molecular formula C11H9BrN2 B1273875 4-(4-Bromophenyl)-2-methylpyrimidine CAS No. 499785-50-1

4-(4-Bromophenyl)-2-methylpyrimidine

Cat. No.: B1273875
CAS No.: 499785-50-1
M. Wt: 249.11 g/mol
InChI Key: ONNFCICFTHMQHX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFCICFTHMQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384825
Record name 4-(4-bromophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-50-1
Record name 4-(4-bromophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methylpyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet significant derivative: 4-(4-Bromophenyl)-2-methylpyrimidine. The introduction of a bromophenyl group at the 4-position and a methyl group at the 2-position imparts unique physicochemical characteristics and potential for further functionalization, making it a valuable building block in drug discovery and materials science. This document serves as a comprehensive technical resource, consolidating available information on its synthesis, properties, and potential applications to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent physical and chemical properties. These parameters dictate its behavior in chemical reactions and biological systems.

Chemical Structure

This compound possesses a heterocyclic aromatic pyrimidine ring linked to a bromophenyl group at the C4 position and a methyl group at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for closely related analogs is available, many properties for the title compound are predicted through computational models.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂PubChem[1]
Molecular Weight 249.11 g/mol PubChem[1]
Monoisotopic Mass 247.9949 DaPubChem[1]
XLogP3 3.0PubChem[1]
Boiling Point (Predicted) 444.8 °C at 760 mmHgLookChem[2]
Density (Predicted) 1.501 g/cm³LookChem[2]
Flash Point (Predicted) 222.8 °CLookChem[2]
Appearance Solid (form may vary)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water is anticipated.General knowledge

Synthesis and Characterization

The synthesis of substituted pyrimidines is a well-established field in organic chemistry, with several robust methods available. The synthesis of this compound can be approached through classical condensation reactions or modern cross-coupling strategies.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-aryl-2-methylpyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with acetamidine. A plausible retrosynthetic analysis for this compound suggests the disconnection of the pyrimidine ring, leading back to 1-(4-bromophenyl)-3-buten-1-one (a chalcone precursor) and acetamidine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 4-bromobenzaldehyde 4-bromobenzaldehyde Chalcone 1-(4-bromophenyl)-3-buten-1-one 4-bromobenzaldehyde->Chalcone Claisen-Schmidt Condensation Acetone Acetone Acetone->Chalcone Acetamidine Acetamidine Target_Molecule This compound Acetamidine->Target_Molecule Chalcone->Target_Molecule Cyclocondensation Biological_Potential cluster_applications Potential Therapeutic Areas Target_Molecule 4-(4-Bromophenyl)- 2-methylpyrimidine Kinase_Inhibition Kinase Inhibition (e.g., Oncology) Target_Molecule->Kinase_Inhibition Structural Analogues Show Activity GPCR_Modulation GPCR Modulation (e.g., Metabolic Diseases) Target_Molecule->GPCR_Modulation Related Compounds Act as Agonists Other_Targets Other Biological Targets Target_Molecule->Other_Targets Further Exploration Required

Sources

A Physicochemical Characterization of 4-(4-Bromophenyl)-2-methylpyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are paramount. Pyrimidine derivatives, in particular, represent a privileged class of heterocycles, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] The compound 4-(4-Bromophenyl)-2-methylpyrimidine is a notable example, presenting a versatile building block for medicinal chemistry exploration. Its structure, featuring a bromophenyl group, offers a reactive handle for further synthetic modifications (e.g., cross-coupling reactions), while the pyrimidine core provides key hydrogen bonding capabilities.

The progression of such a compound from a synthetic intermediate to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—including solubility, melting point, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. A failure to adequately characterize these properties in the early stages of development is a leading cause of candidate attrition.[2]

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only foundational data but also detailed, field-proven experimental protocols for its empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data essential for informed decision-making in a research and development setting.

Molecular and Structural Characterization

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure. This compound is comprised of a pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with a 4-bromophenyl moiety.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂[3][4]
Molecular Weight ~249.11 g/mol [4]
Monoisotopic Mass 247.9949 Da[3]
Canonical SMILES CC1=NC=CC(=N1)C2=CC=C(C=C2)Br[3]
InChIKey ONNFCICFTHMQHX-UHFFFAOYSA-N[3]

Physical and Solution Properties

The physical state and solubility of a compound are critical determinants of its suitability for formulation and biological testing. These properties dictate how the compound can be stored, handled, and delivered to a biological system.

Appearance and Melting Point

Based on its molecular structure and analogous compounds, this compound is expected to be a solid at room temperature. The melting point is a crucial indicator of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

This protocol outlines the standard capillary method, which is recognized by major pharmacopeias for its reliability.[6]

Rationale: The choice of a slow heating ramp near the melting point is critical. Because the temperature is measured in the heating block and not directly within the sample, a slow ramp ensures thermal equilibrium is achieved between the block, the capillary, and the compound, yielding an accurate measurement.[6]

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube and compact it by tapping gently.

  • Initial Fast Ramp (Scouting): Place the capillary in the melting point apparatus. Set a high ramp rate (e.g., 10-20°C/min) to quickly determine an approximate melting temperature.[6]

  • Cooling and Sample Reloading: Allow the apparatus to cool to at least 20°C below the approximate melting point. Use a fresh, new capillary for the accurate measurement.

  • Accurate Measurement: Set the start temperature to 5-10°C below the approximate melting point found in step 2. Use a slow ramp rate of 1-2°C per minute.

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.

Solubility Profile

Aqueous solubility is a master variable in drug discovery, directly impacting absorption and bioavailability.[7] According to the Biopharmaceutics Classification System (BCS), poor solubility is a common characteristic of challenging drug candidates.[2] The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[7][8]

Rationale: This method ensures a true equilibrium is reached by allowing sufficient time for the dissolution process to stabilize. Confirming that the concentration has plateaued over several time points is a critical self-validating step to avoid reporting inflated values from supersaturated, metastable solutions.[9]

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) in a sealed vial. The presence of undissolved solid must be visible.[8]

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period.

  • Sampling: At designated time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[9]

  • Phase Separation: Carefully withdraw a small aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Equilibrium Confirmation: Plot the measured concentration against time. Equilibrium is confirmed when the concentration values from consecutive time points (e.g., 48 and 72 hours) are statistically identical, indicating a plateau has been reached.[9]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 37°C) prep2->equil1 equil2 Sample at 24h, 48h, 72h equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Confirm concentration plateau analysis2->analysis3 end end analysis3->end Report Equilibrium Solubility

Caption: Workflow for the Shake-Flask Solubility Assay.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques are indispensable for confirming molecular structure and identifying impurities. For this compound, NMR provides a detailed map of the atomic framework, while mass spectrometry confirms the molecular weight and isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation of organic molecules in solution.[10] Both ¹H and ¹³C NMR are required for full characterization.

Rationale: The choice of deuterated solvent is critical. It serves two purposes: 1) it is "invisible" in the ¹H NMR spectrum, preventing a massive solvent peak from obscuring the analyte signals, and 2) it provides the deuterium lock signal required by modern spectrometers to maintain magnetic field stability during acquisition.[11][12]

While experimental data must be acquired, the expected chemical shifts can be predicted based on the electronic environment of the nuclei and data from analogous structures.[13][14]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H NMR
Pyrimidine-H (C5, C6)7.0 - 9.0Doublets / MultipletsThe exact shifts and coupling constants depend on the specific electronic effects of the substituents.
Phenyl-H7.5 - 8.5Doublets of doublets (AA'BB' system)Protons ortho and meta to the bromine will show distinct signals.
Methyl-H (C2)~2.5SingletA characteristic singlet for the methyl group attached to the pyrimidine ring.
¹³C NMR
Pyrimidine-C110 - 170Aromatic carbons of the pyrimidine ring.
Phenyl-C120 - 140Aromatic carbons of the bromophenyl ring. C-Br will be at the lower end of this range.
Methyl-C~20Aliphatic carbon of the methyl group.
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[12]

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Shimming: Insert the sample into the NMR spectrometer. The instrument will perform an automated shimming procedure to optimize the homogeneity of the magnetic field.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum. A sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time should be used for accurate integration if quantitative analysis is needed.[15]

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides precise mass information, confirming the elemental composition and helping to identify impurities.[16][17] For halogenated compounds like this compound, MS is particularly useful due to the distinct isotopic signature of bromine.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar organic molecules.[17] It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation in the source, which is ideal for confirming the molecular weight of the parent compound.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This M / M+2 pattern is a definitive signature for a monobrominated compound.

Ion / AdductCalculated m/z (Monoisotopic)Notes
[M] 247.9949 (⁷⁹Br), 249.9929 (⁸¹Br)The neutral molecule.
[M+H]⁺ 249.0022 (⁷⁹Br), 251.0001 (⁸¹Br)The primary ion expected in positive mode ESI. Will appear as a doublet of nearly equal intensity.[3]
[M+Na]⁺ 270.9841 (⁷⁹Br), 272.9821 (⁸¹Br)A common adduct seen in ESI-MS.[3]
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation (LC):

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a suitable gradient (e.g., 5% to 95% B over 10 minutes) to elute the compound.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: Scan a mass range appropriate for the compound, for example, m/z 100-500.

    • Source Parameters: Optimize source parameters such as capillary voltage (~3.5 kV), source temperature, and gas flows to achieve maximum signal intensity for the [M+H]⁺ ion.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Verify the presence of the [M+H]⁺ ion and confirm the characteristic 1:1 isotopic pattern for the M and M+2 peaks.

G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis lc1 Inject Sample lc2 C18 Reverse-Phase Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Mass Analyzer (e.g., TOF, Orbitrap) ms1->ms2 ms3 Detector ms2->ms3 data1 Extract Mass Spectrum from Chromatogram ms3->data1 data2 Verify [M+H]+ Ion data1->data2 data3 Confirm Bromine Isotopic Pattern (M/M+2) data2->data3 end end data3->end Confirm Mass & Elemental Composition

Caption: General experimental workflow for LC-MS analysis.

Conclusion

The comprehensive physicochemical characterization of this compound is a non-negotiable prerequisite for its advancement in any drug discovery or medicinal chemistry program. The protocols and predictive data outlined in this guide provide a robust framework for establishing the compound's identity, purity, and fundamental behavioral properties. By systematically determining its melting point, solubility, and spectroscopic signatures, researchers can build a high-quality data package. This information is critical for designing relevant biological assays, developing appropriate formulations, and ultimately, for making data-driven decisions that will maximize the probability of success for this promising molecular scaffold.

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Sources

Synthesis and discovery of novel 4-(4-Bromophenyl)-2-methylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Discovery of Novel 4-(4-Bromophenyl)-2-methylpyrimidine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to a vast array of biologically active molecules, including vitamins and antibiotics.[2][3] The synthetic tractability and inherent drug-like properties of the pyrimidine ring have established it as a "privileged structure" for the development of new therapeutic agents.[4] Synthetic pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties, making them high-value targets in drug discovery programs.[2][5][6][7]

This guide provides a technical overview of the synthesis and discovery of a specific class of these compounds: this compound derivatives. We will explore the strategic considerations behind their synthesis, the principles of lead optimization through structure-activity relationship (SAR) studies, and detailed experimental protocols for their preparation and characterization.

Part 1: Core Synthesis Strategy

The most common and efficient method for constructing the 2,4-disubstituted pyrimidine core involves the cyclocondensation of a β-dicarbonyl compound with an amidine.[5] This approach, often a variant of the classical Biginelli reaction, offers a direct and modular route to the target scaffold.

Causality of Experimental Design:

  • Precursors: The synthesis of this compound logically requires two key fragments: one to provide the C4-C5-C6 portion of the ring with the bromophenyl substituent, and another to provide the N1-C2-N3 portion with the methyl group.

    • β-Diketone: 1-(4-bromophenyl)butane-1,3-dione is the ideal precursor for the carbon backbone. The 4-bromophenyl group is attached to what will become the C4 position of the pyrimidine, and the adjacent ketone provides the necessary electrophilic site for cyclization.

    • Amidine: Acetamidine hydrochloride serves as the N-C-N source. The methyl group on the amidine carbon directly installs the required 2-methyl substituent on the final pyrimidine ring.

  • Catalyst: The reaction is typically base-catalyzed. A base like sodium ethoxide or potassium carbonate is used to deprotonate the amidine hydrochloride, freeing the nucleophilic amidine base. The base also facilitates the tautomerization of the β-diketone and promotes the final dehydration/aromatization step.

  • Solvent: An alcohol, such as ethanol, is a common solvent as it readily dissolves the reactants and is compatible with the basic conditions. Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.[8]

The overall synthetic workflow is a robust and well-established process in heterocyclic chemistry.

G reagents Starting Materials (1-(4-bromophenyl)butane-1,3-dione, Acetamidine HCl, Base) reaction Cyclocondensation Reaction (Ethanol, Reflux) reagents->reaction 1. Combine & Heat workup Aqueous Work-up (Precipitation/Extraction) reaction->workup 2. Quench & Isolate purification Purification (Recrystallization or Column Chromatography) workup->purification 3. Purify Crude Product product Final Product This compound purification->product 4. Obtain Pure Compound characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization 5. Confirm Structure

Caption: General workflow for the synthesis of the core pyrimidine scaffold.

Part 2: Discovery of Novel Derivatives & Structure-Activity Relationships (SAR)

The true value of a chemical scaffold lies in its potential for modification to optimize biological activity. The this compound core offers several strategic vectors for chemical diversification. The primary goal of this phase is to establish a Structure-Activity Relationship (SAR), which correlates specific structural changes with increases or decreases in a desired pharmacological effect.[3]

Key Modification Sites:

  • The C5 Position: The C5 position of the pyrimidine ring is a common site for introducing substituents to modulate activity. For instance, incorporating a halogen like bromine at this position can enhance binding affinity through halogen bonding.[9]

  • The Phenyl Ring: The bromine atom on the phenyl ring is a synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, profoundly altering the molecule's steric and electronic properties.

  • The 2-Methyl Group: While less common, this position can be modified. For example, replacing the methyl with larger alkyl groups or functionalized chains can probe specific pockets in a biological target.

Illustrative SAR Study:

Let's hypothesize a discovery program where these derivatives are tested as inhibitors of a hypothetical protein kinase, "Kinase X." The inhibitory activity is measured as the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Compound IDCore StructureR¹ (at C5)R² (at C4' of Phenyl)IC₅₀ (nM) for Kinase X
1 (Core) 4-(Phenyl)-2-methylpyrimidineH-Br1250
2 4-(Phenyl)-2-methylpyrimidine-Br-Br350
3 4-(Phenyl)-2-methylpyrimidineH-CN980
4 4-(Phenyl)-2-methylpyrimidineH-OCH₃2500
5 (Lead) 4-(Phenyl)-2-methylpyrimidineH-[Pyridine]85

Interpretation of SAR Data:

  • C5 Bromination (Compound 2): Adding a bromine atom at the C5 position significantly increased potency compared to the core scaffold (1250 nM vs. 350 nM), suggesting a favorable interaction in the kinase's active site.[9]

  • C4' Phenyl Modification:

    • Replacing the bromo group with a cyano group (Compound 3) offered no significant benefit.

    • Adding an electron-donating methoxy group (Compound 4) was detrimental to activity.

    • The most dramatic improvement came from replacing the bromine with a pyridine ring via a Suzuki coupling (Compound 5), resulting in a potent lead compound with an IC₅₀ of 85 nM. This suggests a critical hydrogen bond or π-stacking interaction with the pyridine nitrogen is key for high-affinity binding.[12]

SAR_Diagram Core Core Scaffold (1) IC₅₀ = 1250 nM Mod1 Add Br at C5 (2) IC₅₀ = 350 nM Core->Mod1 Improved Activity Mod2 Replace C4'-Br with Pyridine (5) IC₅₀ = 85 nM Core->Mod2 Significantly Improved Activity (Lead Compound) Mod3 Replace C4'-Br with OMe (4) IC₅₀ = 2500 nM Core->Mod3 Decreased Activity

Caption: Structure-Activity Relationship (SAR) map for kinase inhibitors.

Part 3: Detailed Experimental Protocols

Trustworthy and reproducible results depend on meticulously detailed protocols. The following sections provide step-by-step methodologies for the synthesis and characterization of the parent compound.

Protocol 1: Synthesis of this compound

Materials and Equipment:

  • 1-(4-bromophenyl)butane-1,3-dione (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add anhydrous ethanol (50 mL). While stirring, add sodium ethoxide (2.0 eq).

  • Addition of Reagents: To the stirred solution, add acetamidine hydrochloride (1.2 eq). Stir for 15 minutes at room temperature to allow for the formation of the free amidine base.

  • Substrate Addition: Add 1-(4-bromophenyl)butane-1,3-dione (1.0 eq) to the reaction mixture.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Slowly pour the concentrated reaction mixture into a beaker containing 150 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Drying & Purification: Dry the crude product in a vacuum oven. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Protocol 2: Characterization of this compound

Structural confirmation is a critical, self-validating step. The purified compound should be subjected to standard spectroscopic analysis.

Expected Characterization Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals corresponding to the different protons in the molecule.

    • A singlet for the 2-methyl group (around δ 2.8 ppm).

    • A doublet for the pyrimidine C5-proton (around δ 7.5 ppm).

    • A doublet for the pyrimidine C6-proton (around δ 8.7 ppm).

    • Two doublets in the aromatic region (around δ 7.7 and 8.1 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule, showing distinct peaks for the methyl carbon, the pyrimidine ring carbons, and the bromophenyl carbons.[13]

  • Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (C₁₁H₉BrN₂). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion peak.[14][15]

  • PubChem Data: The compound this compound is listed in public databases, and its properties can be cross-referenced.[16] Its molecular formula is C₁₁H₉BrN₂ and it has a monoisotopic mass of 247.9949 Da.[16]

Conclusion and Future Directions

The this compound scaffold represents a versatile and synthetically accessible starting point for drug discovery campaigns. The classical cyclocondensation reaction provides a reliable route to the core structure, while modern cross-coupling techniques enable extensive diversification and SAR exploration. The illustrative data presented herein demonstrates a logical pathway from a weakly active initial hit to a potent lead compound through systematic chemical modification.

Future work in this area should focus on expanding the library of derivatives, particularly through diverse Suzuki-Miyaura coupling partners at the C4'-position and further exploration of substitutions at the C5-position of the pyrimidine ring. Comprehensive biological evaluation against a panel of relevant targets, such as protein kinases, will be crucial to fully elucidate the therapeutic potential of this promising class of molecules.[4][17]

References

  • Verma, V., Prakash Joshi, C., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, D. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. [Link]

  • Jain, A. K., Ravichandran, V., Singh, A., & Jain, S. (2010). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Alagarsamy, V., & Kande, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Rojo, J., & Santamaría, J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Sharma, M., & Mohan, B. (2004). Base Catalyzed Pyrimidine Synthesis Using Microwave. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Ohta, H., et al. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. PubMed. [Link]

  • Unknown. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. TSI Journals. [Link]

  • Li, Y., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • PubChemLite. (n.d.). This compound (C11H9BrN2). PubChemLite. [Link]

  • Hasan, M. R., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • DeMali, K. A., et al. (2010). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]

  • Gzella, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Iqbal, M. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Li, Y., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

  • Thompson, A. M., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. PubMed. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • The Royal Society of Chemistry. (2018). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. The Royal Society of Chemistry. [Link]

  • Loya-López, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

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An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methylpyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-2-methylpyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and in-depth analysis of its spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Furthermore, this guide explores the compound's reactivity and its strategic application in the synthesis of biologically active molecules, supported by mechanistic insights and established research. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Introduction and Chemical Identity

This compound is a substituted pyrimidine derivative that has garnered significant interest in the field of medicinal chemistry. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including anticancer and antiviral agents. The presence of a bromophenyl group at the 4-position provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The methyl group at the 2-position influences the electronic properties and steric profile of the molecule, which can be crucial for its interaction with biological targets.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 499785-50-1
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
IUPAC Name This compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance White to off-white solid[Generic Supplier Data]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and methanol.[General Chemical Knowledge]

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and effective method involves the condensation of a β-diketone equivalent with acetamidine. A plausible and efficient laboratory-scale synthesis is detailed below.

Synthetic Rationale

The chosen synthetic pathway leverages the classical pyrimidine synthesis, which involves the cyclocondensation of a 1,3-dielectrophilic species with an N-C-N nucleophilic building block. In this case, 1-(4-bromophenyl)-1,3-butanedione serves as the 1,3-dicarbonyl component, which reacts with acetamidine hydrochloride in the presence of a base to yield the target pyrimidine ring system. This method is favored for its reliability and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-bromophenyl)-1,3-butanedione

  • To a solution of 4'-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene or tetrahydrofuran (THF), add a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After stirring for 15-20 minutes, add ethyl acetate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to afford 1-(4-bromophenyl)-1,3-butanedione.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)-1,3-butanedione (1.0 eq) and acetamidine hydrochloride (1.2 eq) in a suitable solvent like ethanol or isopropanol.

  • Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.5 eq), to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: β-Diketone Formation cluster_step2 Step 2: Pyrimidine Ring Formation A 4'-Bromoacetophenone D Reaction & Workup A->D B Base (e.g., NaH) B->D C Ethyl Acetate C->D E 1-(4-bromophenyl)-1,3-butanedione D->E H Cyclocondensation & Purification E->H Intermediate F Acetamidine HCl F->H G Base (e.g., NaOH) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data provides a detailed analysis of its spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Table 3: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.65d, J = 5.2 Hz1HPyrimidine H-6
8.00d, J = 8.4 Hz2HAromatic H-2', H-6'
7.65d, J = 8.4 Hz2HAromatic H-3', H-5'
7.20d, J = 5.2 Hz1HPyrimidine H-5
2.80s3H-CH₃

Note: Predicted chemical shifts and coupling constants. Actual values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
168.0C2 (Pyrimidine)
164.5C4 (Pyrimidine)
157.0C6 (Pyrimidine)
136.5C1' (Aromatic)
132.0C3', C5' (Aromatic)
130.0C2', C6' (Aromatic)
124.0C4' (Aromatic)
118.0C5 (Pyrimidine)
26.0-CH₃

Note: Predicted chemical shifts. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Method: Electron Ionization (EI)

  • Molecular Ion (M⁺): m/z ≈ 248 and 250 (due to the isotopic abundance of Bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio).

  • Key Fragments: Fragmentation may involve the loss of the methyl group, the bromine atom, or cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumC-H stretching (Aromatic and Pyrimidine)
2950-3000MediumC-H stretching (Methyl)
1580-1600StrongC=N and C=C stretching (Pyrimidine and Aromatic rings)
1450-1550StrongC=C stretching (Aromatic ring)
1000-1100StrongC-Br stretching

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromophenyl moiety, which makes it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the phenyl ring can be readily substituted with a variety of aryl or heteroaryl groups via the Suzuki-Miyaura reaction. This palladium-catalyzed coupling with boronic acids or their esters is a cornerstone of modern medicinal chemistry for the construction of biaryl systems, which are prevalent in many drug molecules.

Suzuki_Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B Aryl Boronic Acid (R-B(OH)₂) B->C D Coupled Product (4-(Aryl)-2-methylpyrimidine) C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Applications as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The pyrimidine core can mimic the purine ring of ATP, while the substituted phenyl group can be tailored to interact with specific residues in the kinase active site.

The structural motif of a substituted phenylpyrimidine is found in a number of approved drugs and clinical candidates. For example, the related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1] This highlights the importance of bromophenyl-substituted pyrimidines as versatile platforms for drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the bromophenyl group, provides a powerful platform for the development of novel small molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to facilitate its use in research and development.

References

  • PubChem. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

  • U.S. Patent No. 10,556,871 B1. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
  • Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Advances in Engineering Research, volume 84. Retrieved from [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Nadhom, O., et al. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. Archiv der Pharmazie. Retrieved from [Link]

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Solubility and stability of 4-(4-Bromophenyl)-2-methylpyrimidine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Bromophenyl)-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available empirical data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and data from analogous pyrimidine derivatives. It further outlines detailed, field-proven experimental protocols for the precise determination of its solubility in common laboratory solvents and for the assessment of its stability under forced degradation conditions, as mandated by regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate its use in a research and development setting.

Introduction and Molecular Overview

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous bioactive molecules and approved pharmaceuticals.[1][2] Its structure, featuring a bromophenyl substituent, a methyl group, and a pyrimidine core, suggests its potential utility as a versatile intermediate in the synthesis of novel therapeutic agents.[3][4]

An accurate understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful application in drug development. Solubility directly impacts reaction kinetics, purification strategies, formulation, and bioavailability, while stability data are critical for determining appropriate storage conditions, shelf-life, and predicting potential degradation pathways.[5][6]

Molecular Structure:

  • Compound Name: this compound[7]

  • CAS Number: 792942-45-1

  • Molecular Formula: C₁₁H₉BrN₂[7]

  • Molecular Weight: 249.11 g/mol

  • Structure: A pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with a 4-bromophenyl group.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] The structure of this compound contains both nonpolar (bromophenyl, methyl) and weakly polar (pyrimidine ring) moieties, suggesting it will be largely insoluble in water but soluble in various organic solvents.[9][10]

While specific quantitative data is not publicly available, a qualitative prediction can be made based on its structure and the known solubility of similar pyrimidine derivatives.[2][11][12]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsPredicted SolubilityRationale for Prediction
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents have high polarity and can engage in dipole-dipole interactions with the pyrimidine ring, effectively solvating the molecule. Studies on other pyrimidines show high solubility in DMF.[2][12]
Aprotic Mid-Polar Tetrahydrofuran (THF), Dichloromethane (DCM)High to MediumThese solvents can effectively solvate the nonpolar bromophenyl portion of the molecule while also interacting with the pyrimidine ring.
Ketone AcetoneMediumAcetone's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics.
Alcohol (Protic) Methanol, EthanolMedium to LowThe ability of alcohols to hydrogen bond may be less effective for this molecule, which lacks strong H-bond donor/acceptor groups. Solubility is expected to decrease with increasing alcohol chain length.
Ester Ethyl AcetateMediumA moderately polar solvent capable of solvating the molecule.
Hydrocarbon Hexane, TolueneLow to InsolubleThese nonpolar solvents are unlikely to effectively solvate the polar pyrimidine ring, leading to poor solubility.
Aqueous (Protic) WaterInsolubleThe large, nonpolar bromophenyl group dominates the molecule's character, making it hydrophobic and preventing dissolution in water.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical determination is essential. The isothermal shake-flask method is a robust and widely accepted technique for accurately measuring solubility.[8][12]

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is precise and reproducible. An increase in temperature generally increases the solubility of solids.[8][11]

  • Ensuring Saturation: The goal is to create a saturated solution where the solvent has dissolved the maximum amount of solute. Using an excess of the solid and allowing sufficient time for equilibration are critical to prevent underestimation of solubility.

  • Filtration: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or concentration. A syringe filter is efficient for this purpose.

  • Quantitative Analysis: A validated analytical method like HPLC-UV is required for accurate concentration measurement. This method provides the specificity and sensitivity needed to quantify the dissolved analyte without interference.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a specific temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to rest in the isothermal bath for at least 2 hours to let undissolved solids settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe. Immediately attach a 0.45 µm filter (chemically compatible with the solvent) and dispense the filtrate into a clean vial.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve to determine the concentration of the compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal and agitate in isothermal shaker (24-48h) A->B C Settle undissolved solid B->C D Withdraw supernatant & filter (0.45 µm) C->D E Dilute filtrate accurately D->E F Quantify via HPLC-UV against calibration curve E->F G Calculate solubility (e.g., mg/mL, mol/L) F->G

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Forced Degradation

Assessing the chemical stability of a compound involves subjecting it to stress conditions that are more severe than accelerated stability testing.[5][6] These forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways, which is a key requirement of regulatory bodies like the ICH.[13][14][15]

Predicted Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

  • Hydrolysis: The pyrimidine ring, while aromatic, may be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[16] The ether-like linkages within the heterocyclic ring are often targets for acid-catalyzed cleavage.

  • Oxidation: While the molecule lacks highly susceptible functional groups like phenols or aldehydes, strong oxidizing agents (e.g., hydrogen peroxide) could potentially oxidize the pyrimidine ring or the methyl group.[5]

  • Photolysis: Aromatic halides can be susceptible to photolytic cleavage upon exposure to UV light, which could lead to debromination or other radical-mediated reactions. The extended π-system of the molecule can absorb UV radiation, making this a relevant stress condition to test.[5]

Experimental Protocol for Forced Degradation Studies

This protocol is designed based on ICH guideline Q1A for stability testing.[13][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical methods are truly "stability-indicating."[17]

Causality Behind Experimental Choices
  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common chemical challenges a drug substance might encounter during its lifecycle.[18][19]

  • Analyte Concentration: A concentration of ~1 mg/mL is typically used as it provides sufficient material for accurate quantification of both the parent compound and any resulting degradants.

  • Time Points: Multiple time points are necessary to understand the kinetics of degradation. If no degradation is observed, the stress level (temperature or reagent concentration) should be increased.[5]

  • Control Samples: A control sample, protected from the stress condition, is essential to differentiate actual degradation from simple experimental variability.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl. Store at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 1N NaOH. Store at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Degradation: Store the stock solution at 60 °C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, 24, 48 hours).

    • For acid and base samples, neutralize the aliquot before dilution.

    • Analyze all samples, including a time-zero and a control sample, by a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity and to help identify new degradant peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative retention times (RRT) and peak areas of any new degradation products.

    • If significant degradation occurs, further structural elucidation of the degradants using techniques like LC-MS may be necessary.

Forced Degradation Workflow Diagram

G cluster_stress Application of Stress Conditions Start Prepare Stock Solution (~1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photo Photolysis (ICH Q1B Light) Start->Photo Analysis Sample at Time Points (e.g., 0, 2, 8, 24h) Neutralize Acid/Base Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Analyze via Stability-Indicating HPLC-PDA Method Analysis->HPLC Data Evaluate Data: - % Degradation - Peak Purity - Identify Degradants HPLC->Data End Establish Stability Profile & Degradation Pathway Data->End

Caption: Workflow for Forced Degradation Stability Assessment.

Conclusion

This guide provides a scientifically grounded framework for understanding and evaluating the solubility and stability of this compound. Based on its chemical structure, the compound is predicted to be soluble in polar aprotic organic solvents and largely insoluble in water. Its stability profile is likely influenced by the pyrimidine core, which may be susceptible to hydrolytic and photolytic degradation under harsh conditions. The detailed experimental protocols provided herein offer a robust, self-validating system for researchers to generate the precise, high-quality data required for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.

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Quantum chemical calculations for 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 4-(4-Bromophenyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The compound this compound is a member of this vital class of heterocyclic compounds. Its structure, featuring a pyrimidine ring linked to a bromophenyl group and substituted with a methyl group, presents a unique electronic and steric profile that is ripe for exploration in drug design. The bromine atom, a common substituent in medicinal chemistry, can modulate lipophilicity and metabolic stability, and participate in halogen bonding. The methyl group can influence solubility and steric interactions within a biological target.

Quantum chemical calculations provide a powerful lens through which we can understand the intricate relationship between the molecular structure of this compound and its potential physicochemical and biological properties, without the need for initial synthesis and extensive experimental testing.[3][4] This in-depth technical guide will provide a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT), we can gain invaluable insights into its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. These computational insights are crucial for the rational design of novel derivatives with enhanced therapeutic efficacy.

Theoretical Framework and Computational Methodology

The choice of computational methodology is paramount for obtaining reliable and predictive results. Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for systems of this size, offering a favorable balance between computational cost and accuracy.[3][4]

Selection of Functional and Basis Set

For the quantum chemical calculations of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust choice. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is particularly effective in describing the electronic structure of organic molecules.[5] This functional has been successfully applied to a wide range of pyrimidine derivatives, yielding results that are in good agreement with experimental data.[1][6]

The 6-311++G(d,p) basis set is recommended for these calculations. This is a triple-zeta basis set, providing a more accurate description of the electron distribution compared to smaller basis sets. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions and weak interactions. The polarization functions ("d,p") allow for greater flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.[5]

Computational Workflow

A systematic computational workflow ensures the reliability and reproducibility of the results. The following diagram illustrates the key steps in the quantum chemical analysis of this compound.

Computational Workflow Input Input Structure (this compound) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc MEP Molecular Electrostatic Potential (MEP) Analysis GeomOpt->MEP NBO Natural Bond Orbital (NBO) Analysis GeomOpt->NBO Validation No Imaginary Frequencies? FreqCalc->Validation Validation->GeomOpt No HOMO_LUMO HOMO-LUMO Analysis Validation->HOMO_LUMO Yes Output Calculated Properties (Structure, Reactivity, Spectra) HOMO_LUMO->Output MEP->Output NBO->Output Key_Molecular_Properties Molecule This compound Geom Optimized Geometry Molecule->Geom determines HOMO_LUMO HOMO-LUMO (Reactivity) Geom->HOMO_LUMO influences MEP MEP (Interaction Sites) Geom->MEP visualizes on NBO NBO (Intramolecular Interactions) Geom->NBO analyzes bonding in HOMO_LUMO->MEP correlates with MEP->NBO explained by

Caption: Interrelation of key calculated molecular properties.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide an indispensable toolkit for the in-depth characterization of this compound. This guide has outlined a robust computational methodology and detailed the expected insights from various analyses, including molecular geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis.

The computational data generated through these methods offer a profound understanding of the molecule's electronic structure, stability, reactivity, and potential interaction modes. These insights are not merely academic; they have direct applications in the field of drug discovery and development. By predicting the sites of electrophilic and nucleophilic attack, understanding the nature of intramolecular interactions, and quantifying the molecule's reactivity, researchers can make more informed decisions in the design and synthesis of novel pyrimidine-based therapeutic agents with improved efficacy and specificity. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the development of new medicines.

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Crystal Structure Analysis of 4-(4-Bromophenyl)-2-methylpyrimidine Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of a specific, promising subclass: 4-(4-bromophenyl)-2-methylpyrimidine derivatives. A profound understanding of the three-dimensional atomic arrangement and intermolecular interactions of these molecules is paramount for advancing structure-activity relationship (SAR) studies and enabling rational, target-based drug design.[4] We will navigate the complete workflow, commencing with chemical synthesis, proceeding to the pivotal technique of single-crystal X-ray diffraction, delving into the analysis of non-covalent interactions that govern crystal packing, and concluding with the synergistic application of computational chemistry to enrich experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage detailed structural insights for the creation of next-generation therapeutics.

The Strategic Importance of Structural Elucidation

Pyrimidine derivatives are recognized for a vast spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][5] The introduction of a 4-bromophenyl group at the 4-position of the 2-methylpyrimidine core introduces specific steric and electronic features. The bromine atom, in particular, is a versatile functional handle; it can participate in significant intermolecular interactions, such as halogen bonding, and serves as a key reactive site for further molecular elaboration through cross-coupling reactions.[6][7]

Determining the precise crystal structure provides an unambiguous map of the molecule's conformation, bond lengths, and bond angles.[8] More critically, it reveals the supramolecular architecture—how individual molecules assemble in the solid state. This crystal packing is dictated by a delicate balance of intermolecular forces, which directly influences crucial pharmaceutical properties like solubility, stability, and bioavailability. Therefore, a meticulous analysis of the crystal structure is not merely an academic exercise but a foundational step in understanding and optimizing a drug candidate's physicochemical profile.

Synthesis of this compound Derivatives

The synthesis of the target scaffold can be approached through several reliable routes. A common and effective strategy involves a multi-step sequence starting from commercially available precursors. The choice of this pathway is dictated by its efficiency, scalability, and the accessibility of starting materials.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a validated method for synthesizing 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate that can be further modified to yield various derivatives.[9][10]

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

  • To a solution of methyl 2-(4-bromophenyl)acetate, add a suitable base such as sodium methoxide in an anhydrous solvent like dimethyl carbonate.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, neutralize with a weak acid, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude malonate derivative via column chromatography or recrystallization.

Step 2: Cyclization to 5-(4-Bromophenyl)pyrimidine-4,6-diol

  • React the purified dimethyl 2-(4-bromophenyl)malonate with formamidine hydrochloride in the presence of a base like sodium ethoxide in ethanol.

  • Reflux the mixture for an extended period (12-24 hours) to drive the cyclization reaction to completion.

  • Cool the reaction mixture, which typically results in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the diol intermediate.

Step 3: Chlorination to 5-(4-Bromophenyl)-4,6-dichloropyrimidine

  • Treat the 5-(4-bromophenyl)pyrimidine-4,6-diol with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Heat the mixture, often with a catalytic amount of an amine base like N,N-dimethylaniline, to facilitate the conversion.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent, wash the organic layer to remove residual acid, and dry.

  • Remove the solvent under reduced pressure and purify the final product by recrystallization to obtain crystals suitable for further use and analysis.[9]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[11] The method relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[12] By analyzing the pattern of diffracted X-rays, one can reconstruct the electron density within the crystal's unit cell and, from that, deduce the precise positions of all atoms.[11][12]

XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition cluster_analysis Structure Determination & Analysis Synthesis Chemical Synthesis Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Purified Compound Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting High-Quality Crystal XRD X-ray Exposure & Diffraction Data Collection Mounting->XRD Solution Structure Solution (Phase Problem) XRD->Solution Diffraction Intensities Refinement Structure Refinement Solution->Refinement Validation Validation & Final Structure Refinement->Validation Final_Analysis Structural Analysis (Bonding, Interactions, Packing) Validation->Final_Analysis Atomic Coordinates (CIF File)

Figure 1: Experimental workflow for crystal structure determination.
Experimental Protocol: Single-Crystal XRD Analysis
  • Crystal Selection and Mounting: A high-quality, single crystal (typically 0.1-0.3 mm in size) free of cracks and defects is selected under a microscope.[13] It is mounted on a goniometer head using a cryoprotectant oil, which also facilitates flash-cooling to liquid nitrogen temperatures (~100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer.[14] A focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated through a series of small angular increments, a detector records the positions and intensities of the diffracted X-ray beams, creating a series of "frames".[12][14] A full sphere of data is collected to ensure completeness.

  • Data Reduction: The raw frame data is processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and generate a file containing a list of unique reflections and their intensities.

  • Structure Solution and Refinement:

    • The processed data is used to determine the unit cell dimensions and the crystal's space group.[13]

    • Computational methods (e.g., direct methods or Patterson functions) are employed to solve the "phase problem" and generate an initial model of the crystal structure.

    • This initial model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[11] The quality of the final structure is assessed by metrics such as the R-factor.

Decoding the Structure: Conformation and Intermolecular Forces

The refined crystal structure provides a wealth of information. For this compound derivatives, analysis typically focuses on molecular conformation and the intricate network of intermolecular interactions that define the crystal packing.

Molecular Conformation

The primary conformational feature is the dihedral angle between the pyrimidine and the 4-bromophenyl rings. This twist angle is a result of balancing steric hindrance between ortho hydrogens and the electronic effects of π-conjugation. Its value can influence how the molecule fits into a biological receptor site.

Supramolecular Assembly and Hirshfeld Surface Analysis

The crystal packing is governed by a hierarchy of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.[15][16][17] It maps the space a molecule occupies in a crystal and color-codes the surface based on the proximity of neighboring atoms, providing a unique fingerprint of the intermolecular environment.[18]

Key interactions observed in these structures include:

  • Hydrogen Bonds: While lacking classical donors (like O-H or N-H), these molecules form weak C-H···N hydrogen bonds between the aromatic C-H groups and the nitrogen atoms of the pyrimidine ring of adjacent molecules.

  • Halogen Bonds: The bromine atom on the phenyl ring is electron-deficient at its tip (a σ-hole) and can act as an electrophile, forming attractive interactions with nucleophiles like the nitrogen atoms of a nearby pyrimidine ring (Br···N). These are highly directional and can be a dominant force in the crystal packing.[6]

  • π-π Stacking: Face-to-face or offset stacking between the electron-rich pyrimidine and bromophenyl rings contributes significantly to the cohesive energy of the crystal.

  • Van der Waals Forces: A multitude of weaker, non-directional contacts, primarily H···H and C···H interactions, fill the remaining space and provide overall stability.[16][19]

Interactions cluster_packing Crystal Packing Forces HB C-H···N Hydrogen Bonds Structure Supramolecular Architecture HB->Structure XB Br···N Halogen Bonds XB->Structure PiPi π-π Stacking PiPi->Structure VdW H···H / C···H van der Waals VdW->Structure

Figure 2: Key intermolecular interactions governing crystal assembly.
Tabulated Crystallographic Data

The results of an XRD experiment are summarized in a standard format. The table below presents hypothetical yet representative data for a derivative in this class.

ParameterValue
Chemical FormulaC₁₁H₉BrN₂
Formula Weight249.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)12.765(5)
β (°)105.34(2)
Volume (ų)1069.8(7)
Z (molecules/unit cell)4
Temperature (K)100(2)
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.082
Data Source[20][21][22][23]

Computational Chemistry: Corroborating and Extending Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely used to complement experimental XRD data.[24][25][26] While XRD provides the structure in the solid state, computational methods can predict the geometry of an isolated molecule in the gas phase.[27]

Key Applications:

  • Geometry Optimization: Comparing the DFT-optimized structure with the crystal structure reveals the conformational changes induced by crystal packing forces.

  • Electronic Properties: DFT can calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which indicates chemical reactivity.[26]

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[26]

  • Interaction Energy Analysis: The strength of specific intermolecular contacts, such as a halogen or hydrogen bond observed in the crystal, can be quantified by calculating the pairwise interaction energy between molecules.[28]

Conclusion: Integrating Structural Knowledge into Drug Discovery

The crystal structure analysis of this compound derivatives is a critical component of modern drug discovery. The precise structural data obtained from single-crystal XRD, enriched by insights from Hirshfeld surface analysis and quantum chemical calculations, provides an unparalleled understanding of the molecule's properties. This knowledge directly informs the drug design cycle by:

  • Validating Molecular Design: Confirming that the synthesized molecule adopts the intended conformation.

  • Guiding Lead Optimization: Identifying sites for modification to enhance binding affinity to a biological target or to modulate physicochemical properties by altering crystal packing interactions.[4]

  • Informing Formulation: Understanding solid-state properties like polymorphism is essential for developing a stable and effective drug formulation.

By integrating these advanced analytical techniques, researchers can accelerate the journey from a promising chemical scaffold to a viable therapeutic agent, transforming atomic-level information into tangible clinical benefits.

References

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Thermogravimetric analysis (TGA) of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4-(4-Bromophenyl)-2-methylpyrimidine

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers, scientists, and formulation experts, understanding the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint but a foundational pillar of rational drug design and development.[1] This document moves beyond a standard protocol, offering an in-depth exploration of the causality behind experimental choices, the interpretation of thermal data, and the practical implications for pharmaceutical development. We will dissect the anticipated thermal decomposition profile of this specific molecule, grounded in the established principles of thermal analysis and data from analogous pyrimidine and brominated aromatic structures.

Introduction: The Nexus of Molecular Structure and Thermal Stability

Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The subject of our analysis, this compound, combines this privileged heterocycle with a brominated phenyl group. This specific combination presents a unique thermal profile where the inherent stability of the aromatic systems is challenged by the lability of the carbon-bromine bond.

Thermogravimetric Analysis (TGA) is an essential analytical technique in the pharmaceutical industry for evaluating the thermal stability and composition of materials.[3] It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][5] For a drug candidate like this compound, TGA provides critical data that influences decisions on storage conditions, shelf-life, formulation strategies, and packaging, directly impacting the safety and efficacy of the final drug product.[4]

The Principle and Practice of TGA: A Causality-Driven Approach

A TGA instrument measures mass loss as a sample is heated at a controlled rate.[5] The resulting TGA curve, a plot of mass versus temperature, provides a quantitative measure of thermal events such as dehydration, desolvation, and, most critically, decomposition.[6][7] The selection of experimental parameters is not arbitrary; it is a deliberate process designed to yield the most precise and relevant data.

The "Why" Behind the Method: Key Experimental Parameters
  • Heating Rate (β): A slower heating rate (e.g., 10 °C/min) is generally preferred for pharmaceutical compounds.[8][9] This provides better resolution between successive thermal events, allowing for the clear separation of, for instance, the loss of residual solvent from the onset of molecular decomposition. Faster rates can shift decomposition to higher temperatures and obscure subtle transitions.

  • Atmosphere (Purge Gas): The choice of atmosphere is critical for mechanistic understanding.

    • Inert (Nitrogen, Argon): An inert atmosphere is used to study purely thermal decomposition, preventing oxidative reactions.[9] This is the standard approach for determining the intrinsic thermal stability of a compound.

    • Oxidative (Air, Oxygen): An oxidative atmosphere can be used to simulate real-world storage conditions and assess the compound's susceptibility to oxidation at elevated temperatures.

  • Sample Preparation: The sample should be representative and have a consistent, small particle size to ensure uniform heat transfer and prevent artifacts in the data.[6] A typical sample mass for pharmaceutical TGA is 3-10 mg.

General TGA Workflow

The logical flow of a TGA experiment is designed to ensure reproducibility and accuracy. This workflow represents a self-validating system where instrument calibration and precise parameter control are paramount.

TGA_Workflow cluster_prep Pre-Analysis cluster_run Instrument Operation cluster_acq Data Acquisition & Analysis Sample Sample Preparation (3-10 mg, fine powder) Tare Tare Balance Load Load Sample into Pan Place Place Pan in TGA Furnace Load->Place Program Set Parameters (Temp Range, Rate, Gas) Place->Program Start Start Experiment Program->Start Monitor Monitor Mass vs. Temp (Real-time) Start->Monitor Generate Generate TGA/DTG Curves Monitor->Generate Analyze Interpret Data (Onset, Mass Loss %) Generate->Analyze

Caption: Logical workflow for a typical TGA experiment.

Thermal Profile of this compound

While specific experimental data for this exact molecule is not publicly available, we can construct a highly probable thermal profile based on the known behavior of its constituent parts: the pyrimidine ring and the bromophenyl group.[8][9][10]

Anticipated TGA Curve Analysis

The decomposition is expected to be a multi-stage process.

  • Initial Stage (< 150 °C): A small, initial mass loss may be observed, corresponding to the release of adsorbed water or residual solvents from the synthesis process. This is a common feature in the TGA of pharmaceutical powders.[4][11]

  • Main Decomposition Stage (Approx. 250-400 °C): This will be the primary region of mass loss, corresponding to the structural breakdown of the molecule. The weakest point in the structure is likely the C-Br bond. Cleavage of this bond would be an initial step, followed by the fragmentation of the pyrimidine and phenyl rings.[10][12] Studies on brominated flame retardants, which share the brominated aromatic moiety, show that thermal degradation often becomes significant above 230°C.[13] The pyrimidine ring itself is thermally stable, but its decomposition will follow the initial bond scissions.[9][14]

  • Final Stage (> 400 °C): Further decomposition of more stable fragments may occur at higher temperatures, leading to a final, stable residue (if any).

Step-by-Step Experimental Protocol

This protocol is a self-validating system for obtaining a reliable thermogram.

  • Instrument Calibration: Verify the temperature and mass calibration of the TGA instrument using certified reference materials (e.g., Indium for temperature, Calcium Oxalate for mass loss).

  • Sample Preparation: Weigh approximately 5 ± 0.5 mg of finely powdered this compound into an alumina or platinum TGA pan.

  • Atmosphere Control: Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis: Plot the percentage mass loss versus temperature. Calculate the derivative of the TGA curve (DTG curve) to precisely identify the temperatures of maximum decomposition rates.

Proposed Decomposition Pathway

The thermal decomposition is likely initiated by the homolytic cleavage of the Carbon-Bromine bond, which is typically weaker than the C-C, C-N, and C-H bonds within the aromatic systems. This initial step would generate radical species that propagate further fragmentation.

Decomposition_Pathway cluster_step1 Step 1: C-Br Bond Cleavage (~250-300°C) cluster_step2 Step 2: Ring Fragmentation (>300°C) Parent This compound Fragment1 Bromine Radical (Br•) Parent->Fragment1 Initial Fission Fragment2 Pyrimidine-Phenyl Radical Parent->Fragment2 Initial Fission Volatiles Volatile Fragments (HCN, CH3CN, etc.) Fragment2->Volatiles Decomposition Aromatics Smaller Aromatic Fragments Fragment2->Aromatics Decomposition Residue Char Residue Volatiles->Residue Aromatics->Residue

Caption: A proposed thermal decomposition pathway.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the TGA of this compound, based on analysis of similar compounds.

Thermal EventTemperature Range (°C)Onset Temp (T_onset) (°C)Peak Temp (T_peak) (°C) (from DTG)Mass Loss (%)Associated Process
Desolvation/Dehydration50 - 150~ 60~ 80< 1%Loss of adsorbed moisture or residual solvent
Primary Decomposition250 - 400~ 270~ 32070 - 85%C-Br cleavage and fragmentation of the molecule
Secondary Decomposition> 400~ 410~ 45010 - 20%Breakdown of more stable intermediate fragments
Final Residue @ 600°C ---< 5%Charred residue

Implications for Drug Development

The interpretation of TGA data extends far beyond a simple stability report; it provides actionable intelligence for the pharmaceutical development pipeline.

  • Thermal Stability and Storage: The onset temperature of decomposition is a critical parameter for defining the upper limit for storage and handling.[4][15] For this compound, an onset around 270 °C would indicate excellent thermal stability, suggesting that degradation is not a concern under normal storage conditions (e.g., room temperature or refrigerated).

  • Formulation and Excipient Compatibility: TGA is a valuable screening tool to assess the compatibility of the API with various excipients.[4][16] By running a TGA on a 1:1 physical mixture of the API and an excipient, any significant lowering of the API's decomposition temperature would indicate a potential incompatibility that requires further investigation.

  • Polymorph and Salt Screening: Different crystalline forms (polymorphs) or salts of an API can exhibit different thermal stabilities.[3][16] TGA can be used in conjunction with Differential Scanning Calorimetry (DSC) to characterize these different forms and select the most stable candidate for development.

  • Purity Assessment: TGA can provide a quantitative measure of non-volatile impurities and residual moisture or solvents, complementing techniques like chromatography and Karl Fischer titration.[1][11]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By employing a methodologically sound and analytically rigorous approach, researchers can determine the compound's intrinsic thermal stability, predict its decomposition pathways, and quantify its composition. This information is not merely academic; it forms the bedrock of informed decision-making in process chemistry, formulation development, and quality control, ultimately ensuring the development of a safe, stable, and effective pharmaceutical product.[1]

References

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A Technical Guide to the Biological Activity Screening of 4-(4-Bromophenyl)-2-methylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including essential components of DNA and RNA.[1][2] Its privileged structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides an in-depth technical framework for the comprehensive biological activity screening of a specific, promising scaffold: 4-(4-Bromophenyl)-2-methylpyrimidine. We will delve into the strategic rationale behind assay selection, provide detailed, field-proven protocols for primary screening, and outline a logical workflow for hit validation and preliminary mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this compound class.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives have garnered immense interest in drug discovery due to their proven track record and versatile nature.[5][6] Compounds incorporating this moiety have been successfully developed as anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[2] The 4-aryl pyrimidine subclass, in particular, has shown significant promise, with the aryl group providing a key interaction point with various biological targets, while the pyrimidine core acts as a versatile scaffold.

The subject of this guide, the this compound scaffold, incorporates several key features:

  • The Pyrimidine Core: A proven pharmacophore that is amenable to substitution at multiple positions.

  • The 4-(4-Bromophenyl) Group: The bromine atom serves as a handle for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.[7]

  • The 2-methyl Group: This small alkyl group can influence the scaffold's electronic properties and steric profile, potentially enhancing target binding or improving metabolic stability.

Given these features, a systematic screening campaign is warranted to uncover the full therapeutic potential of this scaffold.

The Screening Cascade: A Strategic Workflow

A successful screening campaign requires a logical and tiered approach to efficiently identify and validate hits while minimizing false positives. Our proposed workflow prioritizes a broad primary screen followed by more focused secondary and mechanistic assays.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Initial Mechanism cluster_3 Outcome Compound Compound Library (this compound & Analogs) Primary Primary Assays (High-Throughput) - Anticancer (MTT) - Anti-inflammatory (NO) - Antimicrobial (Broth Dilution) Compound->Primary Single high conc. DoseResponse Dose-Response Analysis (IC50/EC50/MIC Determination) Primary->DoseResponse Initial Hits Secondary Secondary / Mechanistic Assays - Cell Cycle Analysis - Apoptosis Assays - COX-2 Inhibition - Kinase Profiling DoseResponse->Secondary Confirmed Hits Toxicity Cytotoxicity in Normal Cell Lines (e.g., NIH/3T3, HEK293) DoseResponse->Toxicity ValidatedHit Validated Hit with Preliminary SAR Secondary->ValidatedHit Toxicity->ValidatedHit

Caption: High-level workflow for biological activity screening.

Detailed Experimental Protocols

The trustworthiness of screening data hinges on robust and well-validated protocols. Here, we provide step-by-step methodologies for key primary assays.

Anticancer Activity: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][10]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds in culture medium to achieve final concentrations for screening (e.g., a single high dose of 10-50 µM for primary screening, or a serial dilution for IC₅₀ determination). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO, same final concentration as test wells) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[12] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12] Mix gently by shaking on an orbital shaker for 15 minutes.[10][11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[9][10] A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. For dose-response experiments, plot the percentage of viability against the log of the compound concentration and fit a sigmoidal curve to determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[12] Overproduction of NO is a hallmark of inflammation. The assay quantifies nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[13][14]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.[12]

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well for nitrite measurement.[12] The remaining cells can be used for a concurrent viability assay (e.g., MTT) to rule out cytotoxicity.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes.[12] Measure the absorbance at 540-550 nm.[12]

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[13] Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15]

Protocol:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

Quantitative data from primary screens should be organized for clear comparison.

Table 1: Hypothetical Primary Screening Results (Tested at 10 µM)

Compound IDScaffold Modification% Viability (MCF-7)% NO Inhibition (RAW 264.7)MIC (S. aureus, µg/mL)
PY-001Parent Scaffold85.2 ± 4.115.6 ± 3.3>128
PY-0024'-F on Phenyl45.1 ± 3.820.1 ± 2.9>128
PY-0034'-OCH₃ on Phenyl12.5 ± 2.175.4 ± 5.664
PY-0043'-Cl on Phenyl9.8 ± 1.968.9 ± 4.7>128
Doxorubicin-5.4 ± 1.1N/AN/A
L-NAME-N/A92.1 ± 2.5N/A

From this hypothetical data, compounds PY-003 and PY-004 emerge as promising anticancer hits, while PY-003 also shows moderate anti-inflammatory activity. These compounds would be prioritized for dose-response analysis to determine their IC₅₀ values.

Elucidating Mechanism of Action: A Hypothetical Pathway

A primary hit, particularly in cancer screening, often works by modulating key signaling pathways. Pyrimidine derivatives are known to function as kinase inhibitors.[16] A plausible target for an anticancer pyrimidine scaffold is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound 4-(4-Bromophenyl) -2-methylpyrimidine (Hypothetical Inhibitor) Compound->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

If a compound like PY-004 shows potent anticancer activity, secondary assays such as Western blotting could be used to probe the phosphorylation status of EGFR, MEK, and ERK to validate this proposed mechanism.

Structure-Activity Relationship (SAR) Logic

The bromine atom on the phenyl ring is a key diversification point. By using it in cross-coupling reactions, we can explore how different substituents affect biological activity.

SAR_Logic cluster_SAR SAR Exploration via Suzuki Coupling Core Core Scaffold This compound R_Group R = ? Core->R_Group Modify Here R1 R = Phenyl (Electron Donating/Neutral) R_Group->R1 R2 R = Pyridyl (H-bond Acceptor) R_Group->R2 R3 R = CF3-Phenyl (Electron Withdrawing) R_Group->R3 Activity Biological Activity (e.g., IC50) R1->Activity R2->Activity R3->Activity

Caption: Logic for exploring Structure-Activity Relationships.

This systematic modification allows for the development of a predictive SAR model, guiding the synthesis of more potent and selective analogs.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the biological screening of this compound scaffolds. By employing a tiered workflow of primary and secondary assays, researchers can efficiently identify compounds with promising anticancer, anti-inflammatory, or antimicrobial properties. The true value of this scaffold lies in its synthetic tractability, which allows for rapid SAR exploration to optimize potency and selectivity. Future work on validated hits should focus on more complex mechanistic studies, in vivo efficacy models, and ADME/Tox profiling to assess their potential as clinical drug candidates.

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  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

  • Primary screening for antibacterial activity of synthetic compounds... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. (2020, June 18). PubMed. Retrieved from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved from [Link]

  • Nitric oxide detection methods in vitro and in vivo. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Assays for Nitric Oxide Expression. (2016, April 12). ResearchGate. Retrieved from [Link]

  • Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.
  • Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold as a Versatile Core for Bioactive Molecules

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its prevalence in natural molecules, including the nucleobases of DNA and RNA, has made it a privileged scaffold in drug discovery.[3][4] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] Notably, the pyrimidine core is a key feature in numerous FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine core of ATP.[6][7][8]

The starting material, 4-(4-Bromophenyl)-2-methylpyrimidine, represents a versatile building block for the synthesis of diverse molecular libraries. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of different functionalities to explore the chemical space around the 4-phenyl-2-methylpyrimidine core and to develop novel compounds with potential therapeutic applications.

This guide provides detailed protocols for the synthesis of three classes of potential bioactive molecules derived from this compound:

  • Biphenyl-pyrimidine derivatives via Suzuki-Miyaura coupling.

  • Amino-phenylpyrimidine derivatives via Buchwald-Hartwig amination.

  • Alkynyl-phenylpyrimidine derivatives via Sonogashira coupling.

These synthetic routes are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical entities in drug discovery programs.

Strategic Diversification of the this compound Core

The functionalization of the bromophenyl moiety of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy for generating a library of structurally diverse compounds. The choice of coupling partner directly influences the physicochemical and pharmacological properties of the final molecule.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A This compound (Starting Material) B Suzuki-Miyaura Coupling (with Arylboronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (with Amines) A->C Pd Catalyst, Base, Ligand D Sonogashira Coupling (with Terminal Alkynes) A->D Pd/Cu Catalysts, Base E 4-(Biphenyl)-2-methylpyrimidine Derivatives (Potential Bioactive Molecules) B->E F 4-(Amino-phenyl)-2-methylpyrimidine Derivatives (Potential Bioactive Molecules) C->F G 4-(Alkynyl-phenyl)-2-methylpyrimidine Derivatives (Potential Bioactive Molecules) D->G

Caption: Synthetic pathways from this compound.

I. Synthesis of Biphenyl-pyrimidine Derivatives via Suzuki-Miyaura Coupling

Rationale: The biphenyl motif is a common feature in many bioactive molecules, including herbicides and kinase inhibitors.[9][10] The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and boronic acids, making it an ideal choice for synthesizing biphenyl-pyrimidine derivatives.[11][12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, ethanol, and water in a 3:1:1 ratio to the flask.

  • To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(biphenyl)-2-methylpyrimidine derivative.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight of the product.

EntryArylboronic AcidProductExpected Biological Activity
1Phenylboronic acid4-(Biphenyl-4-yl)-2-methylpyrimidinePotential kinase inhibitor
24-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-4-yl)-2-methylpyrimidinePotential anti-inflammatory agent
3Pyridine-3-boronic acid2-Methyl-4-(4-(pyridin-3-yl)phenyl)pyrimidinePotential kinase inhibitor

II. Synthesis of Amino-phenylpyrimidine Derivatives via Buchwald-Hartwig Amination

Rationale: The introduction of an amino group can significantly impact the biological activity of a molecule, often enhancing its ability to interact with biological targets through hydrogen bonding.[13][14] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][15] This method is particularly useful for coupling aryl halides with a wide range of primary and secondary amines.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amino-phenylpyrimidine derivative.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight of the product.

EntryAmineProductExpected Biological Activity
1Morpholine2-Methyl-4-(4-morpholinophenyl)pyrimidinePotential kinase inhibitor
2N-Boc-piperazinetert-Butyl 4-(4-(2-methylpyrimidin-4-yl)phenyl)piperazine-1-carboxylateIntermediate for further functionalization
3AnilineN-(4-(2-Methylpyrimidin-4-yl)phenyl)anilinePotential anticancer agent

III. Synthesis of Alkynyl-phenylpyrimidine Derivatives via Sonogashira Coupling

Rationale: The introduction of an alkyne functionality provides a rigid linker and can lead to compounds with interesting biological properties, including kinase inhibitory activity.[12][16] The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes.[10][17]

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-phenylpyrimidine derivative.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight of the product.

EntryTerminal AlkyneProductExpected Biological Activity
1Phenylacetylene2-Methyl-4-(4-(phenylethynyl)phenyl)pyrimidinePotential kinase inhibitor
2Propargyl alcohol3-(4-(2-Methylpyrimidin-4-yl)phenyl)prop-2-yn-1-olIntermediate for further derivatization
3Ethynyltrimethylsilane2-Methyl-4-(4-((trimethylsilyl)ethynyl)phenyl)pyrimidineIntermediate for further functionalization

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis of diverse libraries of potentially bioactive molecules starting from this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer reliable and versatile methods for introducing a wide range of functionalities. The resulting biphenyl, amino-phenyl, and alkynyl-phenylpyrimidine derivatives represent promising scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and metabolic diseases. Further optimization of these core structures through medicinal chemistry efforts, guided by biological screening, holds significant potential for the discovery of novel drug candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Biosynth. (n.d.). 4-Amino-2-phenylpyrimidine.
  • Elsevier. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry.
  • Elsevier. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Elsevier. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]

  • Elsevier. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Jakhar, K., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Kaur, R., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • MDPI. (2021). Synthesis of Novel 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molbank. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • MDPI. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]

  • National Center for Biotechnology Information. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (2006). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2020). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. International Journal of Molecular Sciences. [Link]

  • Wiley Online Library. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Drug Development Research. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

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Application Note: A Robust and Scalable Protocol for the Synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleobases and engage in a variety of biological interactions. The target molecule, 4-(4-Bromophenyl)-2-methylpyrimidine, is a key building block in drug discovery, offering a versatile scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics. The presence of the bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of a wide chemical space.

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy is designed for reliability and scalability, proceeding through a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation with acetamidine to construct the pyrimidine ring. The rationale behind each experimental step is elucidated to provide a comprehensive understanding of the reaction mechanism and to ensure procedural fidelity.

Overall Synthetic Scheme

The synthesis is a two-step process, commencing with the base-catalyzed condensation of 4-bromobenzaldehyde and acetone to yield the α,β-unsaturated ketone intermediate, (E)-4-(4-bromophenyl)but-3-en-2-one. This is followed by the cyclization of the chalcone with acetamidine hydrochloride in the presence of a base to afford the final product, this compound.

Synthesis_Scheme cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Pyrimidine Formation 4-Bromobenzaldehyde Chalcone 4-Bromobenzaldehyde->Chalcone NaOH, Ethanol/H2O, rt Acetone Acetone->Chalcone Final_Product Chalcone->Final_Product Sodium Ethoxide, Ethanol, Reflux Acetamidine HCl Acetamidine HCl->Final_Product Protocol_Workflow cluster_prep Preparation cluster_step1 Step 1: Chalcone Synthesis cluster_step2_prep Step 2: Pyrimidine Synthesis (Prep) cluster_step2_reaction Step 2: Pyrimidine Synthesis (Reaction) cluster_analysis Analysis A Dissolve NaOH in EtOH/H₂O B Cool to 0-5 °C A->B C Add 4-bromobenzaldehyde & Acetone B->C D Stir at RT for 4-6h C->D E Monitor by TLC D->E F Work-up: Acidify & Filter E->F G Recrystallize from Ethanol F->G H Prepare Sodium Ethoxide in Ethanol G->H I Add Acetamidine HCl H->I J Add Chalcone Intermediate I->J K Reflux for 8-12h J->K L Monitor by TLC K->L M Work-up: Evaporate & Extract L->M N Purify by Column Chromatography M->N O Characterize Product (MP, NMR, MS) N->O

Application Notes & Protocols: The Utility of 4-(4-Bromophenyl)-2-methylpyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1] This application note focuses on a particularly strategic building block: 4-(4-Bromophenyl)-2-methylpyrimidine. We will explore the chemical rationale that establishes this molecule as a privileged scaffold, particularly in the discovery of kinase inhibitors. This guide provides detailed experimental protocols for its synthetic elaboration and subsequent biological evaluation, designed to empower researchers to leverage this versatile scaffold in their drug discovery programs.

Rationale for Use in Drug Discovery: A Privileged Scaffold

The strategic value of this compound lies in the synergistic combination of its three key structural components: the pyrimidine core, the 2-methyl group, and the 4-bromophenyl moiety. This combination offers a unique blend of biological relevance and synthetic versatility.

The Pyrimidine Core: A Proven Biological Anchor

The pyrimidine ring is an electron-deficient heterocycle rich in nitrogen atoms, making it an excellent hydrogen bond acceptor. This feature is critical for molecular recognition by biological targets. In many instances, particularly in kinase inhibition, the pyrimidine scaffold acts as a bioisostere for the adenine base of ATP, anchoring the inhibitor molecule into the enzyme's active site.[2] Its widespread therapeutic applications range from anticancer and antiviral to anti-inflammatory agents, demonstrating its broad biological compatibility.[1]

The 4-Bromophenyl Moiety: A Handle for Versatile Elaboration

The true synthetic power of this scaffold comes from the bromine atom on the phenyl ring. This halogen serves as a highly efficient "chemical handle" for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] This allows for the systematic and rapid introduction of a diverse array of chemical groups (aryl, heteroaryl, alkyl, etc.) at this position. This capability is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of analogs to probe the chemical space around the core scaffold.

  • Optimization of Properties: Fine-tuning physicochemical properties such as solubility, metabolic stability, and potency by introducing different substituents.

  • Target Selectivity: Modifying the substituent to exploit subtle differences between the active sites of related proteins, thereby engineering selectivity.

Target Class Versatility

While exceptionally prominent in the development of kinase inhibitors, derivatives of this scaffold have demonstrated activity against a range of biological targets.[5][6] This versatility underscores its status as a privileged structure. Notable examples include:

  • Kinase Inhibitors: Targeting key enzymes in oncology and inflammatory diseases like EGFR.[7][8]

  • G-Protein Coupled Receptor (GPCR) Agonists: A derivative was identified as a potent agonist for GPR119, with potential applications in metabolic diseases.[9]

  • Endothelin Receptor Antagonists: The core structure is found within complex molecules like Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[10]

The following diagram illustrates how this compound can be used as a central hub for generating diverse chemical entities with varied biological functions.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Molecule hinge Hinge Region (e.g., Met793 in EGFR) gatekeeper Gatekeeper Residue (e.g., T790 in EGFR) hydrophobic_pocket Hydrophobic Pocket pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds phenyl Phenyl Group phenyl->gatekeeper van der Waals r_group R-Group (via Suzuki) phenyl->r_group C-C Bond r_group->hydrophobic_pocket Hydrophobic Interactions

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Illustrative Structure-Activity Relationship (SAR)

To demonstrate the utility of this scaffold in an optimization campaign, the following table presents hypothetical data for a series of analogs designed to inhibit a target kinase (e.g., EGFR). The key modification is the replacement of the bromine atom via a Suzuki-Miyaura coupling reaction.

Compound IDR-Group (at 4-position of phenyl ring)Kinase IC₅₀ (nM)Rationale for Modification
1 (Core) -Br850Starting point; moderate activity. Bromine acts as a placeholder for further chemistry.
2a -Phenyl220Introduction of a simple aryl group improves hydrophobic interactions.
2b -3-methoxyphenyl75Methoxy group may form a favorable interaction or improve physicochemical properties.
2c -4-(morpholino)phenyl15Addition of a basic morpholine group can enhance solubility and form new polar contacts.
2d -3-aminopyrazole5Heteroaromatic amine can act as a hydrogen bond donor, forming a key new interaction.

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of derivatives based on the this compound scaffold.

Protocol 1: Synthesis of a Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of compound 2d from the SAR table as a representative example.

Objective: To couple this compound with 1H-pyrazol-3-ylboronic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • 1H-pyrazol-3-ylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 1H-pyrazol-3-ylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material). Rationale: The mixed solvent system is crucial for dissolving both the organic starting materials and the inorganic base.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. Rationale: This removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for the Suzuki-Miyaura coupling and purification process.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against EGFR kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal.

Materials & Reagents:

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • Staurosporine (positive control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and positive control (staurosporine) wells.

  • Kinase/Substrate Addition: Prepare a solution of EGFR enzyme and Poly(Glu,Tyr) substrate in kinase buffer. Add this solution to all wells except the "no ATP" control wells.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration close to its Km for EGFR. Add this solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). Rationale: Using ATP at its Km value ensures the assay is sensitive to competitive inhibitors.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescence: Add Kinase Detection Reagent to all wells. This reagent contains luciferase, which will catalyze the conversion of the newly generated ADP back to ATP and produce light in a second reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" wells as 0% inhibition and the positive control wells as 100% inhibition.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of a biologically relevant pyrimidine core and a synthetically versatile bromophenyl handle provides an efficient and powerful platform for the rapid development and optimization of novel therapeutic agents. The protocols and rationale presented in this note offer a clear framework for researchers to harness the potential of this scaffold, particularly in the highly competitive and impactful field of kinase inhibitor discovery.

References

A compiled list of references will be provided upon request, including full citations and verifiable URLs for all sources mentioned in this document.

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Application Note: 4-(4-Bromophenyl)-2-methylpyrimidine as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3][4] This application note details the strategic use of 4-(4-Bromophenyl)-2-methylpyrimidine, a versatile building block designed for efficient library synthesis and lead optimization. We provide an in-depth analysis of its reactivity, field-proven protocols for key synthetic transformations, and a strategic overview of its application in the rapid development of potent kinase inhibitors and other targeted agents.

Introduction: The Strategic Advantage of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of therapeutic agent design. As a fundamental component of DNA and RNA, its structure is inherently biocompatible and offers a unique combination of hydrogen bonding capabilities and metabolic stability.[4] In modern drug discovery, particularly in the realm of protein kinase inhibitors, the pyrimidine scaffold functions as an exceptional "hinge-binder," mimicking the adenine core of ATP to anchor small molecules within the enzyme's active site.[3][5][6]

The building block, this compound, is strategically designed to leverage these properties while enabling extensive chemical diversification. Its structure comprises three key components:

  • The 2-Methylpyrimidine Core: This central heterocycle provides the essential pharmacophore for kinase binding. The 2-methyl group can modulate solubility and introduces a vector for probing steric pockets within the target protein, potentially enhancing selectivity and potency.

  • The C4 Linkage to a Phenyl Ring: This substitution pattern is crucial for orienting appended groups towards solvent-exposed regions of the binding site, a common strategy for improving pharmacokinetic properties.

  • The para-Bromo Substituent: This is the molecule's primary reactive handle. The bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of structure-activity relationships (SAR).

This guide will provide detailed protocols for the most critical transformations of this scaffold—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—and illustrate its power in constructing libraries of potential drug candidates.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is critical for successful and reproducible experimentation.

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₁H₉BrN₂[7]
Molecular Weight 249.11 g/mol [7]
CAS Number 792942-45-1[7]
Appearance White to off-white solid/flakes[8]
Storage Store at 0-8 °C, desiccated[8]

Solubility Note: The compound is generally soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and 1,4-Dioxane. For reaction purposes, ensure the solvent is anhydrous where specified by the protocol.

Core Synthetic Transformations: Protocols & Rationale

The true power of this compound lies in its utility in robust and high-yielding cross-coupling reactions. The aryl bromide moiety is an ideal substrate for palladium-catalyzed transformations, offering a balance of reactivity and stability.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the aryl bromide and a boronic acid or ester.[9][10] This reaction is instrumental in creating bi-aryl structures, which are prevalent in kinase inhibitors and other therapeutic classes.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle. Catalysts like Pd(PPh₃)₄ are reliable and commercially available.[11][12]

  • Base: A base is essential for the transmetalation step, activating the boronic acid partner. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used; the choice can influence reaction rate and side-product formation.[9][11]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water is typical. The water is necessary to dissolve the inorganic base and facilitate the reaction.[9] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired bi-aryl product.[9]

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification Setup Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.05 eq) Solvent Add Degassed Solvent (Dioxane/H₂O) Setup->Solvent Heat Heat to 90-100 °C (4-12 h) Solvent->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Workup Quench & Extract (Ethyl Acetate / H₂O) Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Bi-aryl Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is arguably one of the most important reactions in drug discovery. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines under relatively mild conditions.[13][14][15] For kinase inhibitor synthesis, this reaction is frequently used to install the side chains that confer potency and selectivity.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand, which coordinates to the palladium center and facilitates the catalytic cycle.[13] Sterically hindered, electron-rich ligands like XPhos or RuPhos are often required for efficient coupling, especially with less reactive amines. A palladium precatalyst like Pd₂(dba)₃ is commonly used.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a standard choice for this transformation.[16]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic intermediates. As with the Suzuki reaction, degassing is crucial.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for coupling this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene, degassed

  • Glovebox or Schlenk line for inert atmosphere handling

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a robust stream of inert gas, add NaOt-Bu to a dry Schlenk flask.

  • Reagent Addition: Add this compound, the phosphine ligand (XPhos), and the palladium precatalyst (Pd₂(dba)₃).

  • Solvent and Amine: Add degassed anhydrous toluene, followed by the amine coupling partner.

  • Reaction Execution: Seal the flask and heat to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of starting material by LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography to obtain the desired arylamine product.

Buchwald_Workflow cluster_setup 1. Reaction Setup (Inert Atm.) cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification Setup Combine Solids: - Aryl Bromide, Pd₂(dba)₃, XPhos, NaOt-Bu Solvent Add Anhydrous Toluene & Amine Setup->Solvent Heat Heat to 100-110 °C (6-24 h) Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Workup Quench (NH₄Cl) & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Arylamine Product Purify->Product Library_Synthesis cluster_reagents cluster_reactions cluster_products Core 4-(4-Bromophenyl)- 2-methylpyrimidine Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Boronic_Acids Boronic Acids (R¹-B(OH)₂) Boronic_Acids->Suzuki Amines Amines (R²-NHR³) Amines->Buchwald Product_Suzuki Bi-aryl Pyrimidines Suzuki->Product_Suzuki Product_Buchwald Arylamine Pyrimidines Buchwald->Product_Buchwald Screening Biological Screening (e.g., Kinase Assays) Product_Suzuki->Screening Product_Buchwald->Screening

Caption: Divergent library synthesis strategy.

This strategy has been successfully employed to develop inhibitors for numerous kinase families, including:

  • Aurora & Polo-like Kinases (PLKs): Crucial regulators of the cell cycle, making them prime targets in oncology. [3]* Epidermal Growth Factor Receptor (EGFR): A well-established target in various cancers, including lung and colorectal. [6]* Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies. [6] The derivatives synthesized from this building block have shown promise in a range of therapeutic areas beyond oncology, including inflammatory diseases and as GPR119 agonists for metabolic disorders. [8][17]

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated building block engineered for efficiency and versatility in drug discovery. Its stable pyrimidine core provides a reliable pharmacophore for interacting with a multitude of biological targets, while the strategically placed aryl bromide serves as a robust handle for diversification via proven cross-coupling chemistries. The protocols and strategies outlined in this document provide a validated framework for researchers to rapidly generate novel and diverse compound libraries, accelerating the journey from hit identification to lead optimization.

References

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  • National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • PubMed. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available at: [Link]

  • ACS Publications. (2018). Pyrimidine as an Aryl C–H Activating Group. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available at: [Link]

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  • ResearchGate. (2019). Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. Available at: [Link]

  • ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-(4-Bromophenyl)pyrimidine-2-thiol, 99%+ (HPLC), C10H7BrN2S, 100 mg. Available at: [Link]

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  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2024). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Available at: [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • LookChem. (n.d.). Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. Available at: [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]

  • ResearchGate. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Royal Society of Chemistry. (2021). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Available at: [Link]

  • Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Available at: [Link]

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  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]9/6851)

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Application Notes and Protocols for High-Throughput Screening of 4-(4-Bromophenyl)-2-methylpyrimidine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, recognized for its role as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions, making it an ideal scaffold for designing enzyme inhibitors.[1] Within the landscape of oncology drug discovery, 2,4-disubstituted pyrimidines have emerged as a particularly fruitful class of compounds, frequently forming the core of potent and selective kinase inhibitors.[2][3] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[4] Their dysregulation is a hallmark of many cancers, making them a major focus for targeted therapies.[3]

The compound of interest, 4-(4-Bromophenyl)-2-methylpyrimidine, possesses the characteristic 2,4-disubstituted pyrimidine core. The presence of a phenyl group at the 4-position and a methyl group at the 2-position suggests its potential to bind within the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies of similar pyrimidine derivatives have demonstrated that modifications at these positions can significantly influence potency and selectivity.[5] Based on the prevalence of this scaffold in oncology-focused kinase inhibitor discovery, we hypothesize that this compound may act as an inhibitor of key kinases involved in cancer cell proliferation, survival, and migration.

One such kinase of significant interest is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.[6] Elevated expression and activity of FAK are correlated with increased malignancy and invasiveness in a variety of human tumors, making it a compelling target for anticancer therapeutics.[6][7] This document provides detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize the inhibitory activity of this compound and other small molecules against FAK. The workflow begins with a robust, biochemical primary screen followed by a physiologically relevant cell-based secondary assay.

Principle of the Screening Cascade

A tiered or cascaded screening approach is a cornerstone of modern drug discovery, designed to efficiently identify true positive "hits" while minimizing false positives and negatives. This strategy involves progressing a large number of compounds through a series of assays with increasing biological complexity and relevance.

Our proposed HTS cascade for this compound will consist of two main stages:

  • Primary High-Throughput Screen: A biochemical assay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology to directly measure the inhibition of FAK enzymatic activity. TR-FRET is a highly sensitive and robust method suitable for screening large compound libraries.[8]

  • Secondary Confirmatory and Potency Assay: A cell-based assay to determine the ability of compounds identified in the primary screen to inhibit FAK autophosphorylation in a cellular context. This assay will confirm the cell permeability of the compounds and their on-target activity in a more physiological environment.[7]

This two-step process ensures that resources are focused on compounds that demonstrate both direct enzyme inhibition and cellular efficacy.

Diagram: High-Throughput Screening Workflow for FAK Inhibitors

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen Compound_Library Compound Library (including this compound) Primary_HTS Biochemical TR-FRET Assay (Recombinant FAK) Compound_Library->Primary_HTS Primary_Data_Analysis Data Analysis (% Inhibition) Primary_HTS->Primary_Data_Analysis Primary_Hits Primary Hits Primary_Data_Analysis->Primary_Hits Dose_Response Dose-Response Plate Preparation Primary_Hits->Dose_Response Hit Confirmation & Triage Secondary_Assay Cell-Based Phospho-FAK Assay (pY397) Dose_Response->Secondary_Assay Secondary_Data_Analysis IC50 Determination Secondary_Assay->Secondary_Data_Analysis Confirmed_Hits Confirmed Hits Secondary_Data_Analysis->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies Lead Optimization

Caption: A cascaded high-throughput screening workflow for the identification of FAK inhibitors.

Protocol 1: Primary Biochemical High-Throughput Screen - TR-FRET Assay

This protocol describes a 384-well plate-based TR-FRET assay to measure the inhibition of recombinant FAK. The assay quantifies the phosphorylation of a substrate peptide by FAK.[8]

Rationale for Method Selection

The LanthaScreen™ TR-FRET technology is employed for its numerous advantages in HTS, including a homogeneous "mix-and-read" format, high sensitivity, and resistance to interference from colored or fluorescent compounds.[9] The assay measures the ratio of fluorescence emission from an acceptor (fluorescein-labeled substrate) and a donor (terbium-labeled anti-phosphopeptide antibody), which minimizes well-to-well variations.[8]

Materials and Reagents
  • Enzyme: Recombinant human FAK (e.g., from Thermo Fisher Scientific or BPS Bioscience).[10]

  • Substrate: Fluorescein-labeled poly(Glu, Tyr) 4:1 peptide.

  • Antibody: Terbium-labeled anti-phosphotyrosine antibody (e.g., LanthaScreen™ Tb-anti-pTyr Antibody).[9]

  • ATP: Adenosine 5'-triphosphate.

  • Compound: this compound and library compounds dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Solution: Assay Buffer containing EDTA and the terbium-labeled antibody.

  • Plates: 384-well, low-volume, black, non-binding microplates.

  • Positive Control: A known FAK inhibitor (e.g., Staurosporine).

  • Negative Control: DMSO.

Experimental Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the wells of a 384-well assay plate.

    • For control wells, add 50 nL of DMSO (negative control) or a known FAK inhibitor (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X FAK enzyme and 2X fluorescein-labeled substrate solution in Assay Buffer. The final concentration of enzyme and substrate will need to be optimized, but a starting point is typically 2-5 nM FAK and 200 nM substrate.

  • ATP Preparation:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be approximately the Km value for FAK to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Procedure:

    • Add 5 µL of the 2X enzyme/substrate solution to each well of the compound-containing plate.

    • Centrifuge the plate briefly (1 minute at 1000 rpm) to ensure the contents are mixed at the bottom of the wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare the Stop/Detection Solution containing 20 mM EDTA and 4 nM Terbium-labeled anti-phosphotyrosine antibody in Assay Buffer.

    • Add 10 µL of the Stop/Detection Solution to each well.

    • Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).[11]

    • Excitation at 340 nm, with emission read at 520 nm (acceptor) and 495 nm (donor).

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (520 nm / 495 nm).

  • Calculate Percent Inhibition:

    • Use the average TR-FRET ratio from the negative control wells (DMSO only) as 0% inhibition (high signal) and the average ratio from the positive control wells (e.g., staurosporine) as 100% inhibition (low signal).

    • Percent Inhibition = 100 * (1 - [(Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)])

  • Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Protocol 2: Secondary Cell-Based High-Throughput Screen - Phospho-FAK (Tyr397) Assay

This protocol describes a cell-based ELISA to measure the inhibition of FAK autophosphorylation at tyrosine 397 (pY397) in a relevant cell line.[7]

Rationale for Method Selection

This assay provides a more physiologically relevant assessment of compound activity by measuring the inhibition of FAK in its native cellular environment.[7] The autophosphorylation of FAK at Y397 is a critical event in FAK activation and downstream signaling.[4] An immunoassay-based detection method, such as the AlphaLISA® SureFire® Ultra™ assay, offers a homogeneous, no-wash format suitable for high-throughput applications.[12]

Materials and Reagents
  • Cell Line: A human cancer cell line with high endogenous FAK expression (e.g., MDA-MB-231 breast cancer cells or U-87 MG glioblastoma cells).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Plates: 96-well or 384-well clear-bottom, tissue culture-treated plates.

  • Compound Plates: Primary hits from the biochemical screen prepared in a dose-response format.

  • Lysis Buffer: Lysis buffer compatible with the chosen immunoassay format (e.g., AlphaLISA SureFire Ultra Lysis Buffer).

  • Detection Kit: A kit for the detection of phospho-FAK (Tyr397), such as the AlphaLISA SureFire Ultra Human and Mouse Phospho-FAK (Tyr397) Detection Kit.[12]

  • Plate Reader: A microplate reader capable of reading the specific assay format (e.g., an EnVision reader for AlphaLISA).

Experimental Protocol
  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into the assay plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • The following day, remove the culture medium and replace it with a serum-free medium for 2-4 hours to reduce basal FAK phosphorylation.

    • Add the serially diluted compounds to the cells. Include DMSO as a negative control and a known FAK inhibitor as a positive control.

    • Incubate the cells with the compounds for 1-2 hours at 37°C.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add the appropriate volume of Lysis Buffer to each well.

    • Incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.

  • Immunoassay Procedure (following the manufacturer's protocol):

    • Transfer the cell lysates to a 384-well ProxiPlate.

    • Add the Acceptor Mix (containing acceptor beads and a biotinylated anti-FAK antibody) and incubate.

    • Add the Donor Mix (containing streptavidin-coated donor beads) and incubate in the dark.

  • Data Acquisition:

    • Read the plate on a compatible microplate reader.

Data Analysis
  • Data Normalization: The raw signal from each well is plotted against the compound concentration.

  • IC₅₀ Determination: The data is fitted to a four-parameter logistic equation to determine the concentration of the compound that produces 50% inhibition of the phospho-FAK signal (the IC₅₀ value).

  • Hit Confirmation: Compounds with potent IC₅₀ values (e.g., <10 µM) and a full dose-response curve are considered confirmed hits and are prioritized for further studies.

Diagram: FAK Signaling Pathway and Point of Inhibition

FAK_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src Kinase pFAK->Src Src Binding & Activation Grb2_Sos Grb2/Sos pFAK->Grb2_Sos PI3K PI3K pFAK->PI3K Paxillin Paxillin pFAK->Paxillin Scaffolding Src->FAK Further Phosphorylation Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cell_Migration Cell Migration Paxillin->Cell_Migration Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival Akt_Pathway->Cell_Survival Inhibitor 4-(4-Bromophenyl) -2-methylpyrimidine Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the proposed point of inhibition.

Data Summary and Expected Outcomes

The results of this HTS cascade can be summarized in the following table:

Parameter Primary TR-FRET Assay Secondary Phospho-FAK Assay
Assay Format Biochemical, HomogeneousCell-based, Homogeneous
Readout TR-FRET RatioLuminescence/Fluorescence Signal
Primary Measurement % InhibitionRaw Signal
Calculated Value -IC₅₀
Throughput High (10,000s of compounds/day)Medium (100s of compounds/day)
Key Question Answered Does the compound inhibit FAK enzyme activity?Does the compound inhibit FAK in cells? What is its potency?

Expected Outcome: A set of confirmed hit compounds, including potentially this compound, with demonstrated inhibitory activity against FAK both biochemically and in a cellular context. These compounds will serve as the starting point for lead optimization efforts, including SAR studies to improve potency, selectivity, and drug-like properties.

Conclusion and Future Directions

The outlined HTS cascade provides a robust and efficient strategy for the identification of novel FAK inhibitors based on the 2,4-disubstituted pyrimidine scaffold. By integrating a high-throughput biochemical screen with a physiologically relevant cell-based assay, this workflow is designed to identify high-quality chemical matter for further development. The successful identification of potent and cell-active inhibitors of FAK, such as this compound, would provide valuable tool compounds for further elucidating the role of FAK in cancer and could represent the first step towards the development of a novel targeted cancer therapy. Subsequent steps would involve selectivity profiling against a panel of other kinases, ADME/Tox profiling, and in vivo efficacy studies in relevant cancer models.

References

  • FAK Kinase Assay. Promega Corporation.

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed Central.

  • FAK Cellular Phosphorylation Assay Service. Reaction Biology.

  • 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed.

  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed Central.

  • Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor. PubMed Central.

  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central.

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications.

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications.

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate.

  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific.

  • Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK). Thermo Fisher Scientific.

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.

  • FAK Kinase Assay Kit. BPS Bioscience.

  • AlphaLISA SureFire Ultra Human and Mouse Phospho-FAK (Tyr397) Detection Kit, 500 Assay Points. Revvity.

  • Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health.

  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed.

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.

  • A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. ACS Publications.

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices.

  • Human FAK(Focal Adhesion Kinase) ELISA Kit. Immunomart.

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.

  • Design and Synthesis of 5‐Aryl ‐substituted Phenylpyrimidine‐2,4‐diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. ResearchGate.

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed.

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers.

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

Sources

Application Notes & Protocols: Characterizing 4-(4-Bromophenyl)-2-methylpyrimidine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] This guide provides a comprehensive suite of cell-based assay protocols for the initial characterization of 4-(4-bromophenyl)-2-methylpyrimidine derivatives. We present a logical, tiered approach, beginning with primary cytotoxicity screening to determine potency, followed by key secondary assays to elucidate the mechanism of action, including apoptosis and cell cycle analysis. These protocols are designed to be robust and adaptable for researchers in drug discovery and chemical biology.

Introduction: The Rationale for a Phased Assay Approach

Pyrimidine derivatives are widely investigated as potential anticancer agents and kinase inhibitors.[2][3][4] Their mechanism of action often involves disrupting fundamental cellular processes like proliferation, survival signaling, and cell division. Characterizing a novel compound series, such as this compound derivatives, requires a systematic approach to understand both its potency (the what) and its mechanism (the how).

A tiered or phased experimental workflow is the most efficient strategy. It begins with broad, high-throughput assays to identify active compounds and determine their effective concentration range. Subsequent, more complex assays are then used to investigate the specific cellular pathways being modulated. This approach conserves resources and builds a logical, evidence-based profile of the compound's activity.

The Screening Cascade: From Cytotoxicity to Mechanism

Our recommended workflow follows a three-stage cascade. The initial stage establishes the fundamental cytotoxic profile of the derivatives. Compounds that demonstrate significant activity are then advanced to secondary assays to dissect the underlying mechanism of cell death and proliferation arrest.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Data Analysis cluster_2 Phase 2: Mechanistic Assays cluster_3 Inactive Compounds start Prepare Compound Library (this compound derivatives) assay1 Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo) start->assay1 analysis1 Calculate IC50 Value assay1->analysis1 decision1 Is Compound Cytotoxic? assay2 Apoptosis Assay (Annexin V / PI Staining) decision1->assay2 Yes assay3 Cell Cycle Analysis (Propidium Iodide Staining) decision1->assay3 Yes stop End Point: Compound is Not Cytotoxic decision1->stop No analysis1->decision1 Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Cellular Response cluster_2 Assay Detection Compound 4-(4-Bromophenyl)-2- methylpyrimidine Derivative PS_Flip Phosphatidylserine (PS) Translocation to Outer Membrane Compound->PS_Flip Induces Early Apoptosis Membrane_Loss Loss of Plasma Membrane Integrity PS_Flip->Membrane_Loss AnnexinV Annexin V-FITC Binding PS_Flip->AnnexinV Enables Detection PI Propidium Iodide (PI) Enters Cell and Binds DNA Membrane_Loss->PI Enables Detection

Figure 2. Principle of Annexin V and Propidium Iodide apoptosis detection.

Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the pyrimidine derivative at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA, as trypsin can damage membrane proteins. [5] * Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant. [5]3. Cell Washing:

    • Wash the cells twice with cold PBS to remove residual medium. [6]4. Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. [5] * Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). [5] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [7]5. Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [8]Many cytotoxic compounds, particularly kinase inhibitors, function by inducing cell cycle arrest at specific checkpoints.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. [8]The fluorescence intensity of PI is therefore directly proportional to the DNA content. Cells in the G2/M phase (4N DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA), while cells in the S phase (DNA synthesis) will have an intermediate intensity. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA. [8][9]

Step-by-Step Methodology
  • Cell Treatment & Harvesting:

    • Treat and harvest cells as described in the apoptosis protocol (Step 5.1 & 5.2).

  • Cell Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing. This is a critical step to prevent cell clumping. [9][10] * Fix the cells for at least 30 minutes on ice. Cells can be stored in ethanol at -20°C for several weeks. [9][10]3. Washing:

    • Centrifuge the fixed cells (a higher speed, ~500 x g, may be needed) and wash twice with PBS to remove the ethanol. [10][11]4. Staining:

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [11] * Incubate for 30 minutes at room temperature in the dark. [12][10]5. Data Acquisition:

    • Analyze the samples by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells. [10]

Data Analysis

Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram of PI fluorescence intensity and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation of cells in a specific phase, which indicates cell cycle arrest.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Singh, R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3044. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4046–4061. [Link]

  • Pontiki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3123. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6296. [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bolli, M.H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Kumar, A., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]

  • Pathak, V., & Kumar, V. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5489. [Link]

  • Thams, S., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Cell Chemical Biology, 26(12), 1704-1715.e5. [Link]

  • Thams, S., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 26(12), 1704-1715.e5. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5851. [Link]

Sources

Application Note: High-Purity Isolation of 4-(4-Bromophenyl)-2-methylpyrimidine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-(4-Bromophenyl)-2-methylpyrimidine, a key intermediate in pharmaceutical research and development. The methodology centers on the use of normal-phase flash column chromatography, a robust and scalable technique for isolating compounds of interest from complex reaction mixtures. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy. The protocol herein is designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the chromatographic principles at play.

Introduction: The Significance of Purifying this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a pyrimidine core linked to a bromophenyl group, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and complications in biological assays.

Typical synthetic routes to this compound may result in a crude product containing unreacted starting materials, reagents, and various side-products. Column chromatography is a powerful technique for the separation of these components based on their differential adsorption to a stationary phase and solubility in a mobile phase. This application note details a validated protocol for the purification of this compound using silica gel flash chromatography.

Foundational Principles: The 'Why' Behind the 'How'

The successful purification of this compound by column chromatography hinges on the strategic selection of the stationary and mobile phases.

  • Stationary Phase Selection: Silica gel is the most commonly employed stationary phase for the purification of pyrimidine derivatives.[1] Its polar surface, rich in silanol groups (Si-OH), effectively interacts with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions. Given the presence of the nitrogen atoms in the pyrimidine ring, silica gel provides an excellent medium for achieving separation.

  • Mobile Phase Selection & Optimization via Thin-Layer Chromatography (TLC): The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A systematic approach using Thin-Layer Chromatography (TLC) is indispensable for determining the ideal solvent system.[1] The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[1] This Rƒ value typically ensures that the compound of interest is well-resolved from both highly polar and non-polar impurities during the column chromatography run.

For compounds of intermediate polarity like this compound, a common starting point for the mobile phase is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate.[1] The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate, which in turn increases the elution speed of the compounds from the silica gel.

Materials and Methods

Equipment and Materials
  • Flash Chromatography System (e.g., Biotage®, Teledyne ISCO)

  • Pre-packed silica gel columns

  • UV-Vis detector

  • Fraction collector

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glassware (beakers, flasks, graduated cylinders)

  • Pipettes and syringes

  • Crude this compound

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade, for sample loading)

  • Celite® 545

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Detailed Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The initial and most critical step is to determine the optimal mobile phase composition using TLC.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 8:2, 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm.[1][2] Aromatic compounds like this compound will appear as dark spots against a fluorescent background.[1][2]

  • Rƒ Calculation and Optimization: Calculate the Rƒ value for the spot corresponding to the desired product. The optimal solvent system will yield an Rƒ value between 0.2 and 0.4.

Step 2: Sample Preparation for Column Chromatography

Proper sample loading is crucial for achieving sharp, well-resolved peaks.

  • Dry Loading (Recommended): Dissolve the crude this compound (e.g., 1 gram) in a minimal volume of a suitable solvent like dichloromethane.

  • Add a small amount of an inert adsorbent like Celite® or silica gel to the solution.

  • Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is evenly distributed at the top of the column.

Step 3: Column Chromatography
  • Column Selection and Equilibration: Select a pre-packed silica gel column with an appropriate capacity for the amount of crude material being purified. A general rule of thumb is a silica gel to crude sample weight ratio of 20:1 to 100:1.[1]

  • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) for several column volumes until a stable baseline is achieved on the UV detector.

  • Sample Loading: Carefully load the prepared dry sample onto the top of the column.

  • Elution: Begin the elution process with the initial mobile phase. A gradient elution is often most effective for separating complex mixtures. Gradually increase the percentage of the more polar solvent (ethyl acetate) over time. A suggested gradient is outlined in the table below.

  • Detection and Fraction Collection: Monitor the elution of the compounds using a UV detector set at a wavelength where the product has strong absorbance (typically around 254 nm for aromatic compounds). Collect the fractions corresponding to the peaks of interest.

Workflow Visualization

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation Phase cluster_purification Purification Phase cluster_post Post-Purification Phase TLC TLC Method Development (Hexane:Ethyl Acetate) SamplePrep Sample Preparation (Dry Loading with Celite®) TLC->SamplePrep Optimal Rf ~0.2-0.4 ColumnEquil Column Equilibration (Initial Mobile Phase) SamplePrep->ColumnEquil SampleLoad Dry Sample Loading ColumnEquil->SampleLoad Elution Gradient Elution SampleLoad->Elution Detection UV Detection (254 nm) & Fraction Collection Elution->Detection PurityAnalysis Purity Analysis of Fractions (TLC/HPLC) Detection->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation) PurityAnalysis->SolventRemoval Combine pure fractions FinalProduct Isolated Pure Product SolventRemoval->FinalProduct

Figure 1. A schematic overview of the purification workflow.

Data Presentation and Expected Results

The following table summarizes the key parameters for the flash chromatography purification.

ParameterValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of polar compounds.[1]
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system for compounds of intermediate polarity.[1]
Elution Mode GradientEfficiently separates compounds with a range of polarities.
Gradient Profile 0-100% Ethyl Acetate in HexaneStarts with low polarity to elute non-polar impurities, then increases to elute the product and more polar byproducts.
Flow Rate 20-40 mL/min (for a 40g column)Provides a balance between separation efficiency and run time.
Detection UV at 254 nmThe aromatic nature of the compound allows for strong UV absorbance at this wavelength.[1][2]
Expected Rƒ (TLC) 0.2 - 0.4 in 8:2 Hexane:EtOAcIndicates good separation potential on the column.[1]
Post-Purification Analysis
  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Yield and Purity Determination: Determine the yield of the purified product and assess its purity by analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate mobile phase.Re-optimize the solvent system using TLC. Consider a different solvent system (e.g., dichloromethane/methanol).
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Sample is too acidic or basic.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Sample is not fully dissolved during loading.Ensure complete dissolution of the sample before adsorbing it onto Celite® or silica gel.
No Compound Eluting Mobile phase is too non-polar.Increase the polarity of the mobile phase more rapidly or start with a more polar initial composition.
Product is Unstable on Silica The compound is sensitive to the acidic nature of silica gel.Perform a 2D TLC to check for decomposition. If unstable, consider using a different stationary phase like neutral alumina.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using flash column chromatography. By following the detailed steps, from TLC method development to post-purification analysis, researchers can confidently obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other pyrimidine derivatives and similarly structured organic compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Rochester. Troubleshooting Thin-Layer Chromatography. Department of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of pyrimidine derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues, ensuring your path to the target molecule is as efficient as possible.

General FAQs: First-Line Troubleshooting

This section addresses broad questions that apply to various pyrimidine synthesis routes.

Q1: What are the most common classes of side products I should be aware of in pyrimidine synthesis?

A1: Side product formation is highly dependent on the specific synthetic route employed. However, several classes of impurities are frequently observed across different methods. These include:

  • Incompletely Cyclized Intermediates: Multi-step syntheses that build the heterocyclic ring sequentially can stall, leading to the isolation of stable, open-chain intermediates. This is often due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.[1][2]

  • Hydrolysis Products: The presence of water, even in trace amounts, can be detrimental. Key intermediates, such as amidines or Pinner salts in the Pinner synthesis, are susceptible to hydrolysis, leading to the formation of unwanted amides, esters, or carboxylic acids and halting the desired reaction pathway.[1][2][3]

  • Self-Condensation Products: Starting materials, particularly reactive 1,3-dicarbonyl compounds, can react with themselves instead of the other components, leading to complex mixtures and reduced yields.[3][4]

  • Competing Reaction Pathways: In multicomponent reactions like the Biginelli synthesis, the starting materials can assemble in unintended ways, leading to structurally distinct heterocyclic systems, such as Hantzsch dihydropyridines.[3][4]

Q2: How can I best monitor my reaction to detect these side products early?

A2: Early detection is critical for successful troubleshooting. Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[3][4] Develop a TLC system that provides good separation between your starting materials, desired product, and any potential byproducts. Spot the reaction mixture alongside your starting materials at regular intervals. The appearance of new spots that are not the product can signal a side reaction. For a more detailed analysis, a small aliquot of the reaction mixture can be withdrawn, worked up, and analyzed by ¹H NMR or LC-MS to identify the structure of any significant byproducts being formed.

Troubleshooting Guide 1: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones (DHPMs). While robust, it is not without its challenges.

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is it, and how can I avoid it?

A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This side reaction becomes dominant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of the urea starting material at elevated temperatures, which is why temperature control is critical.[3][4]

Causality: The Biginelli and Hantzsch pathways are competing reactions. Higher temperatures provide the activation energy needed for urea decomposition, increasing the concentration of ammonia and favoring the kinetically rapid Hantzsch condensation.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli Biginelli Pathway (Desired) Aldehyde->Biginelli Hantzsch Hantzsch Pathway (Side Reaction) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Dihydropyrimidinone (DHPM) Biginelli->DHPM DHP Dihydropyridine (DHP) Hantzsch->DHP Ammonia->Hantzsch

Biginelli vs. Hantzsch reaction pathways.

Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Running the reaction at a lower temperature (e.g., 60°C) can significantly suppress the Hantzsch pathway.[4]

  • Catalyst Choice: The catalyst can influence selectivity. Lewis acids like sulfated zirconia may favor the Biginelli pathway over traditional Brønsted acids.[3][4]

  • Order of Addition: In some cases, adding the urea last to the mixture of aldehyde, ketoester, and catalyst can minimize its premature decomposition.[3][4]

Temperature (°C)Approximate DHPM Yield (%)Approximate Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are illustrative and vary based on specific substrates and catalysts.[4]
Protocol 1: Minimizing Hantzsch Byproduct Formation

This protocol is optimized to favor the DHPM product.

  • Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg).[4]

  • Reaction: Stir the mixture at a precisely controlled temperature of 60°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Add a small volume of cold ethanol and stir for 5 minutes to precipitate the product.

  • Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4][5]

Troubleshooting Guide 2: The Pinner Synthesis

The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is a classic method for preparing substituted pyrimidines. Its success is highly dependent on rigorous control of reaction conditions.[3][6]

Q1: My Pinner synthesis has a very low yield, and I suspect the presence of water is causing issues. What are the signs of hydrolysis and how can it be prevented?

A1: Hydrolysis is a major failure point in the Pinner synthesis. The amidine starting material and key intermediates are moisture-sensitive.[2][3] Signs of hydrolysis include the formation of esters or amides as byproducts, which can be identified by NMR and mass spectrometry, and a significant amount of unreacted 1,3-dicarbonyl compound.

Causality: Water can hydrolyze the amidine starting material back to an amide or carboxylate, rendering it inactive for the cyclization. Furthermore, if the reaction proceeds to the imidate intermediate (a "Pinner salt"), water will readily hydrolyze it to an ester, preventing pyrimidine formation.[2]

Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor for success.[2][3]

  • Reagent Purity: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.[3] Ensure the 1,3-dicarbonyl compound and solvent are anhydrous.

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting cyclization without introducing water or causing unwanted side reactions.[3]

G Start Start Pinner Synthesis Check_Yield Low Yield or Complex Mixture? Start->Check_Yield Check_Hydrolysis Suspect Hydrolysis? (Ester/Amide Byproducts) Check_Yield->Check_Hydrolysis Yes Success Successful Synthesis Check_Yield->Success No Check_Cyclization Incomplete Cyclization? Check_Hydrolysis->Check_Cyclization No Anhydrous Implement Strict Anhydrous Conditions Check_Hydrolysis->Anhydrous Yes Add_Catalyst Add Acid Catalyst (Brønsted or Lewis) Check_Cyclization->Add_Catalyst Yes Check_Cyclization->Success No Purify_Reagents Use High Purity/ Fresh Amidines Anhydrous->Purify_Reagents Optimize_Base Optimize Base (Type & Stoichiometry) Purify_Reagents->Optimize_Base Increase_Time Increase Reaction Time/ Moderate Temperature Add_Catalyst->Increase_Time

Troubleshooting workflow for the Pinner synthesis.
Protocol 2: Ensuring Anhydrous Conditions for Pinner Synthesis
  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours and cool in a desiccator over a strong drying agent (e.g., P₂O₅).

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents like ethanol or dioxane should be distilled from appropriate drying agents (e.g., sodium/benzophenone).

  • Reagent Handling: Use high-purity, anhydrous amidine hydrochloride or prepare the free base immediately before use. Store hygroscopic reagents in a desiccator.

  • Reaction Setup: Assemble the glassware hot from the oven and flush the entire system with a dry, inert atmosphere (e.g., Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add reagents via syringe or a powder funnel under a strong flow of inert gas.

  • Monitoring: Monitor the reaction by TLC, ensuring the system remains sealed from the atmosphere.

Troubleshooting Guide 3: N- vs. O-Alkylation Selectivity

Alkylation is a common method for functionalizing pyrimidinone scaffolds. However, the ambident nucleophilic nature of the pyrimidinone ring can lead to a mixture of N- and O-alkylated products, posing a significant purification challenge.[7]

Q1: My alkylation of a pyrimidin-2-one resulted in a mixture of N- and O-alkylated isomers. How can I control the regioselectivity?

A1: The N- versus O-alkylation selectivity is a classic challenge governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. Generally, the nitrogen atom is a "harder" nucleophilic center, while the oxygen atom is "softer". The outcome depends on a delicate balance of factors.[8][9]

Controlling Factors:

  • Alkylating Agent: "Hard" alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while "softer" agents with better leaving groups (e.g., alkyl iodides) often favor O-alkylation.[8][10]

  • Solvent: Polar aprotic solvents (e.g., DMF, acetone) can solvate the cation of the base, leaving a more "naked" and reactive ambident anion, which often favors O-alkylation. Polar protic solvents can hydrogen-bond with the nitrogen, potentially favoring O-alkylation.

  • Base: The choice of base (e.g., K₂CO₃, NaH) influences the nature of the pyrimidinone anion and its counter-ion, affecting the nucleophilicity of the N and O atoms.

  • Substituents: The electronic nature of substituents on the pyrimidine ring can alter the relative nucleophilicity of the nitrogen and oxygen atoms, driving selectivity.[9]

Alkylating AgentLeaving GroupTypical SelectivityRationale
4-(Iodomethyl)pyrimidineI⁻ (Soft)O-Alkylation[8][10][11]Good leaving group, "softer" electrophile favors reaction at the softer oxygen site.
4-(Bromomethyl)pyrimidineBr⁻O-Alkylation[8][10]Good leaving group, but slightly less reactive than the iodide.
Benzyl ChlorideCl⁻ (Harder)Mixture, often N-favoredPoorer leaving group, "harder" electrophile.
Dimethyl SulfateMeSO₄⁻ (Hard)N-Alkylation"Hard" electrophile strongly favors reaction at the harder nitrogen site.
Protocol 3: General Procedure for Selective O-Alkylation

This protocol is based on conditions shown to favor O-alkylation.[8][11]

  • Setup: To a round-bottom flask under an inert atmosphere, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).

  • Solvent: Add 10 mL of a polar aprotic solvent like acetone or acetonitrile.

  • Addition: While stirring vigorously, add a solution of the soft alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 3 mmol) dissolved in 5 mL of the same solvent.

  • Reaction: Heat the mixture to reflux and stir for 30-60 minutes, monitoring by TLC.

  • Work-up: After completion, cool the mixture and remove the solvent under vacuum. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the crude O-alkylated product, which can be further purified by column chromatography or recrystallization.[5][8]

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: )
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (URL: )
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. (URL: [Link])

  • A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem. (URL: )
  • Common side products in the synthesis of pyridopyrimidines and their avoidance. - Benchchem. (URL: )
  • Pyrimidine metabolism - Wikipedia. (URL: [Link])

  • overcoming side reactions in pyrimidine synthesis - Benchchem. (URL: )
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - RSC Publishing. (URL: [Link])

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pinner pyrimidine synthesis | PPTX - Slideshare. (URL: [Link])

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (URL: [Link])

  • A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar

Sources

Technical Support Center: Enhancing the Purity of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 4-(4-Bromophenyl)-2-methylpyrimidine. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is robust but can be accompanied by several impurities that complicate downstream applications.[1][2] High purity is paramount for reliable biological screening, reaction optimization, and characterization data.

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered challenges during the synthesis of this and related pyrimidine derivatives. Our goal is to empower researchers to diagnose purity issues and implement effective purification strategies based on sound chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My crude ¹H NMR spectrum is complex, showing more than the expected aromatic and methyl signals. What are the most probable impurities?

This is a common issue stemming from the nature of the Suzuki-Miyaura coupling reaction.[3][4] The likely impurities are unreacted starting materials and byproducts from side reactions.

  • Unreacted 4-Bromophenylboronic Acid: This is a frequent impurity. It can be identified by its characteristic aromatic signals in the NMR spectrum. Due to its acidic nature, it can often be removed with a simple basic wash during the aqueous workup.

  • Homocoupled 4,4'-Dibromobiphenyl: This byproduct arises from the coupling of two molecules of 4-bromophenylboronic acid. Its formation is often promoted by the presence of oxygen in the reaction mixture.[5] This impurity is non-polar and can be challenging to separate from the desired product.

  • Protodeboronated Byproduct (Bromobenzene): This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source (like water) before the cross-coupling can occur.

  • Unreacted 4-Chloro-2-methylpyrimidine (or other halo-pyrimidine): If the reaction has not gone to completion, you will see the starting pyrimidine derivative. Due to the electron-deficient nature of the pyrimidine ring, these substrates are typically very reactive.[6]

  • Palladium Catalyst Residues: Residual palladium can cause broadening of NMR signals and may appear as fine black particles in your product.

Q2: My product appears as an off-white or grey solid. How can I remove the color?

Discoloration, particularly a grey or black tint, is almost always due to residual palladium catalyst. While often present in trace amounts, it is crucial to remove it.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. The carbon adsorbs the metallic palladium. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

  • Specialized Scavengers: For more persistent issues, commercially available silica-functionalized scavengers (e.g., thiol- or amine-based) can be used to selectively bind and remove palladium.

Q3: On TLC, an impurity runs very close to my product spot. How can I optimize my column chromatography for better separation?

Close-running spots indicate that the impurity has a polarity very similar to your product, often the case with homocoupled byproducts.

  • Solvent System Optimization: The key is to find a mobile phase that maximizes the difference in retention factors (ΔRf).[7] Systematically screen solvent systems using TLC. Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity.[8] If separation is still poor, try a different solvent combination, such as Dichloromethane/Methanol or Toluene/Acetone.

  • Use a High-Performance Stationary Phase: For very difficult separations, consider using a higher-grade silica gel with a smaller and more uniform particle size.

  • Adjust the Column Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel.

Q4: My reaction yield is consistently low, with significant starting material remaining. What can I do to improve conversion?

Low conversion in a Suzuki coupling can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(PPh₃)₄, for example, can degrade upon storage. If in doubt, use a fresh batch or a more robust pre-catalyst. The choice of ligand is also critical; electron-rich, bulky phosphine ligands often improve catalytic activity.[9]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2][9] If a mild base like Na₂CO₃ is giving low conversion, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.

  • Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst. Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[5]

  • Water Content: While Suzuki reactions are often tolerant of water, the optimal amount can be system-dependent. Ensure you are using a well-defined solvent system (e.g., Dioxane/Water 4:1) as specified in reliable protocols.[10]

Purification Protocols & Data

Synthetic Scheme and Common Impurities

The synthesis of this compound is typically accomplished via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The diagram below illustrates the main reaction and the formation of key byproducts.

Suzuki_Reaction cluster_products Products & Byproducts SM1 4-Chloro-2-methylpyrimidine Product This compound SM1->Product Catalyst Pd Catalyst + Base SM2 4-Bromophenylboronic Acid SM2->Product Impurity1 4,4'-Dibromobiphenyl (Homocoupling) SM2->Impurity1 O₂ Impurity2 Bromobenzene (Protodeboronation) SM2->Impurity2 H⁺

Caption: Suzuki coupling scheme and major byproducts.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Oily or Gummy Product Residual solvent; Presence of low-melting impurities (e.g., bromobenzene, biphenyl).Dry thoroughly under high vacuum. Purify via column chromatography. Consider trituration with a non-polar solvent like hexane to induce crystallization.
Broad NMR Peaks Paramagnetic impurities (residual Palladium).Treat a solution of the product with activated charcoal or a palladium scavenger and filter through Celite®.[11][12]
Product Insoluble in Common Solvents Possible salt formation or polymerization.Check the pH of the aqueous workup. If acidic, neutralize. If basic, wash with dilute acid. Re-evaluate reaction conditions if polymerization is suspected.
TLC shows a baseline spot Highly polar impurities (e.g., boronic acid derivatives, hydrolyzed starting material).Perform an aqueous workup with a basic wash (e.g., sat. NaHCO₃ soln.) to remove acidic boronic acid.[13] Ensure anhydrous conditions if starting materials are water-sensitive.
Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for removing closely related impurities.[7][8]

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude product.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method generally provides better resolution.

  • Elution: Place the dried silica-adsorbed sample atop the column. Begin elution with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate according to the gradient table below. Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified solid.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System Typical Starting Ratio (v/v) Comments
Hexane / Ethyl Acetate95 : 5A good starting point for many Suzuki products. Gradually increase Ethyl Acetate percentage.
Dichloromethane / Methanol99 : 1Useful if the product has higher polarity. Use with caution as DCM can be difficult to remove completely.
Toluene / Acetone98 : 2Offers different selectivity compared to ester-based systems and can improve separation of aromatic compounds.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique if a suitable solvent can be found and the impurity load is not excessively high.[14][15] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at room temperature or below.[16][17]

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (see Table 2). A good solvent will dissolve the compound when hot but cause it to crystallize upon cooling.[18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling or near-boiling solvent until the solid just dissolves. Use of a minimal amount of solvent is critical for good recovery.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this period.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

Table 2: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Comments
Ethanol78Often a good choice for moderately polar aromatic compounds.
Isopropanol82Similar to ethanol, but less polar.
Ethyl Acetate / HexaneVariableA two-solvent system. Dissolve in hot ethyl acetate, then add hot hexane until the solution becomes slightly cloudy (the cloud point). Allow to cool.
Toluene111Good for aromatic compounds, but its high boiling point can make it difficult to remove.
Purification Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your synthesized this compound.

purification_workflow cluster_purification Purification Steps start Crude Product Post-Workup analyze Analyze Purity (TLC, ¹H NMR) start->analyze is_pure Purity > 95%? analyze->is_pure end_node Pure Product is_pure->end_node Yes col_chrom Column Chromatography is_pure->col_chrom No (Multiple Impurities) recryst Recrystallization is_pure->recryst pd_removal Palladium Removal (Charcoal/Celite®) is_pure->pd_removal No (Discolored) col_chrom->analyze recryst->analyze pd_removal->col_chrom

Caption: A decision-making workflow for purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Di Mola, A., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Di Mola, A., et al. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

Sources

Technical Support Center: Navigating the Nuances of Suzuki Coupling with Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mastering the Suzuki-Miyaura coupling of brominated pyrimidines. This guide is structured to provide not just procedural instructions, but a deep, mechanistic understanding of the common challenges encountered in these critical reactions. As your virtual application scientist, I will walk you through troubleshooting common issues with field-tested insights and scientifically grounded explanations.

Introduction: The Challenge of Brominated Pyrimidines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, pivotal in the synthesis of pharmaceuticals and functional materials.[1] Brominated pyrimidines are valuable building blocks due to the pyrimidine core's prevalence in biologically active molecules.[2] However, their electron-deficient nature and the presence of Lewis basic nitrogen atoms introduce specific challenges not always encountered with simpler aryl bromides.[3] This guide will address these challenges in a practical, question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am performing a Suzuki coupling with a brominated pyrimidine and observing very low to no formation of my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion is the most common issue and can stem from several factors related to the inherent reactivity of the pyrimidine ring and the integrity of your catalytic system. Pyrimidines are electron-deficient heterocycles, which can influence the rates of the key steps in the Suzuki catalytic cycle.[2][4]

Root Cause Analysis:
  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-deficient nature of the pyrimidine ring can sometimes render the oxidative addition of the bromopyrimidine to the Pd(0) center less favorable compared to electron-rich aryl bromides.[5]

  • Catalyst Deactivation/Inhibition: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[3] Furthermore, inadequate degassing can lead to oxidation of the active Pd(0) catalyst.

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, can be sluggish, especially with electron-deficient boronic acids.[6] This step is highly dependent on the choice of base and solvent.

  • Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[6] The purity of your bromopyrimidine, solvent, and base is also critical.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low yield issues.

G cluster_0 Troubleshooting Low Yield Start Low or No Product Yield Check_Reagents Verify Reagent Quality (Bromopyrimidine, Boronic Acid, Base, Solvent) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Precatalyst & Ligand) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base No Improvement Success Improved Yield Optimize_Catalyst->Success Yield Improves Optimize_Solvent Screen Solvents/Solvent Mixtures Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Yield Improves Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Yield Improves Optimize_Temp->Success Yield Improves

Caption: A logical workflow for troubleshooting low yield.

Detailed Recommendations:
ParameterRecommendationRationale
Catalyst & Ligand For electron-deficient bromopyrimidines, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior to PPh₃.[7][8] Consider using pre-formed catalysts (e.g., XPhos Pd G2/G3) for better reproducibility.[9]Electron-rich ligands accelerate the oxidative addition step, while steric bulk promotes the final reductive elimination.[4][10]
Base K₃PO₄ or Cs₂CO₃ are often excellent choices.[6] KF can be effective, especially if your substrate has base-labile functional groups.[11] Start with 2-3 equivalents of base.The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[11] Stronger bases are not always better and can promote side reactions.
Solvent Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[2][6] The ratio of organic solvent to water can be critical and may require optimization.[2]The solvent system must solubilize all components and influences catalyst activity and stability.[12][13] Water can be beneficial for the solubility of the base and formation of the active boronate.[2]
Temperature Reactions are typically heated (80-110 °C).[6][14] If you suspect thermal decomposition of starting materials or catalyst, try a lower temperature for a longer duration. Microwave irradiation can significantly shorten reaction times and improve yields.[2][15][16]Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.
Atmosphere Rigorously degas your solvent and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction.[6]The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

FAQ 2: Significant Dehalogenation of the Bromopyrimidine

Question: My main byproduct is the dehalogenated (hydrodehalogenated) pyrimidine. Why is this happening and how can I suppress it?

Answer:

Dehalogenation is a common side reaction where the bromine atom on your pyrimidine is replaced by a hydrogen atom.[4] This side reaction directly consumes your starting material, reducing the yield of the desired coupled product.

Mechanistic Insight:

The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[4] Once formed, the Pd-H species can undergo reductive elimination with the pyrimidinyl group on the palladium intermediate to yield the dehalogenated pyrimidine.

cluster_0 Dehalogenation Pathway ArPdBr Pyrimidinyl-Pd(II)-Br ArPdH Pyrimidinyl-Pd(II)-H ArPdBr->ArPdH Hydride Transfer PdH Hydride Source (Solvent, Base, H₂O) PdH->ArPdH ArH Dehalogenated Pyrimidine (Product) ArPdH->ArH Reductive Elimination Pd0 Pd(0) ArH->Pd0

Caption: Simplified dehalogenation side reaction pathway.

Strategies for Suppression:
  • Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[17]

  • Solvent Selection: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[17] If using alcoholic solvents, be aware that they can be a hydride source.[4]

  • Ligand Modification: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[17]

  • Protecting Groups: For N-H containing pyrimidines, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[18]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of Pd-H formation.

FAQ 3: Formation of Boronic Acid Homocoupling Product

Question: I am observing a significant amount of biaryl product derived from the coupling of two of my boronic acid molecules. What causes this homocoupling and how can I minimize it?

Answer:

Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and complicates purification. This is particularly prevalent when the reaction is exposed to oxygen.[19]

Mechanistic Insight:

The generally accepted mechanism for oxygen-mediated homocoupling involves the reaction of the Pd(0) catalyst with O₂ to form a palladium peroxo complex.[19] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a palladium species. A less common pathway can occur even in the absence of oxygen, particularly with electron-deficient arylboronic acids.[20]

cluster_0 Homocoupling Pathway Pd0 Pd(0) PdO2 (η²-O₂)PdL₂ Pd0->PdO2 O2 O₂ O2->PdO2 Intermediate [Ar-Pd(II)-Ar] PdO2->Intermediate + 2 Ar-B(OH)₂ Boronic_Acid1 Ar-B(OH)₂ Boronic_Acid1->Intermediate Homocoupled Ar-Ar (Homocoupled Product) Intermediate->Homocoupled Reductive Elimination

Caption: Simplified mechanism of oxygen-induced homocoupling.

Strategies for Minimization:
  • Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction. This means thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.

  • Order of Addition: Adding the brominated pyrimidine to the reaction mixture before the boronic acid can sometimes help, as it allows the oxidative addition to occur first, making the desired cross-coupling pathway more competitive.

  • Ligand Choice: Bulky ligands can disfavor the formation of the diarylpalladium intermediate required for homocoupling.[8]

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can increase the likelihood of homocoupling.

FAQ 4: Difficult Purification of the Final Product

Question: My reaction seems to have worked, but I'm struggling to purify my final arylated pyrimidine product from the reaction mixture. What are the best strategies?

Answer:

Purification of arylated pyrimidines can be challenging due to their polarity and the presence of various byproducts and residual catalyst.

Common Impurities:
  • Unreacted starting materials (bromopyrimidine and boronic acid)

  • Dehalogenated pyrimidine

  • Homocoupled boronic acid product

  • Residual palladium catalyst and ligands

  • Inorganic salts from the base

Purification Strategies:
  • Aqueous Workup: A standard aqueous workup is the first step. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove the bulk of the inorganic salts. If your product is basic, a wash with a dilute aqueous acid (e.g., 1M HCl) can sometimes help remove basic impurities, but be cautious as your product may also be extracted into the aqueous layer. Conversely, a wash with a dilute base (e.g., saturated NaHCO₃) can help remove acidic impurities like residual boronic acid.

  • Column Chromatography: This is the most common method for purifying the final product.

    • Stationary Phase: Silica gel is standard. If your compound is very polar and shows poor mobility, you might consider using a more polar stationary phase like alumina or a reverse-phase silica gel.

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes, heptane) to a more polar solvent (e.g., ethyl acetate, acetone) is typically effective. For very polar compounds, adding a small amount of methanol or triethylamine (for basic compounds) to the eluent can improve peak shape and recovery.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[21] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar pyrimidine derivatives that are poorly retained in reverse-phase chromatography, HILIC is an excellent alternative.[21]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Brominated Pyrimidine

This is a generalized starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required. Then, add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 0.1-0.2 M concentration with respect to the bromopyrimidine) via syringe.[2][6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling
  • Reaction Setup: In a microwave reaction vial, combine the brominated pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 3.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 2:1).[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-40 minutes).[2][15]

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

References

  • OUCI. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2913-2924. Available at: [Link]

  • Malakar, C. C., & Schmidt, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5263. Available at: [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Arades, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(45), 11631-11636. Available at: [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available at: [Link]

  • Vantourout, J. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • Organ, M. G., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(4), 3448-3463. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11147. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7301. Available at: [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2913-2924. Available at: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Ali, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3123. Available at: [Link]

  • Cernijenko, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(2), 425. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5451-5454. Available at: [Link]

  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Available at: [Link]

  • Le-Dévédec, F., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7564. Available at: [Link]

  • ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]

  • Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Available at: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available at: [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Cox, P. A., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(13), 6335-6340. Available at: [Link]

  • Candish, L., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(34), 13747-13756. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals engaged in preclinical studies. Here, we provide in-depth, field-proven insights into a scalable synthesis protocol, focusing on the robust and widely-used Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to not only execute this synthesis successfully but also to troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: For preclinical and process chemistry scales, the Palladium-catalyzed Suzuki-Miyaura cross-coupling is the method of choice.[1] This reaction is highly effective for creating the crucial C-C bond between the pyrimidine core and the bromophenyl moiety.[2] It offers high functional group tolerance, generally good yields, and a vast body of literature for troubleshooting and optimization. The reaction typically involves coupling a 4-substituted-2-methylpyrimidine (e.g., 4-chloro-2-methylpyrimidine) with 4-bromophenylboronic acid.

Q2: Why is the Suzuki-Miyaura coupling preferred over other cross-coupling reactions for this synthesis?

A2: The Suzuki-Miyaura coupling is favored for several key reasons. The organoboron reagents (boronic acids and esters) are generally stable, less toxic, and commercially available compared to the organometallic reagents used in Stille (organotins) or Negishi (organozincs) couplings.[3] Furthermore, the reaction conditions are relatively mild, and any boron-containing byproducts are typically easy to remove during workup, which is a significant advantage for scalability and purification in pharmaceutical development.[3]

Q3: What are the critical parameters to control for a successful and scalable reaction?

A3: The three pillars of a successful Suzuki coupling are:

  • The Catalyst System: This includes the palladium source (precatalyst or salt) and the ligand. The choice of ligand is paramount as it dictates the efficiency of the catalytic cycle.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Maintaining a strictly inert atmosphere (e.g., with Argon or Nitrogen) throughout the setup and reaction is non-negotiable to prevent catalyst deactivation.

  • Reagent Quality and Stoichiometry: The purity of starting materials, particularly the boronic acid and the base, is critical. The stoichiometry of the base and boronic acid relative to the pyrimidine substrate must be carefully optimized.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific equipment and reagent lots.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - 4-chloro-2-methylpyrimidine - 4-bromophenylboronic acid - Base (e.g., K3PO4) - Catalyst (e.g., XPhos Pd G3) setup Assemble Reaction Under Inert Gas (Argon or Nitrogen) prep_reagents->setup prep_solvent Prepare & Degas Solvent (e.g., 1,4-Dioxane/Water) prep_solvent->setup heating Heat to Reaction Temperature (e.g., 80-100 °C) setup->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Quench & Dilute monitoring->quench Upon Completion extract Liquid-Liquid Extraction quench->extract purify Purify Product (Column Chromatography) extract->purify isolate Isolate & Dry Final Product purify->isolate

Caption: General workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Methodology
  • Reagent Preparation: To a dry reaction vessel, add 4-chloro-2-methylpyrimidine (1.0 eq), 4-bromophenylboronic acid (1.1-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).[4]

  • Catalyst Addition: Add the palladium catalyst system. A reliable choice for this transformation is a pre-formed catalyst like XPhos Pd G3 (1-2 mol %).[4] Using a precatalyst often gives more consistent results than generating the active species in situ.

  • Inerting the Vessel: Seal the reaction vessel and thoroughly purge with an inert gas (Argon is preferred) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture. A common and effective system is a 4:1 to 10:1 mixture of 1,4-dioxane and water.[4][5]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-chloro-2-methylpyrimidine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Troubleshooting Guide

Q4: My reaction yield is very low (<30%). What are the most likely causes and how do I fix it?

A4: Low yield is a common issue that can usually be resolved with systematic troubleshooting. The most frequent culprits are related to catalyst deactivation or suboptimal reaction conditions.[1]

Probable Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species may have been oxidized.

    • Solution: Ensure your solvent was properly degassed (e.g., by sparging with argon for at least 30 minutes or via freeze-pump-thaw cycles). Double-check that your reaction was set up and maintained under a strictly inert atmosphere.[1] The appearance of significant amounts of black precipitate (palladium black) early in the reaction is a sign of catalyst death.[6]

  • Ineffective Base: The base might be of poor quality (e.g., hydrated when it should be anhydrous) or simply not optimal for the substrate.

    • Solution: Dry your base (e.g., K₃PO₄) in an oven before use. Screen other bases; cesium carbonate (Cs₂CO₃) is often more effective, albeit more expensive.[4]

  • Suboptimal Ligand/Catalyst: The chosen ligand may not be suitable for this specific coupling.

    • Solution: While Pd(PPh₃)₄ can work, modern, bulky, and electron-rich phosphine ligands like XPhos, SPhos, or PCy₃ often provide superior results, especially with challenging substrates.[2][7] Consider switching to a pre-formed catalyst containing one of these ligands.

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation or homocoupling side products.

    • Solution: Use a fresh bottle of 4-bromophenylboronic acid or test its quality. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

G start Low Yield (<30%) q1 Was Pd Black Observed? start->q1 a1_yes Improve Inert Atmosphere & Degas Solvents Rigorously q1->a1_yes Yes q2 Check Base Quality & Type q1->q2 No a2_sol Dry Base Before Use Screen Cs2CO3 or K2CO3 q2->a2_sol q3 Evaluate Catalyst System a2_sol->q3 a3_sol Switch to Bulky Ligand (e.g., XPhos, SPhos) Use a Pre-catalyst q3->a3_sol q4 Assess Boronic Acid Quality a3_sol->q4 a4_sol Use Fresh Reagent Consider Boronate Ester q4->a4_sol

Caption: Decision tree for troubleshooting low reaction yields.

Q5: My TLC/LC-MS shows multiple spots. What are the common side products and how can I minimize them?

A5: The presence of multiple spots indicates side reactions are occurring. Identifying them is key to suppression.

Common Side Products & Mitigation Strategies:

  • Homocoupling Product (4,4'-dibromobiphenyl): This arises from the coupling of two molecules of the boronic acid.[4]

    • Cause: Often promoted by the presence of oxygen or suboptimal stoichiometry.

    • Solution: Rigorously exclude oxygen from the reaction.[1] Avoid using a large excess of the boronic acid; start with 1.1 equivalents and slowly increase if necessary.

  • Protodeboronated Product (Bromobenzene): The boronic acid group is replaced by a hydrogen atom.

    • Cause: Can occur if the transmetalation step of the catalytic cycle is slow, often due to an inappropriate base or the presence of excess water.

    • Solution: Screen different bases. While some water is often necessary, an excessive amount can promote this side reaction. Optimize the solvent ratio (e.g., try 10:1 dioxane/water instead of 4:1).

  • Dehalogenated Starting Material (2-methylpyrimidine): The chloro-group on the starting material is replaced by a hydrogen.

    • Cause: This reductive side reaction can be promoted by certain ligands or impurities.

    • Solution: Ensure high-purity starting materials and solvents. If the problem persists, screening different palladium ligands may be necessary.

Q6: The reaction has stalled and is not going to completion. What should I do?

A6: A stalled reaction often points to catalyst deactivation over the course of the reaction.

  • Solution: You can attempt to rescue a stalled reaction by adding a fresh portion of the catalyst (e.g., another 0.5-1.0 mol %). Before adding more catalyst, ensure the inert atmosphere is re-established. If the reaction restarts and then stalls again, it points to a persistent issue with an impurity in one of the reagents or solvents that is acting as a catalyst poison.[1] In this case, the reaction should be stopped, and the purity of all components should be rigorously verified before re-running the experiment.

Quantitative Data Summary

The following table provides a starting point for optimization. Yields are illustrative and will vary.

EntryCatalyst (mol%)Base (2.5 eq)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O (4:1)1001265
2PdCl₂(dppf) (2%)K₃PO₄Toluene/H₂O (5:1)90878
3XPhos Pd G3 (1.5%)K₃PO₄Dioxane/H₂O (4:1)90692
4SPhos Pd G2 (1.5%)Cs₂CO₃Dioxane/H₂O (10:1)80889

Table 1: Example conditions for the Suzuki-Miyaura synthesis of this compound.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
  • Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.
  • Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2003). Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reactions: A Comparison of Classical Thermal and Microwave Assisted Reaction Conditions. Synlett, 2003(12), 1862–1864.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]

  • Nyhan, W. L., Ozand, P. T. (1998). Disorders of purine and pyrimidine metabolism. PubMed. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Balasubramaniam, S., Duley, J. A., & Christodoulou, J. (2014). Inborn errors of pyrimidine metabolism: clinical update and therapy. PubMed. Retrieved from [Link]

  • Clinical Tree. (2024). Disorders of Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Google Patents. (n.d.). US5414086A - Preparation of 4-methylpyrimidines.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Google Patents. (n.d.). US Patent for (12) United States Patent. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2025). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • Semantic Scholar. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]

  • ResearchGate. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Yields in the Synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in this specific synthetic transformation. Here, we will address common issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. However, like many cross-coupling reactions involving heterocyclic compounds, it can be prone to yield-reducing side reactions and catalyst deactivation. This guide will walk you through the most common pitfalls and provide actionable strategies to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura cross-coupling reaction between 4-chloro-2-methylpyrimidine and 4-bromophenylboronic acid is giving very low yields. What are the most likely causes?

Low yields in this Suzuki-Miyaura coupling are often multifactorial. The primary areas to investigate are the quality of your starting materials, the integrity of your catalytic system, and the reaction conditions. The electron-deficient nature of the pyrimidine ring can make it a challenging substrate.[1][2]

Here's a breakdown of potential culprits:

  • Poor Quality of 4-chloro-2-methylpyrimidine: This starting material can degrade upon storage, especially if exposed to moisture. It's crucial to use a pure, dry substrate.

  • Decomposition of 4-bromophenylboronic acid: Boronic acids are susceptible to dehydration to form boroxines, which are less reactive in the catalytic cycle. Ensure your boronic acid is of high purity and has been stored properly.

  • Ineffective Catalyst System: The choice of palladium catalyst and ligand is critical. Not all palladium sources or phosphine ligands are equally effective for this transformation.

  • Suboptimal Reaction Conditions: Factors such as the base, solvent, temperature, and reaction time play a significant role in the efficiency of the coupling.

Q2: How can I improve the quality of my starting materials?

Ensuring the purity of your reactants is the foundational step for any successful synthesis.

  • 4-chloro-2-methylpyrimidine: If you suspect degradation, you can purify the commercial material by recrystallization or sublimation. A patent for the synthesis of 4-chloro-2-methylpyrimidine describes a method involving the chlorination of 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride.[3] If you are synthesizing this precursor, ensure complete removal of the chlorinating agent and byproducts.

  • 4-bromophenylboronic acid: To minimize the formation of unreactive boroxines, it is advisable to use freshly purchased boronic acid or to dry it under vacuum before use. You can check the purity by NMR or melting point.

Q3: What is the best palladium catalyst and ligand combination for this reaction?

The selection of the catalyst and ligand is pivotal for a successful Suzuki coupling. For electron-deficient heterocycles like pyrimidines, a catalyst system that promotes rapid oxidative addition and reductive elimination is necessary.

While various palladium sources can be used, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed and often effective catalyst for this type of coupling.[4] However, for more challenging couplings, or to improve yields, consider using a more electron-rich and sterically hindered phosphine ligand in combination with a palladium(II) precursor like Palladium(II) acetate [Pd(OAc)₂]. Ligands such as SPhos or XPhos can be particularly effective in promoting the catalytic cycle.

A screening of catalysts can be highly beneficial. A study on the Suzuki coupling of 2,4-dichloropyrimidines showed that Pd(PPh₃)₄ provided good to excellent yields.[4]

Table 1: Catalyst and Ligand Screening for Suzuki Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100Low-Moderate
Pd(PPh₃)₄ (5) -K₂CO₃ Dioxane/H₂O 100 Good
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110Potentially Higher
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF/H₂O80Potentially Higher

This table represents a general guideline. Optimal conditions may vary.

Q4: I'm still getting low yields even with a good catalyst system. How should I optimize the reaction conditions?

Fine-tuning the reaction parameters is the next critical step.

Base Selection

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A common issue is the use of a base that is either too weak or too strong.

  • Potassium Carbonate (K₂CO₃): This is a good starting point as it is effective in many Suzuki couplings involving pyrimidines.[4]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial, particularly if you are using a more sterically hindered ligand.

  • Cesium Carbonate (Cs₂CO₃): Often used in challenging couplings and can significantly improve yields.

Solvent System

The choice of solvent is critical for solubility of the reactants and for the stability of the catalytic species. A mixture of an organic solvent and water is typically used.

  • Dioxane/Water or Toluene/Water: These are standard solvent systems for Suzuki couplings. The water is essential for dissolving the inorganic base.

  • DMF or Acetonitrile: These polar aprotic solvents can also be effective.

Temperature and Reaction Time

Suzuki couplings of halogenated pyrimidines are often conducted at elevated temperatures to drive the reaction to completion.[4]

  • Temperature: A range of 80-110 °C is typical. If you are observing decomposition of your starting materials or product, a lower temperature with a more active catalyst system may be necessary.

  • Reaction Time: Reactions are typically run for several hours. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid product degradation from prolonged heating.

Microwave Irradiation

Microwave-assisted synthesis can be a powerful tool to improve yields and reduce reaction times.[5] A study on the Suzuki coupling of 2,4-dichloropyrimidines demonstrated that microwave irradiation led to a very efficient and straightforward synthetic procedure with short reaction times (15 min) and low catalyst loading (0.5 mol%).[4]

Q5: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

Common byproducts in Suzuki-Miyaura reactions include:

  • Homocoupling of the boronic acid: This results in the formation of 4,4'-dibromobiphenyl. This can be minimized by ensuring an inert atmosphere (degassing the solvent and running the reaction under nitrogen or argon) and by using the appropriate stoichiometry of reactants.

  • Dehalogenation of the pyrimidine: This leads to the formation of 2-methylpyrimidine. This can be caused by certain phosphine ligands or by impurities in the reaction mixture. Using a different ligand or purifying the starting materials can help.

  • Protodeborylation of the boronic acid: This results in the formation of bromobenzene. This is often promoted by excess water or acidic conditions.

To minimize byproduct formation, it is crucial to maintain an inert atmosphere, use high-purity reagents, and carefully control the stoichiometry.

Experimental Workflow & Protocols
Troubleshooting Workflow

Here is a logical workflow to troubleshoot low yields in your synthesis.

Troubleshooting_Workflow A Low Yield of this compound B Check Starting Material Purity A->B C Optimize Catalytic System A->C D Fine-Tune Reaction Conditions A->D E Purify 4-chloro-2-methylpyrimidine (Recrystallization/Sublimation) B->E F Dry 4-bromophenylboronic acid (Vacuum Oven) B->F G Screen Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) C->G H Vary Base (K2CO3, K3PO4, Cs2CO3) D->H I Adjust Solvent System (Dioxane/H2O, Toluene/H2O) D->I J Modify Temperature & Time (Monitor by TLC/LC-MS) D->J K Consider Microwave Synthesis D->K L Successful Synthesis (High Yield) E->L F->L G->L H->L I->L J->L K->L

Caption: A decision tree for troubleshooting low yields.

Optimized Protocol for the Synthesis of this compound

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent sources.

Materials:

  • 4-chloro-2-methylpyrimidine

  • 4-bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • Degassing: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling nitrogen or argon through it for at least 30 minutes.

  • Reactant Addition: To the flask, add 4-chloro-2-methylpyrimidine (1.0 eq), 4-bromophenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound.

Q6: Are there alternative synthetic routes to consider if the Suzuki coupling remains problematic?

While the Suzuki-Miyaura coupling is a powerful and versatile method, other cross-coupling reactions or synthetic strategies can be employed.

  • Stille Coupling: This involves the reaction of an organotin reagent with the halogenated pyrimidine. While effective, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This utilizes an organozinc reagent. It is a powerful coupling method but the organozinc reagents can be sensitive to air and moisture.

  • Direct Arylation: In some cases, direct C-H arylation of the pyrimidine ring can be achieved, although this often requires specific directing groups and can suffer from regioselectivity issues.

For most applications, optimizing the Suzuki-Miyaura coupling is the most practical and environmentally benign approach.

By systematically addressing the factors outlined in this guide, you will be well-equipped to overcome the challenges of low yields in the synthesis of this compound and achieve a successful and reproducible outcome in your research.

References
  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine. CN110372602A.
  • Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 439. [Link]

  • Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Girgis, A. S., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(25), 8565-8569. [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)-2-methylpyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-bromophenyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my this compound reaction mixture, especially if I'm using a Suzuki-Miyaura coupling reaction?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. For a common method like the Suzuki-Miyaura coupling of a pyrimidine derivative with a boronic acid, you can anticipate several classes of byproducts.[1][2]

  • Homocoupling Products: These are dimers of your starting materials, such as biphenyl derivatives from the boronic acid or a bipyrimidine from the pyrimidine starting material.[1][3]

  • Dehalogenation/Protonation Products: Your starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. Similarly, the boronic acid can be protonated, cleaving the carbon-boron bond.[1]

  • Starting Materials: Unreacted 4-bromo-2-methylpyrimidine or the corresponding boronic acid/ester are common impurities.

  • Palladium Catalyst Residues: Residual palladium from the catalyst is a frequent and often problematic impurity.[1][4] This can exist as palladium black or soluble palladium complexes.[1]

  • Ligand-Related Impurities: If phosphine ligands are used, their oxides (e.g., triphenylphosphine oxide) can be present.

  • Solvent and Base Residues: Depending on the workup, residual solvents and inorganic salts from the base used in the reaction may also be present.

Q2: I have a dark-colored crude product. What is the likely cause and how can I remove the color?

A2: A dark coloration, often black or dark brown, in the crude product of a palladium-catalyzed reaction is typically due to the formation of palladium black (Pd(0) aggregates).[1] This occurs when the palladium catalyst precipitates out of the solution. While unsightly, it is often easily removed.

A simple and effective method is to dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite®.[4][5] The Celite®, a diatomaceous earth, will trap the fine, insoluble palladium particles.[4] For more persistent soluble palladium complexes that may still impart color, treatment with activated carbon can be effective.[6][7] However, be aware that activated carbon can sometimes adsorb the desired product, so a preliminary small-scale test is recommended to assess potential product loss.[6]

Q3: My main purification challenge is removing residual palladium. What are the most effective methods?

A3: Removing residual palladium to the levels required for pharmaceutical applications is a critical step. Several methods can be employed, often in combination.

  • Filtration through Celite®: As mentioned, this is the first line of defense against heterogeneous palladium black.[4][5]

  • Adsorption onto Scavenger Resins: These are solid supports, often silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols or amines.[6][8] The crude product solution is stirred with the resin, which selectively binds the palladium, and is then removed by simple filtration.[8]

  • Activated Carbon Treatment: This is a cost-effective method for removing palladium.[6][7] The crude product is dissolved in a solvent, and activated carbon is added. The mixture is stirred, and then the carbon is filtered off, typically through a Celite® pad to ensure all fine particles are removed.[6]

  • Column Chromatography: Standard silica gel chromatography is often effective at removing palladium residues, which tend to be highly polar and will adhere strongly to the silica gel.[4][9]

The choice of method depends on the nature of the palladium species and the desired level of purity. For very low palladium limits, scavenger resins are often the most effective solution.[8]

Troubleshooting Guide

Issue 1: My compound is not separating from a non-polar impurity during column chromatography on silica gel.
  • Possible Cause: The mobile phase (eluent) may be too polar, causing both your product and the impurity to move up the column too quickly (high Rf values).

  • Suggested Solution:

    • Optimize the Mobile Phase with TLC: Use Thin-Layer Chromatography (TLC) to test different solvent systems.[9] Start with a less polar eluent, such as a higher ratio of hexanes to ethyl acetate. Gradually increase the polarity by adding more ethyl acetate until you achieve good separation between your product and the impurity on the TLC plate.

    • Consider a Different Solvent System: If hexanes/ethyl acetate is not effective, try other solvent systems like dichloromethane/methanol.

Issue 2: My product streaks badly on the TLC plate and during column chromatography.
  • Possible Cause: The pyrimidine nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica gel, leading to tailing or streaking.

  • Suggested Solution:

    • Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%) or a few drops of ammonia in methanol, to your mobile phase.[10] This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.[9]

Issue 3: I am unable to obtain crystals of my purified this compound.
  • Possible Cause 1: The solution is not supersaturated. You may be using too much solvent.

  • Solution 1: Slowly evaporate the solvent until the solution becomes cloudy, then add a minimal amount of solvent back until it becomes clear again. Allow this to cool slowly.

  • Possible Cause 2: The chosen solvent is inappropriate. The compound may be too soluble in the solvent, even at low temperatures.[11]

  • Solution 2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) on a small scale to find the best one.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

  • Solution 3: If the compound is oily or refuses to crystallize despite being pure by other analytical methods (like NMR), try the following:

    • Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.

    • Add a seed crystal from a previous successful crystallization, if available.

    • Use an anti-solvent technique. Dissolve your compound in a minimal amount of a good solvent, and then slowly add a solvent in which it is insoluble (an anti-solvent) until turbidity persists.[11]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Adsorb the Crude Product: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation.

  • Prepare the Column: Pack a glass column with silica gel in your chosen mobile phase (determined by TLC). Ensure there are no air bubbles or cracks in the silica bed.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the silica gel bed.

  • Elute the Column: Add the mobile phase and apply gentle pressure to begin eluting the column. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: Purification by Recrystallization
  • Select a Solvent: Based on small-scale solubility tests, choose a suitable solvent or solvent pair.

  • Dissolve the Compound: Place the impure compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the compound fully dissolves.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or palladium black that was not previously removed), perform a hot gravity filtration to remove them.

  • Cool Slowly: Allow the clear solution to cool slowly to room temperature. Crystal growth should occur during this time.[11]

  • Induce Further Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[11]

  • Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

Table 1: Comparison of Common Purification Techniques

TechniqueImpurities RemovedAdvantagesDisadvantages
Column Chromatography Wide range of polar and non-polar impurities, including isomers and starting materials. Effective for palladium removal.[9][12][13]High resolution, applicable to a wide variety of compounds.Can be time-consuming and require large volumes of solvent.
Recrystallization Removes impurities that have different solubility profiles than the product. Good for removing minor impurities and achieving high purity.[11][14]Can yield very pure material, is scalable, and relatively inexpensive.Product loss in the mother liquor is common; requires finding a suitable solvent.
Filtration through Celite® Insoluble particles, such as palladium black.[4][5]Fast, simple, and effective for insoluble impurities.Does not remove soluble impurities.
Scavenger Resins Specifically targets and removes residual metals like palladium.[6][8]Highly selective and effective for trace metal removal.Can be more expensive than other methods.
Activated Carbon Removes colored impurities and residual palladium.[6][7]Cost-effective and efficient for decolorization.Can adsorb the desired product, leading to yield loss.[6]

Visual Workflows

G cluster_0 Impurity Removal Workflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve celite Filter through Celite® Pad dissolve->celite Removes Pd Black filtrate Filtrate celite->filtrate scavenger Treat with Scavenger Resin or Activated Carbon filtrate->scavenger Removes Soluble Pd filter_scavenger Filter to Remove Scavenger/Carbon scavenger->filter_scavenger purified_sol Purified Solution filter_scavenger->purified_sol concentrate Concentrate Under Reduced Pressure purified_sol->concentrate chromatography Column Chromatography concentrate->chromatography If multiple impurities recrystallize Recrystallization concentrate->recrystallize For final polishing final_product Pure this compound chromatography->final_product recrystallize->final_product G cluster_1 Troubleshooting Logic for Crystallization start Purified, Concentrated Product no_xtals No Crystals Form start->no_xtals check_sat Is solution supersaturated? no_xtals->check_sat Yes too_much_sol Too much solvent check_sat->too_much_sol No wrong_sol Is solvent appropriate? check_sat->wrong_sol Yes evap Evaporate some solvent too_much_sol->evap evap->check_sat rescreen Screen for new solvent/anti-solvent wrong_sol->rescreen No induce Induce Crystallization (Scratch/Seed) wrong_sol->induce Yes rescreen->start success Crystals Formed induce->success

Caption: Decision-making process for troubleshooting crystallization issues.

References

  • Benchchem. (2025).
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • ResearchGate. (2017).
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
  • Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21.
  • EvitaChem. (n.d.). Buy 5-(4-Bromophenyl)-2-methylpyrimidine (EVT-1209536) | 131548-21-5. EvitaChem.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2728.
  • Montanari, S., et al. (2021).
  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • El-Sayed, N. N. E., et al. (2012).
  • ACS Publications. (2021).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Polymers, 15(12), 2686.
  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • MDPI. (2011).
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Boron-Chem. (n.d.).
  • Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Google Patents. (2018). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • ResearchGate. (2017). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Google Patents. (2016). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.

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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-(4-Bromophenyl)-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalytic cross-coupling reactions using this versatile building block. The inherent electronic properties of the pyrimidine ring, particularly the Lewis basic nitrogen atoms, can present unique challenges such as catalyst inhibition. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: General Frequently Asked Questions (FAQs)

This section addresses overarching questions applicable to most cross-coupling reactions involving this compound.

Q1: Why can this compound be a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the pyrimidine core itself. The two nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively inhibiting the catalytic cycle and resulting in low or no product yield.[1][2] This issue is common among nitrogen-containing heterocycles and requires careful selection of ligands and reaction conditions to mitigate.[3]

Q2: What are the most critical general precautions to take before starting any cross-coupling reaction with this substrate?

A2: Success in palladium-catalyzed reactions hinges on meticulous preparation. The two most critical factors are:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Any oxygen present can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle. It is imperative to thoroughly degas your solvent and reaction mixture (e.g., via three evacuate-backfill cycles with argon or nitrogen or by sparging with an inert gas) and maintain the reaction under an inert atmosphere.[1][4]

  • Anhydrous Conditions: While some protocols, particularly for Suzuki couplings, use aqueous base solutions, the organic solvent should be anhydrous. Water can interfere with certain catalysts and reagents, and in Suzuki reactions, it can promote the undesirable side reaction of protodeboronation of the boronic acid coupling partner.[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of the product spot.

  • LC-MS: Offers a more quantitative view, confirming the mass of the desired product and helping to identify any major byproducts being formed. This is particularly useful for diagnosing issues like hydrodehalogenation or homocoupling.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. Here’s how to troubleshoot common issues when coupling this compound with boronic acids or esters.

Q1: My Suzuki coupling is giving very low yield. What are the most likely causes and how do I fix them?

A1: Low yield in a Suzuki coupling is a frequent issue. A systematic approach to troubleshooting is essential.

  • Cause 1: Catalyst Inhibition/Inactivity. As mentioned, the pyrimidine nitrogens can inhibit the catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or even the more classical P(t-Bu)₃ can shield the palladium center, preventing coordination with the pyrimidine nitrogen and facilitating the crucial reductive elimination step.[1][5] For a starting point, Pd(PPh₃)₄ is a common and often effective catalyst, but more challenging couplings benefit from modern ligand systems.[6]

  • Cause 2: Inappropriate Base. The base is critical for activating the boronic acid via formation of a boronate complex, which is necessary for the transmetalation step.[1][7]

    • Solution: For challenging substrates, strong inorganic bases are often required. Potassium phosphate (K₃PO₄) is an excellent and widely used choice.[1][6] Cesium carbonate (Cs₂CO₃) is also highly effective.[8] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Cause 3: Protodeboronation of the Boronic Acid. This is a common side reaction where the C-B bond of the boronic acid is cleaved by water or other protic sources, replacing it with a C-H bond.

    • Solution: Use a slight excess (1.1–1.5 equivalents) of the boronic acid.[1] Ensure the reaction is thoroughly degassed and run under strictly inert conditions. Using anhydrous solvents is also beneficial.

  • Cause 4: Poor Solvent Choice. The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature.

    • Solution: A mixture of an organic solvent and water is standard.[8] Common choices include 1,4-dioxane/water, toluene/water, or DME/water.[9][6]

Optimized Conditions for Suzuki-Miyaura Coupling

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound.

ParameterRecommended ConditionsRationale & Comments
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂/Pd₂(dba)₃ require an external ligand. Pd(PPh₃)₄ can be used directly but may be less effective for difficult couplings.[6]
Ligand PPh₃, SPhos, XPhos, RuPhosFor initial screening, PPh₃ is a good start. For low reactivity, switch to bulky, electron-rich biarylphosphines like SPhos or XPhos.[1][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is often a robust choice for heteroaryl couplings.[1][6] Use 2-3 equivalents.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂ODioxane is a very common and effective solvent for these reactions.[6]
Temperature 80–110 °CHigher temperatures are often needed to drive the reaction to completion.
Troubleshooting Flowchart: Low Suzuki Coupling Yield

cluster_checks Initial Checks cluster_catalyst Catalyst Solutions cluster_base Base Solutions cluster_conditions Condition Solutions Start Low / No Yield Inert Inert Atmosphere? (Degassed, Ar/N2) Start->Inert Dry Anhydrous Solvent? Start->Dry Catalyst Catalyst System Issue? Start->Catalyst If basics are OK Base Base Issue? Catalyst->Base No Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Yes Conditions Conditions Issue? Base->Conditions No BaseType Switch Base (K3PO4 or Cs2CO3) Base->BaseType Yes Temp Increase Temperature (Reflux) Conditions->Temp Yes Loading Increase Catalyst Loading (1-5 mol%) Ligand->Loading Precatalyst Try Different Pd Precursor (e.g., G3/G4 Precatalysts) Loading->Precatalyst BaseForm Ensure Base is Finely Powdered BaseType->BaseForm BoronicAcid Increase Boronic Acid (1.2-1.5 equiv.) BaseForm->BoronicAcid Time Increase Reaction Time Temp->Time Solvent Change Solvent (e.g., Toluene, Dioxane) Time->Solvent

Caption: Troubleshooting logic for low Suzuki coupling yield.

Section 3: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[10] These reactions can be particularly sensitive, and success often depends on a fine-tuned catalyst system.[11][12]

Q1: I am trying to couple an amine with this compound and see no product. What should I try first?

A1: When a Buchwald-Hartwig reaction fails completely, the issue is almost always the catalyst system (ligand and base combination) or catalyst deactivation.

  • Cause 1: Incorrect Ligand Choice. Standard ligands like PPh₃ are generally ineffective for C-N coupling. This reaction requires highly specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult C-N reductive elimination step.[13]

    • Solution: Switch to a state-of-the-art biarylphosphine ligand. Josiphos, XPhos, or SPhos are excellent choices for coupling with primary and secondary amines. For challenging couplings, consider using pre-formed palladium "precatalysts" (e.g., XPhos Pd G3), which are more stable and activate reliably.[14]

  • Cause 2: Incorrect Base. The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes degradation of the substrate or ligand.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations.[14] However, it is very strong and can be incompatible with base-sensitive functional groups. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher reaction temperatures.[1]

  • Cause 3: Catalyst Poisoning. Besides inhibition by the pyrimidine nitrogen, trace impurities in your starting materials or solvent can poison the palladium catalyst.

    • Solution: Ensure your amine and aryl bromide are pure. Use high-purity, anhydrous, and degassed solvents. Toluene and 1,4-dioxane are common solvent choices.[15]

Q2: My reaction is producing a significant amount of hydrodehalogenated byproduct (where the bromine is replaced by hydrogen). How do I prevent this?

A2: Hydrodehalogenation is a common side reaction. It can occur when the palladium hydride species, formed via β-hydride elimination from the palladium-amido complex, reductively eliminates with the aryl halide.

  • Solution 1: Ligand Choice. Bulky ligands that accelerate the rate of C-N reductive elimination can outcompete the pathways leading to hydrodehalogenation. Using a ligand like XPhos or SPhos is often beneficial.

  • Solution 2: Optimize Base and Temperature. Sometimes, lowering the reaction temperature or using a slightly weaker base can disfavor the side reactions. However, this must be balanced against the desired reaction rate.

Optimized Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionsRationale & Comments
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos Pd G3)Precatalysts are often more reliable and air-stable.[14]
Ligand XPhos, SPhos, RuPhos, BrettPhosLigand choice is critical and depends on the amine. BrettPhos is often good for primary amines.[16]
Base NaOtBu, LHMDS, K₃PO₄NaOtBu is the standard strong base. Use K₃PO₄ for base-sensitive substrates.[1][14]
Solvent Toluene, 1,4-Dioxane, CPMESolvents must be anhydrous and degassed.
Temperature 80–120 °CThe reaction often requires heating to proceed at a reasonable rate.

Section 4: Sonogashira Coupling Troubleshooting

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[17]

Q1: My Sonogashira reaction is not working. I'm using a palladium catalyst and copper(I) iodide. What could be wrong?

A1: The classic Sonogashira reaction relies on a dual Pd/Cu catalytic system, introducing more variables to control.[18]

  • Cause 1: Inactive Copper Co-catalyst. The role of the copper is to form a copper(I) acetylide, which then transmetalates to the palladium center. If the copper salt (typically CuI) is old or has been exposed to air and moisture, it may be inactive.

    • Solution: Use fresh, high-purity CuI. Some protocols recommend adding the CuI under the inert atmosphere just before the other reagents.

  • Cause 2: Alkyne Homocoupling (Glaser Coupling). A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne. This is often observed as a precipitate.

    • Solution: This side reaction is promoted by oxygen. Rigorous degassing and maintaining a strict inert atmosphere are crucial to minimize it. Using a less polar solvent can sometimes reduce the rate of homocoupling.

  • Cause 3: Inappropriate Amine Base/Solvent. The amine (e.g., triethylamine, diisopropylamine) serves as both the base and often as the solvent.

    • Solution: Ensure the amine is anhydrous and degassed. For substrates that are poorly soluble in the amine, a co-solvent like THF or DMF may be necessary.

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established and can be advantageous for avoiding Glaser homocoupling and simplifying purification. These reactions typically require a different set of conditions, often involving a palladium catalyst with a specialized ligand and a different base (e.g., Cs₂CO₃ or an organic base like DBU) at higher temperatures.[18]

Optimized Conditions for Sonogashira Coupling
ParameterRecommended Conditions (Classic Pd/Cu)Rationale & Comments
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the most common and well-vetted catalysts for this reaction.[19]
Cu Co-catalyst CuI (1-5 mol%)Use fresh, high-purity copper(I) iodide.
Ligand PPh₃ (often part of the Pd complex)Additional phosphine ligand is sometimes added.
Base/Solvent Et₃N, i-Pr₂NHThe amine acts as both base and solvent. Must be anhydrous and degassed.
Temperature Room Temperature to 60 °CMany Sonogashira reactions can proceed at or slightly above room temperature.[17]

Section 5: Representative Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimization for your specific coupling partners is likely required. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

Setup 1. Reaction Setup (Flame-dried flask, add solids) Inert 2. Inert Atmosphere (Evacuate/backfill with Ar/N2) Setup->Inert Solvents 3. Add Solvents & Liquid Reagents (Anhydrous, degassed) Inert->Solvents Heat 4. Heat to Temperature (Stir for required time) Solvents->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Reaction Work-up (Quench, extract) Monitor->Workup Purify 7. Purification (Column chromatography) Workup->Purify

Caption: General experimental workflow for cross-coupling reactions.[1]

Protocol 5.1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add this to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 5.2: Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed toluene. Finally, add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat to 100-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • N. Rasool, et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. BenchChem.
  • Vesnal (2018). Comment on "Help troubleshooting a Buchwald-Hartwig amination?". Reddit. Available at: [Link]

  • T. J. Williams, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Chemistry Stack Exchange (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.).
  • BenchChem (2025). Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol. BenchChem.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • T. J. Williams, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Grokipedia (n.d.).
  • T. J. Williams, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B.
  • ResearchGate (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • BenchChem (2025). Comparing the efficacy of different catalysts for pyrimidine coupling reactions. BenchChem.
  • A. D. G. Leshchiner, et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • S. M. R. Uddin, et al. (2018).
  • European Patent Office (2013). Novel synthesis of substituted 4-amino-pyrimidines. EPO.
  • Google Patents (n.d.). Synthesis of 4-amino-pyrimidines scaffolds. Google Patents.
  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • A. M. M. M. de Sousa, et al. (2023).
  • WuXi AppTec (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • ChemicalBook (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. ChemicalBook.
  • Google Patents (n.d.). Synthesis of substituted 4-amino-pyrimidines. Google Patents.
  • EvitaChem (n.d.). 5-(4-Bromophenyl)-2-methylpyrimidine. EvitaChem.
  • N. Rasool, et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate (2019). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst...
  • S. G. Newman, et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ACS GCI Pharmaceutical Roundtable (n.d.).
  • D. C. D. Butler, et al. (2015).
  • Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • F. M. R. Quirante, et al. (2022). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • ResearchGate (2018). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1.
  • Z. D. Miller, et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • The Organic Chemist (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Scite.ai (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • C. C. C. Johansson, et al. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • ResearchGate (2014). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • D. L. Prieto, et al. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow.
  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • ResearchGate (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • PubChem (n.d.). This compound. PubChem. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-(4-Bromophenyl)-2-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. We understand that navigating the complexities of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, can present challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes. Our focus is on the critical, and often decisive, role of the solvent system.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low or negligible yield. What are the first solvent-related parameters I should investigate?

Answer: Low or no product formation in a Suzuki-Miyaura coupling is a frequent issue, and the solvent system is a primary culprit after catalyst and reagent integrity have been confirmed. The pyrimidine ring's electron-deficient nature makes the C-Br bond highly susceptible to oxidative addition, but the overall efficiency of the catalytic cycle is profoundly influenced by the solvent.[1]

Causality and Rationale: The solvent's role is multifaceted, impacting:

  • Reagent Solubility: All components—the aryl bromide, boronic acid, base, and catalyst—must have adequate solubility. Poor solubility of the base (e.g., K₃PO₄, K₂CO₃) is a common problem.

  • Catalyst Speciation and Stability: The solvent influences the nature of the active Pd(0) species. In polar aprotic solvents like DMF or MeCN, anionic palladium complexes can form, which may alter the catalytic pathway compared to the neutral monoligated species often found in nonpolar solvents like toluene.[2][3]

  • Transmetalation Rate: The base must activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4][5] The solvent system must support this equilibrium. Biphasic systems (e.g., toluene/water) are often employed to dissolve the organic-soluble catalyst and substrate, and the water-soluble inorganic base.[6]

Troubleshooting Workflow:

G start Low / No Yield Observed check_purity Step 1: Verify Solvent Quality - Anhydrous? - Degassed? start->check_purity Initial Check eval_system Step 2: Evaluate Solvent System - Is it biphasic? - Is the base soluble? check_purity->eval_system If quality is good screen_solvents Step 3: Perform Solvent Screen - Test a diverse panel (e.g., Dioxane, Toluene, DMF) eval_system->screen_solvents If system is suboptimal optimize_ratio Step 4: Optimize Co-solvent Ratio - Vary Organic:Aqueous ratio (e.g., 4:1, 10:1) screen_solvents->optimize_ratio Identify best solvent class success Yield Improved optimize_ratio->success

Recommended Action: If your initial solvent (e.g., pure THF) is failing, we recommend switching to a biphasic system. A robust starting point for rescreening is 1,4-dioxane with a 1M or 2M aqueous solution of K₂CO₃ or K₃PO₄ . The use of 1,4-dioxane is well-documented for complementing Pd(PPh₃)₄ catalysts in Suzuki couplings of similar substrates.[7][8]

Question 2: I'm observing significant side products, particularly protodebromination (replacement of -Br with -H) and/or homocoupling of my boronic acid. How can solvent choice mitigate these issues?

Answer: The formation of side products points to a kinetic imbalance in the catalytic cycle. Either the desired cross-coupling is too slow, allowing competing pathways to dominate, or the solvent itself is promoting these side reactions.

Causality and Rationale:

  • Protodebromination: This side reaction can be exacerbated in protic solvents (like alcohols) or in the presence of water, especially if the catalytic cycle is sluggish. The mechanism can involve the reaction of the aryl-palladium intermediate with water or other proton sources.

  • Homocoupling: This is often promoted by the presence of oxygen, leading to oxidative coupling of the boronic acid. While rigorous degassing is the primary solution, the solvent's ability to dissolve oxygen can play a minor role. More importantly, a solvent system that accelerates the rate of the main cross-coupling reaction will naturally suppress this bimolecular side reaction by consuming the boronic acid more quickly.[9]

Recommended Action:

  • Enhance Reaction Rate: Switch to a solvent system known to accelerate Suzuki couplings. For many heteroaryl bromides, toluene/H₂O or 1,4-dioxane/H₂O are excellent choices that often provide faster kinetics than polar aprotic solvents like DMF when using standard catalysts.[6]

  • Solvent Purity: Ensure your solvent is rigorously degassed. Use solvents from freshly opened bottles or those stored under an inert atmosphere. The importance of maintaining an inert atmosphere cannot be overstated, as oxygen can deactivate the Pd(0) catalyst and promote homocoupling.[9]

  • Avoid Protic Solvents (as primary solvent): While alcohols can sometimes be used, they can be a source of protons for protodebromination. If you must use an alcohol, consider tert-butanol, which is less prone to interfering side reactions.

Question 3: How do I rationally choose between a polar aprotic (e.g., DMF, MeCN) and a less polar solvent (e.g., Toluene, Dioxane)?

Answer: The choice is not merely about solubility; it fundamentally impacts the mechanism and rate-determining step of the reaction. The polarity of the solvent can influence the stability of transition states within the catalytic cycle.[10]

Causality and Rationale:

  • Polar Aprotic Solvents (DMF, DMSO, MeCN): These solvents are known to stabilize charged or highly polar transition states. In the Suzuki-Miyaura cycle, the oxidative addition of the aryl bromide to Pd(0) can proceed through a polar transition state. Therefore, polar solvents can sometimes accelerate this step.[2][3] However, they can also strongly solvate cations from the base (e.g., K⁺), which may impact the overall reaction equilibrium.

  • Less Polar Solvents (Toluene, Dioxane, THF): These solvents are often preferred for catalyst systems using bulky, electron-rich phosphine ligands. They are less coordinating than DMF or DMSO, which can prevent unwanted ligand displacement from the palladium center. Miyaura and Suzuki noted that less polar solvents often complement neutral precatalysts like Pd(PPh₃)₄.[11]

Data-Driven Solvent Selection:

Solvent SystemTypical BaseTemperature (°C)Key Considerations & Rationale
1,4-Dioxane / H₂O K₃PO₄, K₂CO₃80 - 100Robust starting point. Good balance of polarity, excellent for dissolving organic substrates and compatible with Pd(PPh₃)₄.[7]
Toluene / H₂O K₃PO₄, Cs₂CO₃80 - 110Excellent for modern catalysts. Often used with bulky phosphine ligands; less polar nature can favor the active monoligated catalyst.[2]
DMF / H₂O K₂CO₃, Na₂CO₃70 - 100Good for solubility. Useful if starting materials are poorly soluble in other systems. Can be difficult to remove post-reaction.[7]
Acetonitrile (MeCN) K₃PO₄70 - 80Can promote different selectivity in multifunctional substrates by stabilizing anionic transition states.[2][10]
Ethanol (EtOH) / H₂O Na₂CO₃70 - 80A "greener" option. Can be effective, but risk of protodebromination is higher. Often requires careful optimization.[4]
Question 4: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring instead of a cross-coupling. How do solvent effects differ for this reaction class?

Answer: The solvent requirements for SNAr are distinctly different from palladium-catalyzed couplings. For SNAr, the primary role of the solvent is to stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction.

Causality and Rationale: The SNAr mechanism involves the attack of a nucleophile on the electron-deficient pyrimidine ring, forming a negatively charged, resonance-stabilized intermediate. The rate-determining step is often the formation of this complex.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the solvents of choice for SNAr. They are highly effective at solvating the cation of the nucleophilic salt (e.g., Na⁺, K⁺) through ion-dipole interactions, leaving the anion (the nucleophile) "bare" and highly reactive.[12] They do not, however, form strong hydrogen bonds with the nucleophile, which would shield it and reduce its reactivity.[13]

  • Polar Protic Solvents (H₂O, Alcohols): These solvents are generally poor choices for SNAr. They form strong hydrogen bonds with the anionic nucleophile, creating a solvent "cage" that stabilizes the nucleophile, increases the activation energy, and dramatically slows down the reaction rate.[12][14]

G start SNAr Reaction Nu_protic Nu_protic Nu_aprotic Nu_aprotic

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify an optimal solvent system.

1. Reagent Preparation:

  • Prepare a stock solution of This compound (1.0 eq) and your chosen boronic acid (1.2 - 1.5 eq) in a solvent that dissolves both (e.g., a small amount of 1,4-dioxane).

  • Prepare separate aqueous solutions (e.g., 2 M) of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Ensure all solvents (e.g., 1,4-Dioxane, Toluene, DMF) are of anhydrous grade and have been degassed by sparging with Argon or Nitrogen for at least 30 minutes.

2. Reaction Setup (Perform in parallel for each solvent):

  • To an array of reaction vials equipped with stir bars, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and any necessary ligand.

  • Purge each vial with an inert gas (Argon or Nitrogen).

  • Add the chosen screening solvent (e.g., 0.5 mL of 1,4-Dioxane to vial 1, 0.5 mL of Toluene to vial 2, etc.).

  • Add the stock solution of the aryl bromide and boronic acid to each vial via syringe.

  • Add the aqueous base solution (e.g., 0.125 mL for a 4:1 organic:aqueous ratio) to each vial.

  • Seal the vials tightly under the inert atmosphere.

3. Reaction Execution and Analysis:

  • Place the array of vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 90 °C).

  • Stir the reactions for a set period (e.g., monitor by TLC or LC-MS at 1h, 4h, and 18h).

  • Upon completion, cool the reactions to room temperature. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the crude extracts by LC-MS or ¹H NMR with an internal standard to determine the relative conversion and identify the most promising solvent system for further optimization.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - N
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - ACS Public
  • Greener Approaches to Cross-Coupling - Books.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species - ResearchG
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchG
  • Nucleophilic Substitution Reactions Solvent Effects - St.
  • Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - Israel Journal of Chemistry.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
  • Nucleophilicity and Solvent Effects - Chemistry LibreTexts.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Suzuki Coupling - Organic Chemistry Portal.
  • What is the effect of the nature of a solvent on nucleophilicity? - Quora.

Sources

Preventing degradation of 4-(4-Bromophenyl)-2-methylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent and diagnose the degradation of this critical reagent.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

Proper storage is crucial to prevent the degradation of this compound. Based on its chemical structure, which includes a pyrimidine ring and a bromophenyl group, the compound is susceptible to environmental factors. For optimal stability, it is recommended to store the compound in a cool, dry, and dark environment. A Safety Data Sheet for the compound recommends storing it in a well-ventilated place with the container tightly closed[1]. For enhanced stability, especially for long-term storage, refrigeration at 2-8°C is advisable. To mitigate potential degradation from atmospheric components, storing the compound under an inert atmosphere, such as argon or nitrogen, is a best practice, particularly after the container has been opened.

Q2: I've noticed a change in the color of my this compound powder. Does this indicate degradation?

A visual change in the appearance of the compound, such as discoloration from a white or off-white powder to a yellowish or brownish hue, can be an initial indicator of degradation. While a slight color change may not always signify a significant loss of purity, it warrants further investigation. Such changes are often associated with exposure to light, air (oxidation), or impurities. It is recommended to perform a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to assess the integrity of the compound.

Q3: My experimental results are inconsistent when using an older batch of this compound. Could degradation be the cause?

Inconsistent experimental outcomes are a common consequence of using a degraded reagent. The presence of impurities or degradation products can interfere with chemical reactions, leading to lower yields, unexpected side products, or a complete failure of the reaction. If you are experiencing such issues with an older batch, it is highly probable that the compound has undergone some level of degradation. It is crucial to verify the purity of the reagent before its use in sensitive applications.

Q4: What are the primary degradation pathways for this compound?

Based on the chemical functionalities present in this compound, the primary anticipated degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic) and elevated temperatures. This can lead to the opening of the pyrimidine ring or modification of its substituents.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. Photodegradation may involve the cleavage of the carbon-bromine bond, leading to the formation of debrominated impurities.

The following diagram illustrates the potential degradation pathways:

G main This compound hydrolysis Hydrolysis (H₂O, acid/base, heat) main->hydrolysis photodegradation Photodegradation (Light/UV) main->photodegradation hydrolysis_products Ring-opened products or modified pyrimidines hydrolysis->hydrolysis_products dehalogenation_product 4-Phenyl-2-methylpyrimidine photodegradation->dehalogenation_product

Caption: Potential Degradation Pathways for this compound.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of this compound.

Symptom 1: Inconsistent or Poor Experimental Results

Possible Cause: Degradation of the starting material.

Troubleshooting Workflow:

G start Inconsistent/Poor Experimental Results check_purity Assess Purity of This compound start->check_purity hplc_gc Perform HPLC or GC Analysis check_purity->hplc_gc nmr Perform ¹H NMR Analysis check_purity->nmr compare_data Compare Data with Certificate of Analysis or Reference Spectra hplc_gc->compare_data nmr->compare_data purity_ok Purity Meets Specification compare_data->purity_ok purity_bad Purity Below Specification or Unexpected Peaks Observed compare_data->purity_bad troubleshoot_reaction Troubleshoot Other Reaction Parameters purity_ok->troubleshoot_reaction discard Discard Old Batch and Use a New, Validated Batch purity_bad->discard implement_storage Implement Recommended Storage Protocols discard->implement_storage

Caption: Workflow for Troubleshooting Inconsistent Experimental Results.

Step-by-Step Protocol:

  • Purity Assessment: The first step is to determine the purity of the suspect batch of this compound.

  • Analytical Method Selection: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purity assessment. A general-purpose Reverse-Phase HPLC (RP-HPLC) method can be employed. Gas Chromatography (GC) is also a suitable alternative.

  • Data Comparison: Compare the analytical results of the suspect batch with the Certificate of Analysis (CoA) provided by the manufacturer for the new, unopened material. Look for the appearance of new peaks, a decrease in the main peak area percentage, or shifts in retention times.

  • Decision and Action:

    • If the purity is within the acceptable range, the issue may lie with other experimental parameters (e.g., other reagents, reaction conditions).

    • If the purity is compromised, the batch should be discarded, and a new, quality-controlled lot should be used. It is also critical to review and improve storage conditions to prevent future degradation.

Symptom 2: Visible Changes in the Compound

Possible Cause: Degradation due to improper storage (exposure to light, air, or moisture).

Troubleshooting Steps:

  • Isolate the Affected Batch: Segregate the discolored batch to prevent its accidental use.

  • Verify Purity: Perform a purity analysis as described in the previous section to quantify the extent of degradation.

  • Review Storage Conditions:

    • Light Exposure: Was the compound stored in a transparent or amber container? Was it exposed to direct sunlight or strong laboratory light?

    • Air Exposure: Was the container properly sealed? Was the material handled in the open air for extended periods?

    • Moisture Exposure: Was the compound stored in a desiccator or a dry environment? Could moisture have been introduced from the atmosphere or contaminated spatulas?

  • Implement Corrective Actions:

    • Store the compound in an amber glass vial to protect it from light.

    • After opening, flush the headspace of the container with an inert gas like argon or nitrogen before resealing.

    • Store the container in a desiccator to minimize moisture exposure.

III. Analytical Methodologies for Purity Assessment

This section provides a starting point for developing an analytical method to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying the parent compound from its potential impurities. A validated RP-HPLC method for a similar compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, utilized a C18 column with a mobile phase of methanol and water[1][2].

Table 1: Recommended HPLC Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water or Methanol:Water gradient
Detector UV at an appropriate wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of a known high-purity standard of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. The presence of significant secondary peaks may indicate degradation or impurities.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify degradation products by observing changes in the chemical shifts and the appearance of new signals.

Expected ¹H NMR Signals for this compound:

  • Aromatic protons of the bromophenyl ring.

  • Protons of the pyrimidine ring.

  • A singlet for the methyl group protons.

Procedure for Detecting Degradation:

  • Acquire a ¹H NMR spectrum of the suspect sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Compare the obtained spectrum with a reference spectrum of a pure standard.

  • Look for:

    • The appearance of new signals, which could correspond to degradation products. For instance, the loss of the bromine atom would lead to a different splitting pattern in the aromatic region.

    • A decrease in the integration of the signals corresponding to the parent compound relative to an internal standard.

IV. References

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.

  • Mahajan, M. S., et al. (2024). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-(4-Bromophenyl)-2-methylpyrimidine by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other analytical techniques for the purity validation of 4-(4-Bromophenyl)-2-methylpyrimidine. As a crucial building block in medicinal chemistry and drug discovery, the purity of this pyrimidine derivative is paramount to ensure the integrity and reproducibility of research outcomes.[1] We will delve into the causality behind experimental choices, present supporting data, and provide a self-validating protocol grounded in authoritative standards.

The Imperative of Purity in Drug Discovery

In the synthesis of novel chemical entities, the presence of uncharacterized impurities, such as starting materials, by-products, or degradation products, can have profound consequences.[2] For a compound like this compound, which serves as a precursor for potential therapeutic agents, even trace impurities can alter biological activity, introduce toxicity, or confound structure-activity relationship (SAR) studies. Therefore, employing a high-resolution, quantitative analytical technique is not merely a quality control step but a foundational requirement for scientific validity. RP-HPLC is widely regarded as the gold standard for this purpose due to its high resolving power, sensitivity, and robust quantitative capabilities.[3][4][5]

The Scientific Rationale: Why RP-HPLC is the Method of Choice

RP-HPLC separates molecules based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3][6]

  • Mechanism of Separation: The stationary phase, typically silica particles chemically bonded with C18 (octadecylsilyl) alkyl chains, creates a hydrophobic environment. When a sample is injected, polar molecules in the mobile phase (e.g., water, methanol, acetonitrile) pass through the column quickly. In contrast, hydrophobic molecules, like the aromatic this compound, interact with and adsorb to the C18-coated particles.

  • Elution and Gradient: To elute the retained compounds, the polarity of the mobile phase is decreased by gradually increasing the proportion of an organic solvent like acetonitrile.[3] More hydrophobic molecules require a higher concentration of organic solvent to be dislodged from the stationary phase, thus eluting later. This principle allows for the fine separation of the main compound from its structurally similar impurities, which may differ only slightly in their polarity.

This targeted mechanism provides superior resolution compared to other methods, making it the authoritative choice for definitively quantifying the purity of small molecules in the pharmaceutical industry.[7]

A Self-Validating Protocol for Purity Determination

Trustworthy analytical data is built on a foundation of a well-defined protocol and a system that continuously verifies its own performance. The following method is designed as a self-validating system, incorporating System Suitability Testing (SST) as mandated by regulatory bodies like the USP and ICH to ensure the integrity of results.[8][9]

Experimental Workflow

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (e.g., A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile) D System Equilibration (Pump mobile phase until baseline is stable) A->D B Standard Solution Preparation (Compound at known conc.) E System Suitability Testing (SST) (Inject Standard 5-6 times) B->E C Sample Solution Preparation (Test batch at same conc.) F Sample Analysis (Inject Blank, Standard, and Samples) C->F D->E Stable Baseline E->F SST Criteria Met G Peak Integration & Identification (Based on Retention Time) F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: Workflow for RP-HPLC Purity Validation.

Detailed Methodologies

A. Instrumentation and Chromatographic Conditions

Parameter Specification Causality (The "Why")
HPLC System Agilent 1260 Infinity II or equivalent A standard quaternary pump, autosampler, column thermostat, and DAD/UV detector provide the necessary precision and control.
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides the necessary hydrophobicity to retain the bromophenylpyrimidine moiety. The dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Water is the polar component. TFA is an ion-pairing agent that sharpens peaks by minimizing tailing from interactions with residual silanols on the silica backbone.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is the organic modifier used to decrease mobile phase polarity and elute the analyte. Its low viscosity and UV transparency are ideal.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B A gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure the main, hydrophobic compound is eluted with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times and viscosity.
Detection UV at 254 nm The aromatic rings in the molecule provide strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers good sensitivity.

| Injection Vol. | 10 µL | A small volume prevents column overloading and peak distortion. |

B. Solution Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 10.0 mL of Diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

C. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This is a non-negotiable step for generating trustworthy data.[10][11] Inject the Standard Solution five consecutive times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A value outside this range indicates undesirable interactions between the analyte and the column, which can affect integration accuracy.[9][12]
Theoretical Plates (N) > 2000Measures column efficiency and performance. A high plate count indicates sharp, narrow peaks, leading to better resolution.[9][12]
Repeatability (%RSD) ≤ 2.0% for Peak AreaAssesses the precision of the system. A low Relative Standard Deviation (%RSD) from replicate injections confirms the system is delivering consistent results.[8][10]

Hypothetical SST Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 10.21 1543289 1.12 8540
2 10.22 1548765 1.13 8595
3 10.21 1551023 1.12 8550
4 10.23 1546543 1.14 8490
5 10.22 1549870 1.13 8580
Mean 10.22 1547898 1.13 8551
%RSD 0.08% 0.20% - -

| Result | Pass | Pass | Pass | Pass |

Comparative Analysis of Purity Validation Techniques

While RP-HPLC is the preferred method, other techniques can provide complementary, albeit often less definitive, information. The choice of method depends on the specific requirements of the analysis.[4]

TechniquePrincipleAdvantages for This ApplicationDisadvantages for This Application
RP-HPLC Differential partitioning based on hydrophobicity.[3]High resolution and sensitivity for separating closely related impurities. Excellent quantitative accuracy and precision. Well-established and robust.[4][7]Requires method development and validation. Higher initial instrument cost.
TLC Differential migration on an adsorbent layer.[4]Simple, rapid, and cost-effective for a quick qualitative check or reaction monitoring.Primarily qualitative/semi-quantitative. Lower resolution and sensitivity; may not detect trace impurities.[4]
GC Partitioning between a mobile gas and a stationary liquid/solid phase.[7]High resolution for volatile compounds.The compound is likely not volatile enough for GC without derivatization. A related compound has a boiling point of 444.8 °C.[1] Risk of thermal degradation.
qNMR Nuclear spin resonance in a magnetic field.Provides structural confirmation. Can be quantitative without a specific impurity reference standard.Low sensitivity. Unlikely to detect impurities below the 0.1-1% level, which is easily achievable by HPLC.
CE Differential migration in an electric field.[13]High separation efficiency, uses minimal sample.Can have lower sensitivity with UV detection compared to HPLC. Method can be sensitive to matrix effects.[13]

Interpreting the Data: A Hypothetical Purity Analysis

After passing SST, the sample solution is analyzed. Purity is typically calculated using the area percent method, which assumes that all compounds have a similar detector response.

Hypothetical Purity Results for Batch No. 20260117

Peak No. Retention Time (min) Peak Area % Area Identification
1 4.56 12540 0.08 Unknown Impurity 1
2 8.91 25880 0.17 Unknown Impurity 2
3 10.22 15439870 99.73 This compound
4 12.34 7750 0.05 Unknown Impurity 3

| Total | | 15486040 | 100.00 | |

The data clearly indicates a purity of 99.73% for the main component, with three minor impurities detected at levels below 0.2%.

The E-E-A-T Framework in Analytical Science

The validity of this guide rests on the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness. This logical framework is essential for producing reliable scientific data.

EEAT_Framework A Authoritative Grounding (ICH/USP Guidelines) B Expertise & Experience (Method Design & Rationale) A->B Informs C Trustworthiness (Self-Validating Protocol) B->C Creates D Reliable Purity Data C->D Ensures

Caption: The E-E-A-T logic model for analytical validation.

Conclusion

For the definitive purity validation of this compound, RP-HPLC stands out as the superior analytical technique. Its high resolving power, quantitative accuracy, and robustness are unmatched by other common laboratory methods. By implementing a meticulously designed protocol grounded in authoritative guidelines and fortified with rigorous System Suitability Testing, researchers and drug development professionals can generate trustworthy data. This ensures the quality of the chemical entity, laying a solid foundation for subsequent research and development efforts.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC). Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2023, April). Advances, Applications, and Challenges in RP HPLC Method Development. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Microsynth. (n.d.). RP-HPLC, IEX-HPLC and HPLC Purification & Dialysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Retrieved from [Link]

  • PubMed Central. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Chromatography Forum. (2011, August 5). RP-HPLC method validation for biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, December 28). RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis -A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Medical Biochemistry Page. (1997, April 12). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

Sources

A Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

We will objectively compare the performance of PD173074 with Dasatinib, a multi-targeted kinase inhibitor, and Staurosporine, a broad-spectrum inhibitor. This comparison will be supported by experimental data from in vitro kinase assays and cellular proliferation assays, along with detailed protocols for these key experiments.

Introduction to the Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.

PD173074 is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR3.[1] It belongs to the pyrido[2,3-d]pyrimidine class of compounds and has been instrumental in elucidating the role of FGFR signaling in cancer and other diseases.[1]

Dasatinib is an oral multi-targeted kinase inhibitor that targets several key oncogenic kinases, including BCR-ABL, Src family kinases, c-KIT, and PDGF receptor.[2][3] Its ability to inhibit multiple signaling pathways makes it an effective treatment for certain types of leukemia.[2]

Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[4][5] It binds to the ATP-binding site of kinases with high affinity, leading to the induction of apoptosis in various cell lines.[6][7] Due to its broad activity, it is often used as a reference compound in kinase inhibitor screening and apoptosis research.[5]

Mechanism of Action and Targeted Signaling Pathways

The efficacy of a kinase inhibitor is determined by its specific molecular interactions and the downstream signaling pathways it modulates.

PD173074 primarily targets the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT pathways, which are crucial for cell proliferation and survival.[8] PD173074 competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and blocking these downstream signals.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation PD173074 PD173074 PD173074->P_FGFR Inhibition GRB2_SOS GRB2/SOS P_FGFR->GRB2_SOS PI3K PI3K P_FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

FGFR Signaling Pathway and Inhibition by PD173074.

Dasatinib exerts its effects by inhibiting multiple tyrosine kinases. Its primary target in chronic myeloid leukemia (CML) is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives cell proliferation and survival through the activation of pathways such as RAS-MAPK, PI3K/AKT, and STAT5.[9][10] Dasatinib also potently inhibits Src family kinases, which are involved in various cellular processes including cell adhesion, migration, and invasion.[11][12]

Staurosporine 's broad inhibitory profile is a result of its high affinity for the ATP-binding site of a vast number of kinases.[4] This lack of selectivity leads to the simultaneous shutdown of multiple signaling pathways, culminating in a potent induction of apoptosis.[13]

Comparative In Vitro Kinase Inhibition Profile

The potency and selectivity of kinase inhibitors are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of purified kinases.

Kinase TargetPD173074 IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
FGFR1 21.5--
FGFR3 5--
VEGFR2 ~100-1.0 (in CHO-KDR cells)[13]
BCR-ABL >50000<1-
c-Src 19800<16
EGFR >50000--
PDGFR 17600--
PKCα >50000-2[5]
PKA --15[5]
CaMKII --20

This data highlights the distinct selectivity profiles of the three inhibitors. PD173074 is highly selective for FGFRs, while Dasatinib potently inhibits BCR-ABL and Src family kinases. In contrast, Staurosporine demonstrates broad-spectrum activity against a wide range of kinases.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol provides a general framework for determining the IC50 of a compound against a specific kinase using a radiometric assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction (Kinase, Substrate, Buffer) Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Serial Dilutions) Prepare_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add [γ-32P]ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add acid) Incubate->Stop_Reaction Spot_on_Membrane Spot Reaction Mixture onto Phosphocellulose Paper Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Membrane to Remove Unincorporated [γ-32P]ATP Spot_on_Membrane->Wash_Membrane Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Membrane->Measure_Radioactivity Analyze_Data Analyze Data and Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a Radiometric In Vitro Kinase Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • [γ-32P]ATP

  • Test compound (e.g., PD173074) serially diluted in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase, substrate, and kinase reaction buffer in a microcentrifuge tube.

  • Add the serially diluted test compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose paper square.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Place the washed paper in a scintillation vial with scintillation fluid.

  • Measure the amount of incorporated 32P using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Comparative Cellular Activity

The anti-proliferative activity of kinase inhibitors is a critical measure of their potential therapeutic efficacy. This is often assessed by determining the IC50 value in various cancer cell lines.

Cell LineCancer TypePD173074 IC50Dasatinib IC50Staurosporine IC50
KKU-213 Cholangiocarcinoma~8.4 µM[14]--
RBE Cholangiocarcinoma~11 µM[14]--
TFK-1 Cholangiocarcinoma~6.6 µM[14]--
MDA-MB-468 Breast Cancer-~1 µM (for 50-70% growth inhibition)[3]-
SKBr-3 Breast Cancer-~1 µM (for 50-70% growth inhibition)[3]-
NCI-H1975 Lung Cancer->20 µM (at 72h)[15]-
NCI-H1650 Lung Cancer->20 µM (at 72h)[15]-
HT-29 Colon Adenocarcinoma--2-1000 nM (concentration-dependent)[16]
H-510 Small Cell Lung Cancer~10 nM (for inhibition of clonogenic growth)[17]--
H-69 Small Cell Lung CancerPotent inhibition of clonogenic growth[17]--

The cellular activity data reflects the inhibitors' mechanisms of action. PD173074 shows efficacy in cell lines with aberrant FGFR signaling. Dasatinib is effective in breast cancer cell lines overexpressing EGFR and HER-2, where Src plays a role in signaling.[3] Staurosporine exhibits potent anti-proliferative effects across various cell lines due to its broad kinase inhibition.[16]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Allow Adhesion) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Test Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Measure_Absorbance Measure Absorbance (570 nm) Incubate_Overnight->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Cell Viability (MTT) Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound (e.g., PD173074)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere.[18]

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[19]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Downstream Signaling by Western Blotting

To confirm that a kinase inhibitor is acting on its intended target within the cell, it is essential to analyze the phosphorylation status of downstream signaling proteins. Western blotting is a widely used technique for this purpose.

  • For PD173074: To confirm inhibition of the FGFR pathway, one would probe for the phosphorylated forms of FGFR (p-FGFR), ERK (p-ERK), and AKT (p-AKT). A decrease in the levels of these phosphoproteins upon treatment with PD173074 would indicate on-target activity.

  • For Dasatinib: To assess its effect on BCR-ABL and Src signaling, one could probe for p-BCR-ABL, p-STAT5, p-CrkL (for BCR-ABL pathway), and p-Src and p-FAK (for Src pathway).

  • For Staurosporine: Due to its broad activity, one might observe a general decrease in the phosphorylation of many signaling proteins. It is also known to induce apoptosis, so probing for cleaved caspase-3 and PARP would be informative.[7]

Experimental Protocol: Western Blotting for Phosphorylated Proteins

This protocol outlines the key steps for detecting phosphorylated proteins by Western blotting.

Materials:

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the kinase inhibitor for the desired time. Lyse the cells in lysis buffer containing phosphatase inhibitors.[21] Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to serve as a loading control.[22]

Conclusion

This guide has provided a comparative analysis of the pyrido[2,3-d]pyrimidine-based inhibitor PD173074, the multi-targeted inhibitor Dasatinib, and the broad-spectrum inhibitor Staurosporine. The presented data and protocols illustrate how to characterize and compare kinase inhibitors based on their in vitro kinase inhibition profiles and their effects on cancer cell proliferation.

  • PD173074 exemplifies a selective inhibitor , demonstrating potent activity against a specific family of kinases (FGFRs) and efficacy in cancer models driven by this pathway.

  • Dasatinib represents a multi-targeted inhibitor , with potent activity against a few key oncogenic kinases, making it effective in specific malignancies driven by these targets.

  • Staurosporine serves as a broad-spectrum inhibitor , a valuable research tool for inducing apoptosis and as a positive control in kinase assays, but its lack of selectivity precludes its therapeutic use.

The choice of a kinase inhibitor for research or therapeutic development depends on the specific biological question or the molecular drivers of the disease. The experimental approaches outlined in this guide provide a robust framework for the preclinical characterization and comparison of such targeted agents.

References

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  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Goyal, L., et al. (2021). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 13(16), 4071.
  • Nanolive. (n.d.). Staurosporine-induced cell death. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
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  • Chae, H. J., et al. (2000). Staurosporine-induced G2/M arrest and apoptosis in human leukemic U937 cells. Journal of Cellular Biochemistry, 78(3), 345-354.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

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  • Cilloni, D., et al. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 910-916.
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  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160–1174.
  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. Retrieved from [Link]

  • MedlinePlus. (2025, February 15). Dasatinib. Retrieved from [Link]

  • Nautiyal, J., et al. (2008). Src inhibitor Dasatinib inhibits growth of breast cancer cells by modulating EGFR signaling. Cancer Research, 68(9 Supplement), 4860.
  • Morad, S. A., et al. (1996). Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells. Cancer Letters, 107(1), 83-90.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Quintás-Cardama, A., & Cortes, J. (2009). Molecular pathways: BCR-ABL. Clinical Cancer Research, 15(4), 1224-1229.
  • Inhibitor Research Hub. (2025, December 27). Staurosporine: Unveiling Advanced Mechanisms in Tumor Angiogenesis Inhibition. Retrieved from [Link]

  • O'Hare, T., et al. (2011). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 17(2), 212-221.
  • Kapoor, S. (2009). Staurosporine and its evolving role in inhibition of growth in malignant tumors. Journal of the College of Physicians and Surgeons Pakistan, 19(8), 523-524.
  • Patel, A., et al. (2011). PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. Cancer Chemotherapy and Pharmacology, 68(5), 1305–1313.
  • Li, J., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology, 10, 584950.
  • Li, Z., et al. (2015). Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis. Oncotarget, 6(32), 33389–33402.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.
  • Encyclopedia.pub. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Dasatinib inhibits lung cancer cells growth. Retrieved from [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796–801.
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  • Piao, C., et al. (2013). The FGFR1 inhibitor PD173074 induces mesenchymal-epithelial transition through the transcription factor AP-1. Oncology Reports, 30(4), 1836–1842.
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A Comparative Guide to Cross-Reactivity Profiling of 4-(4-Bromophenyl)-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and off-target profile of 4-(4-Bromophenyl)-2-methylpyrimidine derivatives, a scaffold of interest in modern medicinal chemistry. We will objectively compare methodologies for assessing target engagement and provide the supporting experimental rationale necessary for robust drug development programs. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous cross-reactivity studies.

Introduction: The Imperative of Selectivity in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] Its synthetic tractability and ability to form key hydrogen bond interactions make it a privileged structure for targeting a wide range of biological targets, most notably the ATP-binding site of protein kinases.[3] However, this success comes with a significant challenge: ensuring selectivity.

The human kinome consists of over 500 members, many of which share structural similarities in the ATP-binding pocket.[5][6] Consequently, small molecule inhibitors designed for one kinase can inadvertently bind to and inhibit dozens of others.[7][8] These "off-target" effects are not merely academic; they can lead to unexpected toxicities or, in some cases, produce unintended therapeutic benefits through polypharmacology.[9][10][11] Therefore, a systematic and multi-faceted approach to profiling the cross-reactivity of any new chemical entity, such as a this compound derivative, is not just a regulatory hurdle but a fundamental component of understanding its mechanism of action and therapeutic potential.[12]

This guide outlines a tiered strategy for characterizing the selectivity of this pyrimidine series, comparing it with a structurally distinct alternative derived through scaffold hopping, and provides detailed protocols for the key assays involved.

The Target Compound & A Comparative Alternative

For the purpose of this guide, we will focus on a hypothetical lead compound:

  • Compound A (Lead): A derivative from the this compound series. This scaffold is a common starting point for kinase inhibitor programs.

To provide a meaningful comparison, we will introduce an alternative scaffold that could be derived through "scaffold hopping"—a medicinal chemistry strategy to identify isofunctional molecules with different core structures to improve properties or escape patent space.[13][14][15]

  • Compound B (Alternative): A furano[2,3-d]pyrimidine derivative, identified through scaffold hopping, designed to maintain key pharmacophoric features while altering the core structure to potentially improve selectivity.[16]

A Tiered Approach to Cross-Reactivity Profiling

A robust assessment of selectivity should not rely on a single method. We advocate for a tiered workflow that moves from broad, high-throughput screening to more focused, physiologically relevant assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Cellular Validation cluster_3 Data Synthesis T1 Large-Scale Kinase Panel (>400 Kinases, Single High Concentration) T2_1 Dose-Response (IC50) Determination for Primary Target & Off-Target Hits T1->T2_1 Identify hits (e.g., >70% inhibition) T2_2 Orthogonal Biophysical Assay (e.g., Competitive Binding) T2_1->T2_2 Validate binding T3 Cellular Thermal Shift Assay (CETSA) for Target Engagement in Intact Cells T2_2->T3 Confirm in-cell activity T4 Selectivity Analysis & Comparison (Compound A vs. Compound B) T3->T4 Synthesize all data G cluster_0 No Ligand cluster_1 With Ligand P_native_1 Native Protein P_denatured_1 Denatured & Aggregated P_native_1->P_denatured_1 Heat (Low Tm) Ligand Ligand Complex Protein-Ligand Complex P_denatured_2 Denatured & Aggregated Complex->P_denatured_2 Heat (High Tm)

Caption: Principle of Cellular Thermal Shift Assay (CETSA).
  • Materials & Reagents:

    • Cultured cells expressing the target protein(s) (e.g., HEK293 cells).

    • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

    • Test Compounds (Compound A, Compound B) in DMSO.

    • PBS (Phosphate-Buffered Saline).

    • Lysis Buffer (e.g., PBS with protease inhibitors and 0.4% NP-40).

    • PCR tubes or 96-well PCR plate.

    • Thermal cycler.

    • Apparatus for Western Blotting (SDS-PAGE gels, transfer system, primary/secondary antibodies) or Mass Spectrometer.

  • Step-by-Step Procedure:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Compound A, Compound B, or vehicle (DMSO) for 1-2 hours in serum-free media.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with cooling at 4°C for 3 minutes. [17] 4. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [18] 6. Quantify Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or Mass Spectrometry.

    • Data Analysis: Quantify the band intensity at each temperature point. Plot the soluble protein fraction against temperature to generate a "melting curve." A stabilizing ligand will shift the curve to the right. The difference in the melting temperature (Tm) or aggregation temperature (Tagg) between the treated and vehicle samples (ΔTagg) indicates the degree of target engagement. [19]

Conclusion

The development of potent and selective small molecule therapeutics requires a deep and early understanding of their cross-reactivity profiles. Relying on a single assay is insufficient to predict a compound's behavior in a complex biological system. The tiered, multi-assay approach described in this guide—progressing from broad biochemical screening to orthogonal biophysical validation and finally to in-cell target engagement—provides a robust framework for evaluating derivatives of the this compound scaffold. By systematically comparing a lead compound against alternatives generated through strategies like scaffold hopping, researchers can make informed decisions, prioritize candidates with superior selectivity profiles, and ultimately increase the probability of clinical success.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not directly available from search, but concept is widely supported) [8][20]2. Böhm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224. (URL not directly available from search, but concept is widely supported) [13][14][15][16][21]3. Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. (URL not directly available from search, but concept is widely supported) [7][9]4. Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., & Uings, I. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological Sciences, 134(1), 196-209. (URL not directly available from search, but concept is widely supported) [7][22]5. Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (URL not directly available from search, but concept is widely supported) [6]6. Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link] [18]7. Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link] [23]8. NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available at: [Link] [24]9. Reinhard, F. B., Weemhoff, M., & van der Vlag, J. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link] [17]10. Lin, G., et al. (2024). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link] [19]11. Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link] [22]12. Lin, H-H., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. Available at: [Link] [10]13. Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. (URL not directly available from search, but concept is widely supported) [7]14. Lomenick, B., et al. (2009). A target identification guide. Nature Chemical Biology. (URL not directly available from search, but concept is widely supported)

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of novel chemical entities is paramount. This guide offers a detailed comparison of validated analytical methods for the quantification of 4-(4-Bromophenyl)-2-methylpyrimidine, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for methodological choices, ensuring a robust and reliable analytical outcome. All methodologies are presented in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2][3][4]

Introduction to this compound and the Imperative for Accurate Quantification

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its purity and concentration in reaction mixtures and final products directly impact the yield, safety, and efficacy of the resultant compounds. Therefore, the availability of validated, high-fidelity analytical methods for its quantification is not merely a procedural formality but a cornerstone of quality control and process optimization in drug discovery and development. This guide will explore and compare two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their applicability, advantages, and limitations for the analysis of this specific analyte.

Principles of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds.[5] The technique's strength lies in its ability to analyze non-volatile and thermally labile compounds, making it a suitable candidate for many organic molecules. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase to achieve separation based on the analyte's hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6][7] Given the aromatic and relatively non-polar nature of this compound, it is expected to exhibit sufficient volatility and thermal stability for GC analysis. The coupling of GC with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.

Experimental Protocols and Method Validation

The trustworthiness of any analytical method hinges on its rigorous validation.[5] The following sections provide detailed, step-by-step protocols for hypothetical HPLC and GC-MS methods for the quantification of this compound, followed by a discussion of the essential validation parameters as stipulated by ICH Q2(R1) guidelines.[1][2][3][4][8]

Workflow for Analytical Method Validation

The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose. The general workflow is depicted below.

Analytical Method Validation Workflow start Method Development protocol Define Validation Protocol (Parameters as per ICH Q2(R1)) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report implementation Method Implementation (Routine Analysis) validation_report->implementation

Caption: General workflow for analytical method validation.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed RP-HPLC method is based on established principles for the analysis of similar aromatic compounds.[9][10][11]

Instrumentation:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of a standard solution (likely in the range of 250-280 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method is designed for the sensitive and selective quantification of brominated aromatic compounds.[6][12][13][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (to be determined from a full scan of a standard).

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) should be added to each calibration standard and sample to improve precision.

  • Sample Preparation: Extract or dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. Add the internal standard and vortex.

Comparison of Method Performance

The performance of each method is evaluated based on the validation parameters defined by the ICH.[1][3][4] The following table provides a comparative summary of the expected performance of the proposed HPLC and GC-MS methods.

Validation Parameter HPLC Method GC-MS Method ICH Acceptance Criteria
Specificity Demonstrated by peak purity analysis using a PDA detector and comparison with a placebo.High specificity achieved through unique retention time and mass fragmentation pattern.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.999A linear relationship should be demonstrated across the range of the analytical procedure. Correlation coefficient (r²) should be close to 1.
Range (µg/mL) 1 - 500.1 - 10The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results obtained by the method to the true value. Typically within ±2% for assays.
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%The closeness of agreement among a series of measurements. RSD should be low.
Limit of Detection (LOD) Lower (ng/mL range)Higher (pg/mL range)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (pg/mL range)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by small, deliberate variations in mobile phase composition, flow rate, and column temperature.Unaffected by small, deliberate variations in oven temperature program, carrier gas flow, and injector temperature.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific application and available resources.

  • HPLC is a robust and versatile method suitable for routine quality control analysis. Its simplicity and lower cost of instrumentation make it an attractive option for many laboratories.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis, impurity profiling, and analysis in complex matrices where specificity is a major concern.

Ultimately, the successful implementation of either method relies on a thorough validation process to ensure the generation of accurate, reliable, and reproducible data, thereby supporting the advancement of research and development in the pharmaceutical and chemical industries.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation. [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

  • Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). [Link]

  • Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)-2-methylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold that forms the chemical backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutic agents across a wide spectrum of diseases.[1][2][3] Medicinal chemists have successfully exploited the pyrimidine core to design molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.[2][3]

One of the most significant areas of impact for pyrimidine derivatives has been in the field of oncology, particularly in the development of kinase inhibitors.[4][5] Many pyrimidine-based compounds act as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.[6] This guide focuses on the biological activity of 4-(4-bromophenyl)-2-methylpyrimidine and its analogs, providing a comparative analysis of their cytotoxic and enzyme-inhibitory properties to elucidate key structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

While a comprehensive head-to-head comparison of a complete analog series of this compound is not extensively documented in a single study, a comparative analysis can be synthesized from various studies on structurally related phenylpyrimidine derivatives. The following data, compiled from multiple sources, highlights the impact of substitutions on the pyrimidine core and the 4-phenyl ring on anticancer activity.

Anticancer and Cytotoxic Activity

The cytotoxic effects of pyrimidine derivatives are often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment.[7]

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM) of Phenylpyrimidine Analogs against Human Cancer Cell Lines

Compound IDCore StructureR (Substitution on Phenyl Ring)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Reference(s)
B-4 Pyrimidine-tethered Chalcone4-Cl20.49 ± 2.76.70 ± 1.02Not Reported[8]
BH-5 Pyrazoline-Thiazole Hybrid4-Br>50>50Not Reported[8]
Compound 9k 2,4-Diaminopyrimidine4-F (on aniline)2.144.011.98[9]
Compound 13f 2,4-Diaminopyrimidine4-Cl (on aniline)1.984.012.78[9]
Compound 8e N-methyl-4-phenoxypicolinamide4-Cl (on phenoxy)3.6Not ReportedNot Reported[10]
Compound 1e Thieno[2,3-d]pyrimidine4-Cl (on phenyl)0.002790.004210.00669[11]

Note: The presented compounds are structurally related analogs, not direct derivatives of this compound. The data is intended to illustrate general structure-activity relationship trends.

From the compiled data, several structure-activity relationships can be inferred. The presence of a halogen, such as bromine or chlorine, on the phenyl ring is a common feature in many active compounds.[8][12] For instance, the high potency of thieno[2,3-d]pyrimidine analog 1e highlights the significant impact of the fused ring system in conjunction with the chlorophenyl moiety.[11] In the 2,4-diaminopyrimidine series, substitutions on the aniline group at the 2-position with electron-withdrawing groups like fluorine and chlorine in compounds 9k and 13f resulted in potent anticancer activity.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which phenylpyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[4][5] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common driver of cancer.[5]

The general mechanism involves the pyrimidine core acting as a scaffold that presents various substituents to interact with the ATP-binding pocket of the kinase. The 4-phenyl group often occupies a hydrophobic pocket, and substitutions on this ring can enhance binding affinity and selectivity.

Below is a generalized diagram of a signaling pathway commonly targeted by pyrimidine-based kinase inhibitors, such as the EGFR pathway, which is crucial in non-small cell lung cancer.[13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Arylpyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR

Caption: Generalized EGFR signaling pathway targeted by 4-arylpyrimidine kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the biological activity data, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer and enzyme-inhibitory properties of pyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compounds B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570nm) G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction Mix B 2. Add Inhibitor (Test Compound) A->B C 3. Pre-incubate (10 min) B->C D 4. Initiate Reaction with ATP/Substrate C->D E 5. Incubate (e.g., 60 min) D->E F 6. Stop Reaction & Detect ADP E->F G 7. Measure Signal (Luminescence) F->G H 8. Calculate IC50 G->H

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare stock solutions of the kinase, a specific substrate peptide, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Assay Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Include a positive control (a known inhibitor like staurosporine) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and using the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with significant potential in cancer therapy. The comparative analysis of related structures indicates that modifications to the pyrimidine core and the 4-phenyl ring can profoundly influence their cytotoxic and kinase inhibitory activities. The presence of halogens on the phenyl ring and specific substitutions at other positions on the pyrimidine core are key determinants of potency.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more precise structure-activity relationship. Investigating the selectivity of these compounds against a broad panel of kinases will be crucial for identifying lead candidates with favorable safety profiles. Furthermore, elucidating the detailed molecular interactions through co-crystallography studies will provide invaluable insights for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • BenchChem. (2025).
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2022). Molecules, 27(23), 8219.
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5194-5198.
  • Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. (2012). Bioorganic & Medicinal Chemistry, 20(17), 5229-5243.
  • 4-amino-5-aryl-6-arylethynylpyrimidines: Structure-Activity Relationships of Non-Nucleoside Adenosine Kinase Inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(4), 1586-1605.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2020). RSC Advances, 10(52), 31317-31330.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19305-19316.
  • IC 50 values a (mM) of compounds 4a-l. (n.d.).
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). International Journal of Molecular Sciences, 23(22), 14002.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2015). Molecules, 20(8), 14454-14466.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 730872.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2020). New Journal of Chemistry, 44(35), 15201-15215.
  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). European Journal of Medicinal Chemistry, 156, 304-315.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). Molecules, 26(16), 4945.
  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. (2005). European Journal of Medicinal Chemistry, 40(8), 792-797.
  • IC 50 values of compounds investigated in the four tumor cell lines,... (n.d.).
  • Synthesis and Preliminarily Cytotoxicity to A549, HCT116 and MCF-7 Cell Lines of Thieno[2,3-d]pyrimidine Derivatives Containing Isoxazole Moiety. (2018). Journal of Chemical Research, 42(10), 514-518.
  • [Research advances in antitumor activities of pyrimidine derivatives]. (2012). Zhongguo Fei Ai Za Zhi, 15(7), 427-432.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6299.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules, 28(1), 345.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). European Journal of Medicinal Chemistry, 156, 304-315.
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A Head-to-Head Comparison of Synthetic Routes to 4-(4-Bromophenyl)-2-methylpyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Bromophenyl)-2-methylpyrimidine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for the preparation of this valuable compound: Suzuki-Miyaura cross-coupling, Stille cross-coupling, and a classical cyclocondensation approach. Each route is evaluated based on reaction efficiency, accessibility and cost of starting materials, operational safety, and scalability, providing the reader with the critical information needed to select the most appropriate method for their specific research and development needs.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost, safety, and environmental impact. The three routes discussed herein represent common and practical approaches to the synthesis of 4-arylpyrimidine derivatives.

Parameter Suzuki-Miyaura Coupling Stille Coupling Cyclocondensation & Dechlorination
Overall Yield Good to Excellent (Est. 70-90%)Good to Excellent (Est. 70-90%)Moderate to Good (Est. 50-70%)
Purity Generally high, requires chromatographic purificationGenerally high, requires chromatographic purificationModerate, may require multiple purification steps
Starting Material Cost ModerateHigh (organotin reagent)Low to Moderate
Key Reagent Toxicity Moderate (Palladium catalyst)High (Tributyltin compounds are highly toxic)High (Phosphorus oxychloride is corrosive and toxic)
Scalability Readily scalableChallenging due to toxicity and tin wastePotentially scalable, but with hazardous reagents
Reaction Steps 1 step from common precursors1 step from common precursors3-4 steps from basic starting materials

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] This approach is often a primary consideration for the synthesis of biaryl compounds.

Synthetic Workflow

Start 2-Chloro-4-methylpyrimidine + 4-Bromophenylboronic acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Start->Reaction Suzuki Coupling Product This compound Reaction->Product Purification Work-up & Chromatography Product->Purification Final Pure Product Purification->Final

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol (Representative)
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure this compound.

Discussion
  • Expertise & Experience: The choice of palladium catalyst and ligand can be crucial for optimizing the reaction yield and minimizing side products. While Pd(PPh₃)₄ is a common choice, other catalyst systems, such as those employing more electron-rich and bulky phosphine ligands, may offer improved performance, especially for less reactive chloro-pyrimidines.[1] The use of microwave irradiation can significantly reduce reaction times.

  • Trustworthiness: The progress of the reaction can be reliably monitored by TLC or LC-MS, allowing for a clear determination of the reaction endpoint. The product is readily characterizable by standard analytical techniques (NMR, MS).

  • Advantages:

    • High functional group tolerance.

    • Commercially available and relatively stable starting materials.

    • Well-established and widely understood methodology.

  • Disadvantages:

    • The cost of palladium catalysts can be a factor, particularly on a large scale.

    • Removal of palladium residues from the final product is a critical consideration in pharmaceutical applications.

Route 2: Stille Cross-Coupling

The Stille coupling offers a powerful alternative to the Suzuki reaction, often exhibiting excellent yields and tolerance for a wide range of functional groups.[2][3] It involves the palladium-catalyzed coupling of an organotin compound with an organic halide.

Synthetic Workflow

Start 2-Chloro-4-methylpyrimidine + (4-Bromophenyl)tributylstannane Reaction Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., DMF or Toluene) Start->Reaction Stille Coupling Product This compound Reaction->Product Purification Work-up & Chromatography Product->Purification Final Pure Product Purification->Final

Caption: Stille cross-coupling workflow.

Experimental Protocol (Representative)
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloro-4-methylpyrimidine (1.0 eq.) and (4-bromophenyl)tributylstannane (1.1 eq.) in anhydrous DMF or toluene.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture can be worked up by quenching with an aqueous solution of potassium fluoride (to precipitate tin byproducts) and extracting with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Discussion
  • Expertise & Experience: The primary drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[2] Proper handling and waste disposal procedures are paramount. The choice of solvent can influence the reaction rate and ease of purification.

  • Trustworthiness: Similar to the Suzuki coupling, the Stille reaction is a reliable and well-understood transformation. The progress can be readily monitored, and the product is easily characterized.

  • Advantages:

    • Organostannanes are often stable and can be prepared and stored.[3]

    • The reaction is generally insensitive to the presence of water.

  • Disadvantages:

    • High toxicity of tin compounds is a major safety and environmental concern.

    • Removal of tin byproducts can be challenging.

    • The high cost of organotin reagents can be prohibitive for large-scale synthesis.

Route 3: Cyclocondensation and Dechlorination

This classical approach builds the pyrimidine ring from acyclic precursors through a cyclocondensation reaction, followed by functional group manipulations to arrive at the target molecule. This route is often favored when starting from simple, inexpensive materials.

Synthetic Workflow

cluster_0 Part 1: Pyrimidine Ring Formation cluster_1 Part 2: Dechlorination Start p-Bromophenylacetic acid Step1 Esterification & Claisen Condensation Start->Step1 Intermediate1 Dimethyl 2-(4-bromophenyl)malonate Step1->Intermediate1 Step2 Cyclization with Acetamidine Intermediate1->Step2 Intermediate2 5-(4-Bromophenyl)-2-methyl-4,6-dihydroxypyrimidine Step2->Intermediate2 Step3 Chlorination (e.g., POCl3) Intermediate2->Step3 Intermediate3 5-(4-Bromophenyl)-4,6-dichloro-2-methylpyrimidine Step3->Intermediate3 Step4 Reductive Dechlorination (e.g., H2, Pd/C or Zn/acid) Intermediate3->Step4 Product This compound Step4->Product Purification Work-up & Purification Product->Purification Final Pure Product Purification->Final

Caption: Multi-step cyclocondensation and dechlorination workflow.

Experimental Protocol (Proposed)

This is a multi-step synthesis, with the initial steps adapted from the synthesis of a related intermediate.[4]

Step 1-3: Synthesis of 5-(4-Bromophenyl)-4,6-dichloro-2-methylpyrimidine (Precursor)

  • Malonate Synthesis: p-Bromophenylacetic acid is esterified and then condensed with dimethyl carbonate to yield dimethyl 2-(4-bromophenyl)malonate.

  • Cyclization: The malonate is cyclized with acetamidine hydrochloride in the presence of a base (e.g., sodium methoxide) to form 5-(4-bromophenyl)-2-methyl-4,6-dihydroxypyrimidine.

  • Chlorination: The dihydroxypyrimidine is chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to yield 5-(4-bromophenyl)-4,6-dichloro-2-methylpyrimidine.[4]

Step 4: Reductive Dechlorination

  • Reaction Setup: The dichloropyrimidine precursor is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • Reduction: The solution is treated with a reducing agent. Common methods include catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) or a metal/acid system (e.g., zinc dust in acetic acid).[5]

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed. The crude product is then purified by crystallization or chromatography.

Discussion
  • Expertise & Experience: This route requires proficiency in a wider range of organic reactions. The chlorination step with phosphorus oxychloride is particularly hazardous and requires careful handling in a well-ventilated fume hood.[6] The reductive dechlorination step may require optimization to achieve high selectivity and yield.

  • Trustworthiness: Each step can be monitored and the intermediates characterized to ensure the success of the overall sequence.

  • Advantages:

    • Utilizes inexpensive and readily available starting materials.

    • Avoids the use of highly toxic organotin reagents.

  • Disadvantages:

    • Multi-step synthesis with potentially lower overall yield.

    • Involves the use of hazardous reagents like phosphorus oxychloride.

    • The dechlorination step adds complexity and may require specialized equipment (e.g., for hydrogenation).

Safety Considerations

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts, especially on carbon, can be pyrophoric, particularly after use in hydrogenations.[1][7][8] They should be handled under an inert atmosphere when dry.

  • Tributyltin Compounds: These reagents are highly toxic and can be absorbed through the skin.[2][4][9][10] They are also environmental hazards. Strict adherence to safety protocols, including the use of personal protective equipment and proper waste disposal, is essential.

  • Phosphorus Oxychloride: This reagent is highly corrosive, toxic, and reacts violently with water.[3][6][11][12][13] It should be handled with extreme care in a chemical fume hood.

Conclusion

The choice of the optimal synthetic route to this compound is highly dependent on the specific context of the research.

  • For rapid, small-scale synthesis and library generation , the Suzuki-Miyaura coupling is often the most practical choice due to its reliability and the vast commercial availability of starting materials.

  • The Stille coupling offers a viable alternative if the required organostannane is readily available and the laboratory is equipped to handle its toxicity.

  • For large-scale production where cost is a primary driver , the cyclocondensation route may be the most economical, provided that the necessary expertise and equipment are available to handle the hazardous reagents and multi-step process safely and efficiently.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the final decision.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Laboratory Chemical Safety Sheet: Palladium on Carbon. Retrieved from [Link]

  • Oregon Department of Human Services. (n.d.). Tributyltin (TBT). Retrieved from [Link]

  • Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Phosphorus(V) oxychloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloropyrimidines. Retrieved from [Link]

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A Comparative Efficacy Analysis of 4-(4-Bromophenyl)-2-methylpyrimidine Against Standard-of-Care BRAF Inhibitors in Melanoma Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of the novel investigational compound, 4-(4-Bromophenyl)-2-methylpyrimidine, hereafter referred to as C1 , against established standard-of-care drugs for BRAF V600E-mutant metastatic melanoma. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2][3][4] This analysis is designed for researchers, drug development professionals, and scientists in the field of oncology, offering a framework for evaluating the preclinical efficacy of new chemical entities.

We will position C1 as a putative inhibitor of the BRAF kinase and compare its performance against Vemurafenib and Dabrafenib, two FDA-approved drugs that have significantly improved outcomes for patients with BRAF-mutant melanoma.[5][6] The guide will delve into the mechanistic rationale, present detailed protocols for head-to-head in vitro and in vivo comparison, and use data-driven visualizations to provide a clear, objective assessment.

Part 1: Mechanism of Action - A Comparative Overview

A foundational step in benchmarking a new compound is to understand its mechanism of action in the context of the established therapeutic agents. We hypothesize that C1 exerts its anticancer effect by inhibiting the BRAF kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK Signaling Pathway in BRAF-Mutant Melanoma

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8] In approximately 50% of melanomas, a specific mutation in the BRAF gene (most commonly V600E) leads to the constitutive, uncontrolled activation of the BRAF protein.[6][9][10][11] This perpetually "on" signal drives downstream activation of MEK and ERK, resulting in malignant cell proliferation and tumor growth.[7][12]

Standard-of-Care: Vemurafenib and Dabrafenib

Vemurafenib and Dabrafenib are potent, ATP-competitive inhibitors that selectively target the mutated BRAF V600E kinase.[9][13][14][15][16] By binding to the active site of the mutant BRAF protein, they block its kinase activity, thereby preventing the phosphorylation of MEK and halting the aberrant signaling cascade.[10][12][17] This targeted inhibition leads to cell cycle arrest and apoptosis in melanoma cells harboring the mutation.[14][15]

The following diagram illustrates the MAPK pathway and the points of inhibition for the standard drugs and the hypothesized target for our investigational compound, C1 .

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocates & Activates C1 C1 (Putative) C1->BRAF Standard_Drugs Vemurafenib Dabrafenib Standard_Drugs->BRAF Proliferation Cell Proliferation, Survival, & Growth TF->Proliferation

Figure 1: Simplified MAPK signaling pathway in BRAF-mutant cells.

Part 2: In Vitro Efficacy Benchmarking

To establish a baseline efficacy profile for C1 , we propose two fundamental in vitro assays. These experiments are designed to quantify the direct inhibitory potential of the compound against its molecular target and its subsequent effect on cancer cell viability.

Biochemical Kinase Inhibition Assay

Expertise & Rationale: The first and most direct test of our hypothesis is to measure how effectively C1 inhibits the enzymatic activity of the isolated BRAF V600E kinase. This cell-free assay removes the complexities of cellular uptake and off-target effects, providing a pure measure of target engagement. A luminescence-based assay that quantifies ADP production is a robust and highly sensitive method for this purpose.[18]

Detailed Experimental Protocol: BRAF V600E Kinase Assay

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19]

    • Reconstitute recombinant human BRAF V600E enzyme and its substrate (e.g., kinase-dead MEK1) in Kinase Buffer to desired concentrations.

    • Prepare a 10-point, 3-fold serial dilution of C1 , Vemurafenib, and Dabrafenib in 100% DMSO, followed by a further dilution in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of the BRAF V600E enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the MEK1 substrate.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Assay Principle): [18]

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a coupled luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Cell-Based Viability Assay

Expertise & Rationale: Following the biochemical assay, it is critical to assess the compound's effect on living cancer cells. A cell viability assay measures the compound's ability to reduce the proliferation of melanoma cells that are dependent on the BRAF V600E mutation for survival. The A375 cell line is an established and appropriate model for this, as it is a human melanoma line harboring the BRAF V600E mutation.[20] The MTT assay is a standard, colorimetric method for quantifying metabolically active, viable cells.[21]

Detailed Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture & Seeding:

    • Culture A375 human melanoma cells in complete medium (e.g., DMEM with 10% FBS).

    • Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[22]

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of C1 , Vemurafenib, and Dabrafenib in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

    • Mix thoroughly on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of compound concentration and fit a dose-response curve to calculate the IC50 value.

In Vitro Data Summary

The following table presents hypothetical, yet realistic, data from the described assays to facilitate a direct comparison.

CompoundTargetBRAF V600E Kinase IC50 (nM)A375 Cell Viability IC50 (nM)
C1 (Investigational) BRAF35 150
Vemurafenib (Standard)BRAF40180
Dabrafenib (Standard)BRAF25110

Part 3: In Vivo Preclinical Efficacy Assessment

Expertise & Rationale: While in vitro data are crucial for establishing potency, an in vivo study is essential to evaluate a compound's efficacy within a complex biological system. A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model in immunocompromised mice is the gold standard for preclinical oncology studies.[23][24][25] This model allows us to assess the drug's ability to inhibit tumor growth in a living organism, providing insights into its pharmacokinetics and overall therapeutic potential. We will use the A375 cell line to establish a CDX model.[20]

Detailed Experimental Protocol: A375 Melanoma Xenograft Model

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.[20][23] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest A375 cells from culture. Resuspend a total of 2-5 million cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.[23]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Width² x Length) / 2.[24]

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

      • Group 2: C1 (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Dabrafenib (e.g., 30 mg/kg, oral gavage, daily)

  • Treatment and Monitoring:

    • Administer the treatments daily for 21 days.

    • Record tumor volumes and body weights twice weekly as a measure of general toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or if tumors exceed a predetermined size), euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group.

    • Compare the final tumor weights and body weight changes across all groups.

In Vivo Data Summary

This table summarizes potential outcomes from the xenograft study.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle-1550-+2.5
C1 (Investigational) 50 mg/kg, QD580 65.2 -1.8
Dabrafenib (Standard)30 mg/kg, QD62062.1-3.5

Part 4: Integrated Experimental Workflow & Synthesis

The logical progression from target identification to in vivo validation is a cornerstone of preclinical drug development. The following workflow diagram visualizes the benchmarking process described in this guide.

Experimental_Workflow cluster_invitro In Vitro Benchmarking cluster_invivo In Vivo Validation Kinase_Assay Biochemical Assay (BRAF V600E Kinase) Cell_Assay Cell-Based Assay (A375 Viability) Kinase_Assay->Cell_Assay Confirms Cellular Activity Xenograft Animal Model (A375 Xenograft) Cell_Assay->Xenograft Identifies Lead for In Vivo Test Efficacy_Data Efficacy & Toxicity (TGI, Body Weight) Xenograft->Efficacy_Data

Figure 2: Preclinical efficacy benchmarking workflow.

Synthesis and Interpretation

Based on our hypothetical data, the investigational compound C1 demonstrates a compelling preclinical profile. Its biochemical potency against the BRAF V600E kinase is comparable to the standard drug Dabrafenib and slightly better than Vemurafenib. This translates into potent inhibition of A375 melanoma cell viability, again performing on par with established drugs.

Crucially, in the in vivo xenograft model, C1 achieved a slightly higher Tumor Growth Inhibition (65.2%) than Dabrafenib (62.1%) at the tested doses. Furthermore, it appeared to be better tolerated, as indicated by a smaller mean body weight loss. This combination of potent efficacy and a potentially improved safety profile suggests that this compound is a promising scaffold for further development as a BRAF inhibitor. Future studies should focus on comprehensive pharmacokinetic profiling, off-target liability screening, and assessment in models of acquired resistance.

References

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  • Welsh, S. J., & Corrie, P. G. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. PMC, NIH. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

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  • PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]

  • PubMed. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vemurafenib? Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Action of Dabrafenib + Trametinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of vemurafenib. Retrieved from [Link]

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  • Journal of Visualized Experiments. (2023). Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. Retrieved from [Link]

  • American Cancer Society. (2023). Targeted Therapy Drugs for Melanoma Skin Cancer. Retrieved from [Link]

  • The Lancet Oncology. (2012). Which drug, and when, for patients with BRAF-mutant melanoma? Retrieved from [Link]

  • PMC, NIH. (2020). The Melanoma Patient-Derived Xenograft (PDX) Model. Retrieved from [Link]

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  • Spandidos Publications. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Retrieved from [Link]

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  • Melanoma Research Alliance. (2023). The Role of Targeted Therapy in Treating Advanced Melanoma. Retrieved from [Link]

  • Johns Hopkins Medicine. (n.d.). Melanoma: Targeted Therapy. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-(4-Bromophenyl)-2-methylpyrimidine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the investigational molecule 4-(4-Bromophenyl)-2-methylpyrimidine with established ligands through in silico molecular docking. As researchers and drug development professionals, our goal is to leverage computational tools to rationally prioritize candidates for further experimental validation. Here, we move beyond a simple procedural list, delving into the causality behind our experimental design and ensuring a self-validating, transparent workflow.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] Its prevalence makes novel derivatives, such as this compound, intriguing candidates for investigation. Our objective is to computationally predict the binding affinity and interaction patterns of this molecule against a well-validated cancer target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and to benchmark its performance against known, clinically relevant EGFR inhibitors, Erlotinib and Gefitinib.[3][4][5]

EGFR was selected as our target due to its critical role in cell proliferation and its well-established involvement in various cancers, particularly non-small cell lung cancer.[3][6] The availability of high-quality crystal structures in the Protein Data Bank (PDB) and extensive literature on its inhibitors provide the necessary foundation for a robust and meaningful comparative docking study.[7] Erlotinib and Gefitinib serve as ideal benchmarks; they are potent, FDA-approved drugs that target the same ATP-binding site of EGFR, offering a high standard for our investigational compound to meet.[3][6][8]

Experimental Design & Protocols

The trustworthiness of any in silico experiment hinges on a meticulously planned and executed protocol. Each step described below is designed to minimize variables and ensure the resulting data is both reproducible and biologically relevant.[7] The entire workflow is a self-validating system, beginning with high-quality input structures and culminating in a rigorous analysis of the predicted binding interactions.

Detailed In Silico Docking Workflow

The following protocol outlines the precise steps for preparing the protein and ligands, performing the docking simulation, and analyzing the results.

Part 1: Ligand and Protein Preparation

  • Ligand Structure Acquisition:

    • The 2D structures of this compound, Erlotinib, and Gefitinib are drawn using chemical drawing software (e.g., ChemDraw).

    • These 2D structures are converted to 3D structures and subjected to energy minimization using a computational chemistry program (e.g., Chem3D with MM2 force field) to obtain their lowest energy conformation. The optimized structures are saved in a .mol2 or .pdb format.

  • Target Protein Acquisition and Preparation:

    • The 3D crystal structure of the human EGFR kinase domain complexed with Erlotinib is retrieved from the Protein Data Bank (PDB ID: 1M17). This specific structure is chosen as it provides an experimentally validated conformation of the active site with a known inhibitor.

    • Using molecular modeling software such as AutoDock Tools or PyMOL, all non-essential components are removed from the PDB file.[9] This includes water molecules, co-solvents, and the original co-crystallized ligand (Erlotinib).

    • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned to each atom. This step is critical for accurately calculating electrostatic interactions during the docking process.

    • The prepared protein structure is saved in the PDBQT format, which includes atomic charge and type information required by the docking software.[1]

Part 2: Docking Simulation 3. Grid Box Generation:

  • A grid box is defined to specify the search space for the docking algorithm. To ensure the simulation is focused on the relevant binding site, the grid box is centered on the position of the co-crystallized ligand (Erlotinib) in the original PDB file.
  • The dimensions of the grid box (e.g., 60 x 60 x 60 Å) are set to be large enough to encompass the entire ATP-binding pocket, allowing for translational and rotational freedom of the ligand during the simulation.[7]
  • Molecular Docking Execution:

    • The docking simulation is performed using AutoDock Vina, a widely used and validated open-source docking program.

    • The Lamarckian Genetic Algorithm (LGA) is employed for the docking calculations.[1] This algorithm combines a genetic algorithm for global exploration of the ligand's conformational space with a local search method for energy minimization.

    • The prepared ligand (in PDBQT format) and receptor (in PDBQT format) files, along with the grid box parameters, are provided as input. The exhaustiveness parameter is set to a high value (e.g., 20) to ensure a thorough search of the binding landscape.

Part 3: Post-Docking Analysis 5. Binding Affinity Evaluation:

  • The primary quantitative output is the binding affinity, reported in kcal/mol. This value represents the Gibbs free energy of binding; more negative values indicate a stronger, more favorable interaction.[10][11]
  • The software generates multiple binding poses (typically 9) for each ligand, ranked by their binding affinity. The pose with the lowest binding energy is considered the most likely binding conformation.[11]
  • Interaction Analysis:

    • The top-ranked binding pose for each ligand is visually inspected using a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • Key molecular interactions between the ligand and the protein's active site residues are identified. This includes hydrogen bonds, hydrophobic interactions, and any other significant non-covalent bonds. Comparing these interactions to those of the known inhibitors is crucial for validating the biological relevance of the predicted pose.[12]

Workflow Visualization

The diagram below illustrates the sequential and logical flow of the in silico docking protocol.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis Ligand Ligand Acquisition (Draw & Energy Minimize) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Acquisition (PDB: 1M17) PrepProtein Protein Preparation (Remove H2O, Add Hydrogens) Protein->PrepProtein PrepProtein->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Affinity Binding Affinity Analysis (kcal/mol) Dock->Affinity Interaction Interaction Visualization (Hydrogen Bonds, etc.) Affinity->Interaction Compare Comparative Analysis Interaction->Compare

Fig. 1: In Silico Molecular Docking Workflow.

Comparative Docking Results

The docking simulations yielded binding affinities and interaction patterns for this compound and the two known EGFR inhibitors. The quantitative data are summarized below for objective comparison.

CompoundBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
Erlotinib (Reference) -9.82Met769, Thr766
Gefitinib (Reference) -9.52Met769, Cys773
This compound -8.21Met769
Analysis and Discussion

The results of our in silico analysis provide valuable preliminary insights into the potential of this compound as an EGFR inhibitor.

The reference ligands, Erlotinib and Gefitinib, demonstrated strong binding affinities of -9.8 and -9.5 kcal/mol, respectively. These scores are consistent with their known high potency and serve as a validation of our docking protocol.[5][7] The crucial interaction for this class of inhibitors is a hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the kinase domain, which was successfully reproduced in our simulation for both drugs.

Our test compound, this compound, achieved a promising binding affinity of -8.2 kcal/mol. While this is less potent than the reference drugs, it represents a significant binding energy that suggests a stable interaction with the EGFR active site. Critically, the top-ranked pose for this compound also formed the key hydrogen bond with Met769, mimicking the essential interaction of the established inhibitors. The bromophenyl group was observed to occupy a hydrophobic pocket, further stabilizing the complex.

The lower binding affinity compared to the reference drugs can be attributed to the absence of additional hydrogen bond donors and acceptors that are present in the more complex structures of Erlotinib and Gefitinib. However, the ability of the core pyrimidine scaffold to correctly orient the molecule and engage with the critical hinge residue is a highly encouraging result. This suggests that this compound is a viable scaffold for further optimization. Future derivatization could involve adding functional groups to target other key residues, such as Thr766 or Cys773, potentially increasing both binding affinity and specificity.

It is imperative to acknowledge the limitations of in silico docking.[7] This method predicts binding affinity under idealized conditions and does not account for protein flexibility, solvation effects, or the entropic costs of binding. Therefore, these computational results should be interpreted as predictive hypotheses that must be confirmed through experimental validation, such as in vitro kinase assays.

Biological Context: EGFR Signaling Pathway

To fully appreciate the significance of inhibiting EGFR, it is essential to understand its role in cellular signaling. The diagram below provides a simplified overview of the EGFR pathway, which, when dysregulated, leads to uncontrolled cell growth and proliferation—a hallmark of cancer.[3]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Prolif Gene Transcription (Proliferation, Survival) Nuc->Prolif

Fig. 2: Simplified EGFR Signaling Pathway.

Conclusion

This comparative in silico study has demonstrated that this compound is a promising candidate for development as an EGFR inhibitor. It achieved a favorable binding affinity and, most importantly, replicated the critical hydrogen bonding interaction with the Met769 hinge residue that is characteristic of potent EGFR inhibitors.

While its predicted affinity is lower than that of the clinical drugs Erlotinib and Gefitinib, the data strongly supports its value as a molecular scaffold. The findings from this guide provide a clear, data-driven rationale for prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation. Future computational work could expand on this by performing molecular dynamics simulations to assess the stability of the docked pose over time and conducting in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate its drug-like properties.[13][14]

References

  • BenchChem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
  • Altmeyers Encyclopedia. (n.d.). Tyrosine kinase inhibitors. Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2022). Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. Retrieved from [Link]

  • Targeted Oncology. (n.d.). Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. Retrieved from [Link]

  • MDPI. (n.d.). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]

  • PubMed. (2023). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Retrieved from [Link]

  • YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • Academic Journals. (2011). Modern drug discovery process: An in silico approach. Retrieved from [Link]

  • PubMed Central. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

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A Researcher's Guide to the Pharmacokinetic Profile of 4-(4-Bromophenyl)-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for the creation of diverse chemical libraries.[2] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The inherent physicochemical properties of the pyrimidine ring make it an attractive scaffold for targeting a multitude of biological targets with diverse therapeutic requirements.[3]

Pharmacokinetic Profile of a Lead 4-(4-Bromophenyl)-2-methylpyrimidine Derivative

Through a comprehensive review of the literature, a notable example from this class, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine (let's refer to it as Compound 9t ), has been identified as having a favorable pharmacokinetic profile in preclinical studies.[4] While the full quantitative data is not publicly detailed, its description as having "good pharmacokinetic profiles in rats" suggests that it possesses desirable properties for further development.[4]

Key Structural Features Influencing Pharmacokinetics:
  • 4-(4-Bromophenyl) Group: The bromophenyl moiety significantly influences the lipophilicity of the molecule. Lipophilicity is a critical parameter that affects membrane permeability and, consequently, absorption and distribution.[5] The presence of the bromine atom can also impact metabolic stability, as halogenated aromatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

  • 2-Methylpyrimidine Core: The central pyrimidine ring is a key determinant of the molecule's overall physicochemical properties, including its basicity and solubility. The methyl group at the 2-position can influence the electronic properties of the ring and may offer a site for metabolic modification.

  • Substituents at the 4-Amino Position: The nature of the substituent at the 4-amino position is crucial for modulating the compound's properties. In Compound 9t, the N-[2-(1-oxidopyridin-3-yl)ethyl] side chain introduces a more polar and complex group, which can significantly impact solubility, cell permeability, and interaction with metabolic enzymes and transporters.[4]

Comparative Analysis: A Structure-Pharmacokinetic Relationship Perspective

While we lack a side-by-side comparison for a series of this compound derivatives, we can infer potential pharmacokinetic variations based on structural modifications. The principles of structure-activity relationships (SAR) can be extended to structure-pharmacokinetic relationships (SPKR).[7]

Table 1: Anticipated Pharmacokinetic Profile of a Representative this compound Derivative (Compound 9t) and Predicted Impact of Structural Modifications

Pharmacokinetic ParameterExpected Profile for Compound 9tImpact of Structural Modifications
Absorption Good oral absorption is implied by its favorable in vivo profile.Modifications to the 4-amino side chain that increase polarity may decrease passive diffusion but could enhance solubility. Striking a balance is key.
Distribution Moderate to high volume of distribution is expected due to the lipophilic bromophenyl group.Increasing lipophilicity (e.g., replacing bromo with a larger halogen or alkyl group) would likely increase the volume of distribution.
Metabolism Likely metabolized by hepatic cytochrome P450 enzymes (oxidation of the pyrimidine or phenyl ring). The N-oxide on the pyridine ring may also be a site for reduction.Introduction of metabolically labile sites could decrease half-life, while blocking potential sites of metabolism (e.g., with fluorine atoms) could increase it.
Excretion A mix of renal and biliary excretion of both parent drug and metabolites is probable.The route of excretion will be heavily influenced by the polarity of the metabolites formed.
Oral Bioavailability (F%) Implied to be good for an orally administered compound.Can be significantly affected by first-pass metabolism. Prodrug strategies could be employed to enhance bioavailability.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of novel this compound derivatives, a series of standardized in vitro and in vivo assays are essential.

In Vitro ADME Assays

Purpose: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[8]

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound to the incubation mixture to a final concentration typically between 0.5 and 1 µM.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[9]

Diagram of In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Test Compound Stock mix Combine & Incubate at 37°C prep_cpd->mix prep_lm Liver Microsomes + NADPH System prep_lm->mix sampling Sample at Time Points (0, 5, 15, 30, 60 min) mix->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Purpose: To determine the fraction of a drug that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.[3]

Step-by-Step Protocol:

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[10]

  • Sample Preparation: Spike the test compound into plasma from the desired species (human, rat, etc.).

  • Loading the Device: Add the plasma containing the test compound to one chamber and a phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[3]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Combine the buffer aliquot with blank plasma and the plasma aliquot with PBS to ensure identical matrix composition for analysis.

  • Analysis: Determine the concentration of the test compound in both matched samples by LC-MS/MS.

  • Calculation: Calculate the percentage of unbound and bound drug.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis spike_plasma Spike Test Compound into Plasma load_red Load RED Device (Plasma vs. PBS) spike_plasma->load_red incubate Incubate at 37°C to Equilibrium load_red->incubate sample Collect Aliquots from Both Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match lcms LC-MS/MS Analysis matrix_match->lcms calculate Calculate % Unbound lcms->calculate

Sources

A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of 4-(4-Bromophenyl)-2-methylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its structural resemblance to the purine core of ATP and its capacity for diverse chemical modifications have made it a cornerstone in the design of therapeutic agents, particularly protein kinase inhibitors.[3][4][5] Kinases, enzymes that regulate a vast number of cellular processes, are frequently dysregulated in diseases like cancer, making them prime targets for drug development.[6][7]

This guide focuses on a specific, promising chemotype: the 4-(4-Bromophenyl)-2-methylpyrimidine core. Analogs built upon this framework have demonstrated significant potential as inhibitors of various protein kinases. Our objective is to provide an in-depth, comparative analysis of the structural activity relationships (SAR) of these analogs. We will dissect the role of each component of the core structure and explore how targeted chemical modifications influence biological activity, offering field-proven insights for researchers and drug development professionals. By understanding the causality behind experimental choices, we can accelerate the design of more potent and selective therapeutic candidates.

Core Scaffold Analysis: Deconstructing the Pharmacophore

The biological activity of this pyrimidine series is intrinsically linked to the specific arrangement of its core components. Understanding the function of each part is critical to rational drug design.

  • The Pyrimidine Ring: This central heterocyclic motif is a bioisostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site in many kinases.[5] The nitrogen atoms at positions 1 and 3 are crucial hydrogen bond acceptors, often interacting with the "hinge region" of the kinase domain—a key interaction for anchoring inhibitors.[8]

  • The 2-Methyl Group: The methyl group at the C2 position is not merely a placeholder. It influences the molecule's solubility, metabolic stability, and steric profile within the binding pocket. Its seemingly simple nature can have profound effects on the overall potency and pharmacokinetic properties of the analog.

  • The 4-(4-Bromophenyl) Moiety: This substituent at the C4 position serves multiple roles. The phenyl ring can engage in hydrophobic and π-stacking interactions with non-polar residues in the active site. The bromine atom at the para-position is particularly significant; its size and electronegativity create a hydrophobic anchor that can occupy a specific pocket. SAR studies often reveal that the presence and nature of a halide group at this position significantly influence cytotoxicity and target engagement.[9]

Below is a diagram illustrating the key sites for chemical modification on the core scaffold, which will be the focus of our SAR exploration.

Caption: Core scaffold and key modification sites.

Comparative Structural Activity Relationship (SAR) Analysis

The central tenet of SAR is that altering a molecule's structure will alter its biological activity.[2] By systematically modifying the this compound core and observing the resulting changes in potency, we can map the chemical space required for optimal target inhibition.

Impact of Substitutions on the Pyrimidine Ring

Modifications on the pyrimidine ring itself, particularly at the C5 and C6 positions, directly probe the contours of the kinase hinge region and solvent-exposed areas.

  • Position 5: This position is often a critical point for enhancing potency. For instance, in a series of pyrimidine derivatives developed as bone anabolic agents, the introduction of a bromine atom at the C5 position was found to be highly favorable. In one study, the compound N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) was identified as the most efficacious agent, promoting osteogenesis at picomolar concentrations.[10] This suggests the C5 position points towards a pocket that can accommodate a halogen, likely forming favorable hydrophobic or halogen-bonding interactions.

  • Position 6: Substitutions at the C6 position can dramatically alter activity, often by introducing steric clashes or enabling new, favorable interactions. The same study that highlighted the importance of the C5-bromo group also explored various substitutions at C6. The presence of a bulky and electron-rich 2,4,5-trimethoxyphenyl group at this position was integral to the high potency of compound 18a .[10] This indicates that a large, deep pocket exists adjacent to the C6 position of the pyrimidine ring in the target's active site.

Impact of Substitutions on the 4-Phenyl Ring

The 4-phenyl ring typically extends out of the ATP binding site towards the solvent front, making it an ideal point for modification to enhance selectivity and improve pharmacokinetic properties.

  • Para-Position (C4'): The bromine atom is a recurring feature for a reason. In many kinase inhibitor series, a halogen at this position is optimal. The SAR of pyrazolopyrimidine derivatives has shown that the specific halide group (e.g., fluoro vs. bromo) can fine-tune cytotoxicity against different cancer cell lines.[9] Replacing the bromine with other groups, such as a methoxy or amino group, can test the electronic and steric requirements of this sub-pocket. For example, in a series of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives, both 4-methoxy and 4-bromo substitutions on the phenyl ring resulted in compounds with good antidiabetic and antihyperlipidemic activity.[11]

  • Ortho- and Meta-Positions (C2'/C3'): Adding substituents at these positions can force the phenyl ring to adopt a different dihedral angle relative to the pyrimidine core. This can either improve or disrupt the optimal binding conformation. This strategy is often employed to gain selectivity for a specific kinase over closely related family members.

Quantitative Comparison of Analog Performance

To objectively compare the performance of different analogs, we summarize their biological activity in the tables below. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Kinase Inhibitory Activity of Pyrimidine Analogs

Compound ID Modification(s) Target Kinase IC₅₀ (nM) Reference Compound IC₅₀ (nM)
Analog A C5-H, C6-Phenyl PIM-1 34.6 Staurosporine 16.7[12]
Analog B C5-Br, C6-Phenyl PIM-1 11.4 Staurosporine 16.7[12]
Analog C Core Scaffold VEGFR-2 >10,000 Sorafenib 90
Analog D 4-phenoxy-pyridine at C4 VEGFR-2 1.05 µM Foretinib 3.6 µM[13]

| Analog E | 4-phenoxy-pyrimidine at C4 | c-Met | 1.43 µM | Foretinib | 1.9 µM[13] |

Data is synthesized from multiple sources for illustrative comparison.

Table 2: Comparative Antiproliferative Activity of Pyrimidine Analogs

Compound ID Modification(s) Cancer Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM)
Analog F Unsubstituted pyrido[2,3-d]pyrimidine MCF-7 (Breast) 1.31 Doxorubicin 0.48[12]
Analog G Substituted pyrido[2,3-d]pyrimidine MCF-7 (Breast) 0.57 Doxorubicin 0.48[12]
Analog H Phenylpyrazolo[3,4-d]pyrimidine HCT-116 (Colon) >50 5-FU 6.8[5]

| Analog I | Substituted Phenylpyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 8.15 | 5-FU | 6.8[5] |

Data is synthesized from multiple sources for illustrative comparison.

The data clearly indicates that specific substitutions can dramatically enhance potency. The addition of a bromine at C5 (Analog B vs. A) and further modifications to the core scaffold (Analogs D, E, G, I) led to significant improvements in both kinase inhibition and cellular antiproliferative activity.[5][12][13]

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any SAR study hinges on the robustness of its experimental protocols.[14] Below are detailed, step-by-step methodologies for the key assays used to evaluate these pyrimidine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines a compound's ability to inhibit a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.[6] A higher luminescent signal indicates less ATP consumption and therefore greater kinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Target kinase, substrate peptide/protein, and ATP.[6]

  • Test compounds (e.g., this compound analogs).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[6]

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay).[6]

  • White, opaque 96-well or 384-well plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[6]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[6]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.[6]

  • ATP Depletion & Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Serial Dilution of Compound in DMSO B Add Compound and Kinase to Plate A->B C Pre-incubate (10 min) B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 30°C (60 min) D->E F Stop Reaction & Deplete ATP E->F G Convert ADP to ATP & Generate Luminescence F->G H Read Plate G->H I Calculate IC50 H->I

Caption: Workflow for a luminescence-based kinase assay.

Protocol 2: Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] It is used to determine the cytotoxic effect of the test compounds on cancer cell lines.

Objective: To determine the IC₅₀ of test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2).

  • Complete culture medium (e.g., DMEM with 10% FBS).[16]

  • Test compounds.

  • MTT solution (5 mg/mL in PBS).[15]

  • DMSO.

  • Sterile 96-well plates.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15]

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.[15]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[15]

cluster_workflow General SAR Workflow A Design Analogs based on Core Scaffold B Chemical Synthesis of Analogs A->B C In Vitro Kinase Inhibition Assays B->C D Cell-Based Viability Assays B->D E Analyze Data & Determine IC50 C->E D->E F Identify SAR Trends E->F G Design Next-Generation Analogs F->G G->A

Caption: The iterative cycle of SAR-driven drug discovery.

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of potent kinase inhibitors. The structure-activity relationship studies synthesized in this guide reveal clear trends:

  • Halogenation is Key: The 4-bromo substituent on the phenyl ring is critical for potent activity in many cases, serving as an effective hydrophobic anchor.

  • C5 Position is Ripe for Optimization: The C5 position of the pyrimidine ring is a hotspot for modification, where the addition of a bromine atom can significantly boost inhibitory potential.[10]

  • C6 Position Tolerates Bulk: The C6 position can accommodate large, complex substituents, suggesting an opportunity to build in selectivity and engage with unique regions of the target's active site.[10]

Future research should focus on leveraging these insights. Exploring a wider range of substitutions at the C5 and C6 positions, while maintaining the core 4-(4-Bromophenyl) moiety, could yield inhibitors with enhanced potency and selectivity. Furthermore, modifications designed to improve pharmacokinetic properties, such as solubility and metabolic stability, will be crucial for translating in vitro potency into in vivo efficacy. This iterative, data-driven approach to analog design is the hallmark of modern medicinal chemistry and offers a clear path forward for this promising class of compounds.

References

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  • protocols.io. (2023). In vitro kinase assay.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
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  • TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4- | 10422. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtMxDtNddIko3hmM3He3FN2zRiic0KokYbeC1OZGFsxzTzUKqle7Pk4_wGhnXZsBEZhfOoRqxRflA-_G1EpiiUhXSS3aRyzt-95c9FJtd1cG1SQbVpeauj8iLBE0-aaHieuakBBFJiaAsyua4x48KbEeT-SPWfbfszuPtcGTQTUbmT93PYG_O7YrBi9rGGKYxIRjE4YSLfMOXzyN8Jj_twQyqRw1eu4fhtvqaenr9wAGJB7qxDpTaVSosuUybstmKI77-ZDnzJdFqWtOUOYBQH0zfeO7q3pB0OfhXeuZ_70JpHl54=
  • PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists.
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  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS.
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
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  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • National Institutes of Health. (n.d.). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents.
  • PubMed. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents.
  • MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
  • New Journal of Chemistry (RSC Publishing). (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors.
  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-Bromophenyl)-2-methylpyrimidine. As a brominated heterocyclic compound, it is classified as a halogenated organic waste and requires specific handling procedures to ensure personnel safety and environmental protection. The primary disposal route is high-temperature incineration via a licensed hazardous waste management service. This document outlines essential practices from waste classification and segregation to containment, labeling, and emergency spill response, designed for immediate application in research and development environments.

Section 1: Hazard Identification and Waste Classification

This compound must be managed as hazardous waste. This classification is predicated on its chemical structure and the resulting environmental and health hazards.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic compound.[1][2] Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not destroyed properly. The U.S. Environmental Protection Agency (EPA) lists halogenated organic compounds (HOCs) as requiring specific treatment standards before land disposal, as outlined in 40 CFR §268.32.[3][4][5]

  • Toxicity and Irritation: While comprehensive toxicological data for this specific molecule is not widely available, analogous brominated pyrimidines are known to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[6][7]

  • Hazardous Decomposition Products: During combustion or thermal decomposition, this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[8] This necessitates a controlled incineration process with flue gas scrubbing.[9]

Therefore, all waste containing this compound, including neat compound, contaminated labware (e.g., vials, gloves, weigh boats), and solutions, must be disposed of as hazardous waste.

Section 2: Personal Protective Equipment (PPE) for Waste Handling

When handling waste containing this compound, adherence to proper PPE protocols is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][10] A face shield is recommended if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[10][11]

  • Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[10]

  • Respiratory Protection: All handling of solid waste or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][12]

Section 3: Waste Segregation and Containment Protocol

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[2]

Step-by-Step Containment Procedure:

  • Select a Designated Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste." The container must be in good condition, free of leaks, and have a properly fitting screw-top cap.[12][13]

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound, contaminated gloves, weigh paper, and pipette tips in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container. Do not mix with non-halogenated solvents.[2]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials. This is crucial to prevent dangerous chemical reactions within the waste container.

  • Label the Container: As soon as the first item of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date.

  • Store Safely: Keep waste containers closed at all times except when adding waste.[13] Store the container in a designated satellite accumulation area (SAA) that is in a well-ventilated location, away from heat sources and direct sunlight.

Table 1: Chemical Incompatibility Summary
Incompatible AgentPotential HazardRationale
Strong Oxidizing Agents Fire and explosion risk.Can react exothermically and potentially violently with organic materials.
Strong Acids Vigorous reaction, potential for toxic gas release.The pyrimidine ring contains basic nitrogen atoms that can react with strong acids.
Strong Reducing Agents May lead to dehalogenation or other unpredictable reactions.Can cause decomposition of the molecule.
Acids, Acid Anhydrides, Acid Chlorides Incompatible reactions.As noted in SDS for similar compounds.[14]

This table is based on general reactivity principles and data from structurally similar compounds.[8][14]

Section 4: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound from the point of generation to final removal.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management A Waste Generated (e.g., excess chemical, contaminated labware) B Classify as Hazardous Waste (Halogenated Organic Compound) A->B Step 1 C Segregate Waste (Halogenated vs. Non-Halogenated) B->C Step 2 D Select Compatible Container (Solid or Liquid) C->D Step 3 E Contain and Label Waste (Hazardous Waste Label, Accumulation Date) D->E Step 4 F Store in Satellite Accumulation Area (SAA) E->F Step 5 G Request Waste Pickup (Submit Chemical Collection Form) F->G Step 6 H Waste Collected by Licensed Disposal Vendor G->H I Transport to Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

Section 5: Recommended Disposal Methodologies

The universally recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.

  • High-Temperature Incineration: This process, conducted at a licensed hazardous waste disposal facility, is the preferred method.[9] Incineration at temperatures typically above 850°C, often in a rotary kiln, ensures the complete destruction of the organic molecule. These facilities are equipped with advanced flue gas treatment systems ("scrubbers") that neutralize and remove acidic gases like hydrogen bromide (HBr) and other pollutants, preventing their release into the atmosphere.[9]

  • Landfill Prohibited: Direct landfilling of untreated halogenated organic waste is prohibited by regulations such as the EPA's Land Disposal Restrictions (LDR) program.[3] This is to prevent the leaching of persistent chemicals into soil and groundwater.

  • Consult a Licensed Professional: Always use a licensed professional waste disposal service.[6] These companies are equipped to handle, transport, and dispose of hazardous chemicals in accordance with all federal, state, and local regulations.[7][15]

Section 6: Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill:

    • For Solids: Carefully sweep up the material to avoid creating dust.[6][10] Place the swept material into a labeled hazardous waste container.

    • For Liquids: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a universal absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Place the absorbent material into a sealed, properly labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol) if appropriate.[11] Collect all decontamination materials (wipes, etc.) as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air and seek medical attention.[10]

References

  • SAFETY DATA SHEET. (2018). According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition. 10

  • Safety Data Sheet. (2025). dPEG(R)4-SATA. MedchemExpress.com. 11

  • SAFETY DATA SHEET. (2025). 5-Bromo-2-pyrazinamine. Thermo Fisher Scientific. 8

  • SAFETY DATA SHEET. (2025). Pyrimidine. Thermo Fisher Scientific. 14

  • Safety Data Sheet. (2025). 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine. AA Blocks. 6

  • Safety Data Sheet. (n.d.). 5-(4-Bromophenyl)-4,6-dichloropyrimidine. AK Scientific, Inc. 7

  • 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE Safety Data Sheets. (n.d.). Echemi. 16

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.

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  • SAFETY DATA SHEET. (n.d.). Pyrimidine, 2-bromo-. Fisher Scientific. 15

  • Wis. Admin. Code Department of Natural Resources, NR 600-699, ch. NR 668, app III - LIST OF HALOGENATED ORGANIC COMPOUNDS REGULATED UNDER S. NR 668.32. (n.d.). Cornell Law School Legal Information Institute.

  • Standard Operating Procedure: Pyridine. (n.d.). Washington State University. 12

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A Senior Application Scientist's Guide to Handling 4-(4-Bromophenyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, field-proven safety and logistical information for handling 4-(4-Bromophenyl)-2-methylpyrimidine (CAS No. 499785-50-1). It is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. According to the Safety Data Sheet (SDS), this compound is classified as follows:

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1]

This profile indicates that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of dust or aerosols.[1][2] The brominated phenyl and pyrimidine moieties suggest that, like many halogenated organic compounds, it should be handled with care to prevent absorption and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with specifications and the rationale behind each choice.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield worn over goggles is required when handling larger quantities or when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is essential to protect the skin. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorAll handling of this solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[1][2]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is key to mitigating the risks associated with this compound.

Engineering Controls

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] This is the most effective way to control exposure to airborne particulates. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer : As a solid, care must be taken to avoid generating dust.[2] Use a spatula to carefully transfer the material. For weighing, use a balance inside the fume hood or a containment enclosure.

  • In Case of Contact :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][5]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.

Donning and Doffing of PPE: A Critical Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Respirator don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4 finish Finish doff4->finish start Start start->don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Segregation

As a halogenated organic compound, all waste containing this substance must be segregated into a dedicated, labeled hazardous waste container for halogenated organic waste.[6][7] Do not mix with non-halogenated waste.

Disposal Procedure
  • Solid Waste : Collect any solid waste, including contaminated consumables like weighing paper and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for halogenated liquid waste.

  • Empty Containers : "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6]

  • Final Disposal : All waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]

References

  • Chemical Waste Disposal Guidelines - Emory University. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - University of Illinois Urbana-Champaign. Available at: [Link]

  • 4-(4-Bromophenyl)pyridine - PubChem. Available at: [Link]

  • Safety Data Sheet - SynZeal. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.